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  • Product: 2-Chloroquinoline-5-carbonitrile
  • CAS: 1231761-06-0

Core Science & Biosynthesis

Foundational

2-Chloroquinoline-5-carbonitrile chemical properties

An In-Depth Technical Guide to 2-Chloroquinoline-5-carbonitrile: Properties, Synthesis, and Synthetic Utility Abstract This technical guide provides a comprehensive overview of 2-Chloroquinoline-5-carbonitrile, a heteroc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Chloroquinoline-5-carbonitrile: Properties, Synthesis, and Synthetic Utility

Abstract This technical guide provides a comprehensive overview of 2-Chloroquinoline-5-carbonitrile, a heterocyclic building block with significant potential in medicinal chemistry and materials science. While experimental data for this specific isomer is not widely published, this document synthesizes information from closely related analogues and foundational chemical principles to offer a robust profile. It is intended for researchers, scientists, and drug development professionals, detailing the compound's core properties, plausible synthetic routes, characteristic reactivity, and potential applications. The guide emphasizes the causality behind experimental design and provides detailed protocols, positioning 2-Chloroquinoline-5-carbonitrile as a valuable scaffold for future discovery.

Introduction to the 2-Chloroquinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its derivatives exhibit a vast range of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][2] The introduction of a chlorine atom at the 2-position and a nitrile group on the carbocyclic ring creates a bifunctional molecule with distinct and orthogonal reactivity. The 2-chloro group serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr), while the carbonitrile moiety is a versatile precursor for amines, carboxylic acids, and various heterocyclic systems.[3] This guide focuses specifically on the 5-carbonitrile isomer, exploring its unique chemical landscape.

Core Profile of 2-Chloroquinoline-5-carbonitrile

Molecular Structure and Identifiers

The core structure consists of a quinoline ring chlorinated at the C2 position and substituted with a nitrile group at the C5 position.

PropertyValueSource
Molecular Formula C₁₀H₅ClN₂Calculated
Molecular Weight 188.61 g/mol Calculated
IUPAC Name 2-chloroquinoline-5-carbonitrileIUPAC Rules
Canonical SMILES C1=CC=C2C(=C1C#N)C=CC(=N2)ClCalculated
InChI Key FLLCFMIVTKMJRM-UHFFFAOYSA-NCalculated
Physicochemical Properties

Direct experimental data for 2-Chloroquinoline-5-carbonitrile is scarce. The following table presents data for closely related isomers to provide an estimated context for its physical state and properties.

CompoundCAS NumberMolecular WeightMelting Point (°C)Appearance
2-Chloroquinoline 612-62-4163.6034-37White to yellowish crystals or solid.[4]
2-Chloroquinoline-3-carbonitrile 95104-21-5188.61164-168Solid.[5]
2-Chloroquinoline-5-carboxylic acid 1092287-30-3207.61Not availableSolid.[6][7]

Based on these analogs, 2-Chloroquinoline-5-carbonitrile is expected to be a solid at room temperature with a relatively high melting point due to its planar, rigid structure and polar nitrile group. It is anticipated to have poor solubility in water but good solubility in common organic solvents like dichloromethane, chloroform, and ethyl acetate.

Synthesis and Purification

Retrosynthetic Analysis

The retrosynthetic strategy hinges on the conversion of a carboxylic acid functional group into a nitrile. This is a common and high-yielding transformation, typically proceeding through an amide intermediate.

G Target 2-Chloroquinoline-5-carbonitrile Amide 2-Chloroquinoline-5-carboxamide Target->Amide Dehydration (e.g., P₂O₅, SOCl₂) Acid 2-Chloroquinoline-5-carboxylic acid Amide->Acid Amidation (e.g., SOCl₂, then NH₄OH)

Caption: Retrosynthetic pathway for 2-Chloroquinoline-5-carbonitrile.

Proposed Synthetic Protocol: From Carboxylic Acid

This two-step protocol is designed for reliability and is based on standard organic chemistry transformations.

Step 1: Synthesis of 2-Chloroquinoline-5-carboxamide

  • Acid Chloride Formation: To a solution of 2-chloroquinoline-5-carboxylic acid (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (N₂), add oxalyl chloride (1.5 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

  • Reaction Monitoring: Stir the mixture at room temperature for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Solvent Removal: Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride.

  • Amidation: Dissolve the crude acid chloride in fresh DCM and add it dropwise to a cooled (0 °C) solution of concentrated ammonium hydroxide (5.0 eq) in water.

  • Workup: Stir vigorously for 1 hour, then allow the mixture to warm to room temperature. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude amide can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-chloroquinoline-5-carboxamide.

Step 2: Dehydration to 2-Chloroquinoline-5-carbonitrile

  • Reaction Setup: Combine the 2-chloroquinoline-5-carboxamide (1.0 eq) with a dehydrating agent such as phosphorus pentoxide (P₂O₅, 2.0 eq) or by refluxing in thionyl chloride (SOCl₂, 5.0 eq).

  • Reaction Conditions: If using P₂O₅, heat the mixture gently under vacuum. If using SOCl₂, reflux the mixture for 4-6 hours until the starting material is consumed (monitored by TLC).

  • Workup (for SOCl₂ method): Carefully quench the reaction mixture by pouring it onto crushed ice. Neutralize with a saturated sodium bicarbonate solution.

  • Extraction: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Final Purification: The final product, 2-Chloroquinoline-5-carbonitrile, should be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Characterization Strategy

The identity and purity of the synthesized compound must be rigorously confirmed using a suite of analytical techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR to confirm the aromatic proton and carbon skeleton.

  • Mass Spectrometry: To verify the molecular weight and isotopic pattern characteristic of a monochlorinated compound.

  • IR Spectroscopy: To confirm the presence of the nitrile stretch (~2230 cm⁻¹) and the absence of the amide carbonyl stretch (~1680 cm⁻¹).

  • Melting Point: To determine the purity and provide a key physical constant.

Chemical Reactivity and Derivatization Potential

The utility of 2-Chloroquinoline-5-carbonitrile as a building block stems from the distinct reactivity of its two primary functional groups.

Nucleophilic Aromatic Substitution (SNAr) at the C2 Position

The chlorine atom at the C2 position is highly activated towards SNAr. The adjacent ring nitrogen acts as a strong electron-withdrawing group, stabilizing the negatively charged Meisenheimer intermediate that forms upon nucleophilic attack. This makes the C2 position a prime site for introducing a wide variety of substituents.

G cluster_0 SₙAr at C2 Position cluster_1 Nucleophiles cluster_2 Products Start 2-Chloroquinoline-5-carbonitrile Nuc1 R-NH₂ (Amines) Start->Nuc1 + Base (e.g., K₂CO₃) + Heat Nuc2 R-SH (Thiols) Start->Nuc2 + Base (e.g., NaH) + DMF Nuc3 R-OH (Alcohols) Start->Nuc3 + Strong Base (e.g., NaH) + THF Prod1 2-Amino-quinoline Derivatives Nuc1->Prod1 Prod2 2-Thioether-quinoline Derivatives Nuc2->Prod2 Prod3 2-Alkoxy-quinoline Derivatives Nuc3->Prod3

Caption: Common SₙAr reactions at the C2 position.

This reactivity is foundational for building molecular complexity. For instance, reacting 2-chloroquinolines with various amines is a key step in synthesizing kinase inhibitors and other bioactive molecules.[8]

Transformations of the C5-Nitrile Moiety

The nitrile group is a versatile functional handle that can be transformed into several other important groups.

G Start C5-Nitrile Acid C5-Carboxylic Acid Start->Acid Hydrolysis (H⁺ or OH⁻, Heat) Amine C5-Aminomethyl Start->Amine Reduction (e.g., LiAlH₄, H₂/Ni) Tetrazole C5-Tetrazole Start->Tetrazole Cycloaddition (NaN₃, NH₄Cl)

Caption: Key chemical transformations of the nitrile group.

  • Hydrolysis: Acidic or basic hydrolysis converts the nitrile to a carboxylic acid, useful for amide coupling or as a coordinating group.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can reduce the nitrile to a primary aminomethyl group, a key linker in drug design.

  • Cycloaddition: Reaction with sodium azide (NaN₃) can form a tetrazole ring, which is often used as a bioisostere for a carboxylic acid in medicinal chemistry due to its similar pKa and steric profile.[9]

Applications in Drug Discovery

The 2-chloroquinoline scaffold is a validated pharmacophore for targeting a range of biological systems. Its derivatives have shown promise as inhibitors of cysteine proteases, such as the main protease (MPro) and papain-like protease (PLPro) of SARS-CoV-2.[10][11]

Case Study: Design of Protease Inhibitors In the context of SARS-CoV-2, researchers have used 2-chloroquinoline-3-carbaldehyde as a starting point to generate inhibitors.[10] The 2-chloroquinoline moiety typically occupies a key hydrophobic pocket (S1') in the enzyme's active site. The substituent at the C5 position of 2-Chloroquinoline-5-carbonitrile could be strategically modified to interact with other regions of the active site to enhance binding affinity and selectivity.

Workflow for Inhibitor Design:

  • Scaffold: Use 2-Chloroquinoline-5-carbonitrile as the core.

  • SNAr Reaction: React with a library of amines or thiols at the C2 position to introduce diverse chemical groups that can probe different pockets of the enzyme active site.

  • Nitrile Modification: Reduce the nitrile to an amine to introduce a basic handle for salt formation or further derivatization, or convert it to a tetrazole to act as a hydrogen bond acceptor.

  • Biological Screening: Test the resulting library of compounds in enzymatic and cell-based assays to identify potent inhibitors.

This modular approach allows for the rapid generation of a focused library of compounds, accelerating the hit-to-lead optimization process in drug discovery.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 2-Chloroquinoline-5-carbonitrile is not available, the handling precautions should be based on closely related and more hazardous analogs.

Hazard Class (based on analogs)GHS PictogramSignal WordHazard Statements (Examples)
Acute Toxicity, Oral GHS06DangerH301: Toxic if swallowed (for 3-carbonitrile).[5]
Serious Eye Damage/Irritation GHS05, GHS07Danger/WarningH318: Causes serious eye damage. H319: Causes serious eye irritation.[5][12]
Skin Irritation GHS07WarningH315: Causes skin irritation.[12]

Recommended Procedures:

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.[13]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[5]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[14]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]

Conclusion

2-Chloroquinoline-5-carbonitrile represents a high-potential, yet underexplored, chemical building block. Its true value lies in the orthogonal reactivity of the C2-chloro and C5-nitrile functionalities, which allows for selective and sequential modification. This enables the strategic construction of complex molecular architectures tailored for specific biological targets. While a lack of extensive published data currently exists, the principles and protocols outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and utilize this versatile scaffold in the pursuit of novel therapeutics and advanced materials.

References

  • Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]

  • PubChem. 2-Chloroquinoline-5-carboxylic acid. [Link]

  • Semantic Scholar. 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. [Link]

  • Wikipedia. 2-Chloroquinoline. [Link]

  • Kattula, B., et al. (2023). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. PMC. [Link]

  • ResearchGate. (2025, November 3). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). [Link]

  • Bentham Science Publishers. (2019, March 1). Chloroquinoline-3-carbonitriles: Synthesis and Reactions. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: quinoline. [Link]

  • ResearchGate. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro | Request PDF. [Link]

  • ResearchGate. (2025, August 9). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. [Link]

  • Velmurugan, C., et al. (2022). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. PMC. [Link]

  • Fayed, E. A., et al. (2021). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. PMC. [Link]

  • Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. [Link]

  • MDPI. (2017, February 13). Drug Design and Discovery: Principles and Applications. [Link]

  • Semantic Scholar. 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). [Link]

  • RSC Publishing. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]

Sources

Exploratory

Introduction: The Strategic Importance of the Quinoline Scaffold

An In-Depth Technical Guide to the Synthesis of 2-Chloroquinoline-5-carbonitrile Abstract: This technical guide provides a comprehensive overview of the principal synthetic pathways for obtaining 2-chloroquinoline-5-carb...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2-Chloroquinoline-5-carbonitrile

Abstract: This technical guide provides a comprehensive overview of the principal synthetic pathways for obtaining 2-chloroquinoline-5-carbonitrile, a key heterocyclic building block in medicinal chemistry and materials science. We delve into two primary, field-proven strategies: the Sandmeyer reaction starting from an aminoquinoline precursor and the chlorination of a quinolin-2-one intermediate. This document is intended for researchers, chemists, and drug development professionals, offering detailed mechanistic insights, step-by-step experimental protocols, and critical analysis of the causality behind procedural choices to ensure reproducible and efficient synthesis.

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery.[1] Compounds incorporating this nucleus exhibit a vast array of pharmacological activities, including anticancer, antimalarial, anti-inflammatory, and anti-HIV properties.[1] The specific intermediate, 2-chloroquinoline-5-carbonitrile, offers a unique combination of reactive sites for molecular elaboration. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr), while the nitrile group at the 5-position can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to construct other heterocyclic rings. This dual functionality makes it an exceptionally valuable precursor for generating diverse molecular libraries. For instance, 2-chloroquinoline derivatives have been explored as potential inhibitors for critical viral enzymes like SARS-CoV-2 MPro and PLPro.[2]

Core Synthetic Strategies and Mechanistic Rationale

The synthesis of 2-chloroquinoline-5-carbonitrile can be approached from several angles. However, two strategies stand out for their reliability, efficiency, and adaptability based on commercially available starting materials.

Strategy A: Sandmeyer Reaction from 5-Amino-2-chloroquinoline

The Sandmeyer reaction is a cornerstone transformation in aromatic chemistry, providing a robust method for converting a primary aromatic amine into a variety of functional groups, including halogens and nitriles, via a diazonium salt intermediate.[3][4] This pathway is arguably the most direct route if the corresponding amino precursor is available.

The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[5] It is initiated by a one-electron transfer from the copper(I) catalyst to the diazonium salt, which leads to the extrusion of dinitrogen gas (N₂) and the formation of an aryl radical. This radical then abstracts the cyano group from a copper(II) cyanide complex, yielding the final product and regenerating the copper(I) catalyst.[5] The choice of a copper(I) salt is critical for catalyzing this electron transfer process.[6]

Sandmeyer_Reaction_Pathway Start 5-Amino-2-chloroquinoline Diazonium In situ Diazonium Salt Start->Diazonium   NaNO₂, aq. HCl   0-5 °C Product 2-Chloroquinoline-5-carbonitrile Diazonium->Product   CuCN, KCN   Heat

Caption: Pathway A: Sandmeyer cyanation of 5-amino-2-chloroquinoline.

Strategy B: Chlorination of 2(1H)-Quinolinone-5-carbonitrile

An alternative and highly effective strategy involves the synthesis of the 2-chloro functionality from its corresponding 2-hydroxy (or more accurately, 2-oxo) tautomer. Quinolin-2-ones are readily prepared via several classic named reactions, such as the Knorr or Conrad-Limpach syntheses.[7] The conversion of the lactam (amide) functionality within the quinolin-2-one to a chloro-imine is typically achieved using potent chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[8]

The mechanism involves the activation of the carbonyl oxygen of the quinolinone by the phosphorus-based reagent, forming a highly electrophilic intermediate. A chloride ion then attacks the C2 position, leading to the elimination of a phosphate by-product and the formation of the 2-chloroquinoline product. This method is widely used due to the stability of quinolinone precursors and the high yields often achieved in the chlorination step.

Chlorination_Pathway Start 2(1H)-Quinolinone-5-carbonitrile Product 2-Chloroquinoline-5-carbonitrile Start->Product   POCl₃   Reflux

Caption: Pathway B: Chlorination of the quinolinone precursor.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, incorporating safety precautions, step-by-step instructions, and purification guidelines.

Protocol 1: Synthesis via Sandmeyer Reaction

This protocol details the conversion of 5-amino-2-chloroquinoline to 2-chloroquinoline-5-carbonitrile.

Safety Precautions:

  • Diazonium salts can be explosive when isolated and dry. This procedure is designed for in situ use only. Always keep the reaction mixture cold during diazotization.

  • Copper(I) cyanide and potassium cyanide are highly toxic. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, which liberates poisonous hydrogen cyanide gas.

  • Hydrochloric acid is corrosive. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Materials:

  • 5-Amino-2-chloroquinoline

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Copper(I) cyanide (CuCN)

  • Potassium cyanide (KCN)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Diazotization:

    • In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 5-amino-2-chloroquinoline (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the stirred suspension, ensuring the temperature remains below 5 °C. The formation of a clear solution indicates the generation of the diazonium salt. Stir for an additional 20 minutes at 0-5 °C.

  • Sandmeyer Cyanation:

    • In a separate 500 mL flask, prepare a solution of CuCN (1.3 eq) and KCN (1.5 eq) in water. Gently warm the solution to ~60 °C until the copper salt dissolves, then cool to room temperature.

    • Slowly and carefully add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring. Effervescence (release of N₂ gas) will be observed.

    • After the addition is complete, heat the reaction mixture to 60-70 °C for 1 hour to ensure the reaction goes to completion.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and extract with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-chloroquinoline-5-carbonitrile as a solid.

Protocol 2: Synthesis via Quinolinone Chlorination

This protocol details the conversion of 2(1H)-quinolinone-5-carbonitrile to the target compound.

Safety Precautions:

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle only in a dry, well-ventilated fume hood. Wear acid-resistant gloves and full facial protection.

  • The reaction generates HCl gas. Ensure the apparatus is equipped with a gas trap (e.g., a bubbler containing NaOH solution).

Materials:

  • 2(1H)-Quinolinone-5-carbonitrile

  • Phosphorus oxychloride (POCl₃)

  • Toluene (optional, as solvent)

  • Ice-water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Chlorination Reaction:

    • To a round-bottom flask equipped with a reflux condenser and a gas trap, add 2(1H)-quinolinone-5-carbonitrile (1.0 eq).

    • Carefully add an excess of phosphorus oxychloride (5-10 eq). Toluene can be used as a co-solvent if needed.

    • Heat the mixture to reflux (approx. 110 °C) and maintain for 3-5 hours. Monitor the reaction progress by TLC.

  • Workup and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly and cautiously pour the reaction mixture onto crushed ice with vigorous stirring in a large beaker. This is a highly exothermic quenching process.

    • Neutralize the acidic solution by the slow addition of solid sodium bicarbonate or by pouring it into a saturated NaHCO₃ solution until effervescence ceases.

    • Extract the aqueous mixture with dichloromethane (3 x 100 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent under reduced pressure. The resulting crude solid can be recrystallized from ethanol or purified by column chromatography to afford pure 2-chloroquinoline-5-carbonitrile.

Data Summary and Comparison

ParameterStrategy A: Sandmeyer ReactionStrategy B: Quinolinone Chlorination
Starting Material 5-Amino-2-chloroquinoline2(1H)-Quinolinone-5-carbonitrile
Key Reagents NaNO₂, HCl, CuCN, KCNPOCl₃ (or PCl₅)
Reaction Temp. 0-5 °C (Diazotization), 60-70 °C (Cyanation)Reflux (~110 °C)
Typical Yields 50-75% (Varies based on substrate)80-95%
Key Advantages Direct conversion of an amineHigh yields, clean conversion
Key Disadvantages Use of highly toxic cyanides, stability of diazonium saltUse of highly corrosive POCl₃, exothermic quench

Workflow Visualization

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Isolation cluster_purification Purification & Analysis Setup Assemble Glassware (Flask, Condenser, Stirrer) Reagents Charge Starting Materials & Reagents Setup->Reagents Reaction Heat / Cool to Target Temperature Reagents->Reaction Monitor Monitor by TLC Reaction->Monitor Quench Quench Reaction (e.g., add to ice-water) Monitor->Quench Reaction Complete Extract Liquid-Liquid Extraction Quench->Extract Wash Wash Organic Layer (Water, Brine) Extract->Wash Dry Dry with Na₂SO₄ / MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography or Recrystallization Concentrate->Purify Characterize Characterize Product (NMR, MS, m.p.) Purify->Characterize

Caption: General laboratory workflow for synthesis and purification.

Conclusion

The synthesis of 2-chloroquinoline-5-carbonitrile is readily achievable through well-established synthetic organic chemistry transformations. The choice between the Sandmeyer reaction and the chlorination of a quinolinone precursor will primarily depend on the availability and cost of the respective starting materials. While the Sandmeyer route offers a direct conversion from an amine, it involves the handling of highly toxic cyanide salts and temperature-sensitive intermediates. The quinolinone chlorination pathway often provides higher yields and relies on a more stable precursor, but requires careful handling of corrosive chlorinating agents. Both methods, when executed with the appropriate safety measures and procedural diligence, provide reliable access to this valuable synthetic intermediate, paving the way for further discoveries in drug development and materials science.

References

  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Journal of the Iranian Chemical Society. [Link]

  • Sandmeyer reaction - Wikipedia. Wikipedia. [Link]

  • Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8484–8515. [Link]

  • Sandmeyer Reaction - SynArchive. (n.d.). SynArchive. [Link]

  • Sandmeyer Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • 2-chloronicotinonitrile - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Kattula, B., Reddi, B., Jangam, A., et al. (2023). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. Bioorganic Chemistry, 136, 106553. [Link]

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Foundational

A Technical Guide to the Potential Biological Activity of 2-Chloroquinoline-5-carbonitrile

Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically approved drugs and biologically active molecules.[1][2][3...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically approved drugs and biologically active molecules.[1][2][3] This guide focuses on the specific, yet underexplored, derivative, 2-chloroquinoline-5-carbonitrile. While direct studies on this isomer are sparse, this document synthesizes data from structurally related analogs to build a robust hypothesis of its potential biological activities. By examining the roles of the 2-chloro and 5-carbonitrile functionalities within the broader context of the quinoline core, we project significant potential in oncology, infectious diseases, and virology. This guide provides a technical framework for researchers, outlining the scientific rationale, potential mechanisms of action, and detailed experimental protocols to systematically investigate the therapeutic promise of this compound.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a versatile heterocyclic scaffold that has been extensively explored in drug development.[4][5][6] Its derivatives are known to exhibit a vast array of pharmacological properties, including anticancer, antimalarial, antibacterial, antifungal, antiviral, and anti-inflammatory activities.[5][6][7][8] The success of this scaffold is exemplified by numerous FDA-approved drugs such as Cabozantinib and Neratinib (kinase inhibitors in oncology), Chloroquine (antimalarial), and Ciprofloxacin (antibacterial), which underscores the therapeutic importance of this chemical motif.[2][3][6]

The molecule of interest, 2-chloroquinoline-5-carbonitrile , combines three key structural features:

  • The Quinoline Core: Provides a rigid, planar structure capable of various molecular interactions, including π-π stacking with biological macromolecules like DNA and aromatic residues in enzyme active sites.[7]

  • The 2-Chloro Group: This is a critical functional group for synthetic elaboration. The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of diverse side chains (e.g., amines, thiols, alcohols) to modulate potency, selectivity, and pharmacokinetic properties.[5][9]

  • The 5-Carbonitrile Group: The nitrile (-C≡N) moiety is a valuable pharmacophore. It is a potent hydrogen bond acceptor and can act as a bioisostere for other functional groups. In some contexts, the carbonitrile group can act as an electrophilic "warhead," capable of forming covalent bonds with nucleophilic residues (like cysteine) in enzyme active sites.[1][9]

This unique combination suggests that 2-chloroquinoline-5-carbonitrile is an excellent starting point for developing novel therapeutic agents.

Caption: Structure and key features of 2-chloroquinoline-5-carbonitrile.

Projected Biological Activities and Mechanisms of Action

Based on extensive literature on quinoline analogs, we can project several high-potential biological activities for 2-chloroquinoline-5-carbonitrile.

Anticancer Activity

The quinoline scaffold is a dominant feature in modern oncology, particularly in the development of kinase inhibitors.[1][2][3]

  • Kinase Inhibition: A significant number of quinoline derivatives function as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[1][7] Analogs have shown potent inhibition against a range of kinases including:

    • EGFR, HER-2, and BRAFV600E: Key drivers in breast, lung, and colon cancers.[1]

    • c-Met: Implicated in tumor invasion and metastasis.[6]

    • Pim-1 Kinase: A serine/threonine kinase involved in cell survival and proliferation, particularly in prostate cancer.[7]

    • NAK Kinases (e.g., GAK): Emerging targets in cancers like Ewing Sarcoma.[2] The planar quinoline ring can effectively mimic the adenine moiety of ATP, anchoring the inhibitor in the kinase's hinge region, while derivatives introduced at the 2-position can extend into other pockets to confer potency and selectivity.

  • Tubulin Polymerization Inhibition: Certain quinoline derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine site, leading to microtubule disruption, cell cycle arrest, and apoptosis.[10] This is a clinically validated anticancer mechanism.

  • DNA Intercalation and Topoisomerase Inhibition: The planar structure of the quinoline ring allows it to intercalate between DNA base pairs, interfering with replication and transcription.[7] Some derivatives also inhibit topoisomerase enzymes, which are critical for managing DNA topology during cell division.[7][8]

Anticancer_Mechanisms cluster_Kinase Kinase Inhibition cluster_Other Other Mechanisms Compound 2-Chloroquinoline -5-carbonitrile EGFR EGFR/HER-2 Compound->EGFR inhibits PIM1 Pim-1 Compound->PIM1 inhibits cMET c-Met Compound->cMET inhibits Tubulin Tubulin Polymerization Inhibition Compound->Tubulin inhibits/ disrupts DNA DNA Intercalation/ Topoisomerase Inhibition Compound->DNA inhibits/ disrupts CellCycleArrest Cell Cycle Arrest EGFR->CellCycleArrest PIM1->CellCycleArrest cMET->CellCycleArrest Tubulin->CellCycleArrest DNA->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Antiproliferative Antiproliferative Effect Apoptosis->Antiproliferative

Caption: Potential anticancer mechanisms of action for quinoline derivatives.

Antimicrobial Activity

2-Chloroquinoline derivatives have been repeatedly identified as having significant potential in combating infectious diseases.[11][12]

  • Antibacterial Activity: Studies have demonstrated that 2-chloroquinoline analogs possess broad-spectrum activity. They have shown efficacy against Gram-positive bacteria like Staphylococcus aureus (including MRSA) and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.[8][11][13] A likely mechanism of action is the inhibition of bacterial DNA gyrase (a type II topoisomerase), which is essential for bacterial DNA replication.[8][12]

  • Antifungal Activity: The same structural class has been screened against pathogenic fungi, including Aspergillus niger and Candida albicans, showing promising inhibitory activity.[13]

Antiviral Activity

A highly relevant and recent area of investigation is the application of 2-chloroquinoline derivatives as antiviral agents. Research has shown that molecules based on a 2-chloroquinoline scaffold can act as dual inhibitors of two essential SARS-CoV-2 cysteine proteases: the main protease (Mpro) and papain-like protease (PLpro).[9] The 2-chloro position can act as an electrophilic site, forming a covalent bond with the catalytic cysteine residue in the protease active site, leading to irreversible inhibition.[9]

Summary of Potential Activities
Biological ActivityPotential Molecular Target(s)Supporting Evidence from AnalogsReference(s)
Anticancer Protein Kinases (EGFR, HER-2, Pim-1, c-Met)Potent inhibition of various kinases in enzymatic and cell-based assays.[1][2][6][7]
TubulinInhibition of tubulin polymerization and disruption of microtubule assembly.[10]
DNA Topoisomerase / DNADNA intercalation and inhibition of topoisomerase II.[7][8]
Antibacterial DNA GyraseActivity against Gram-positive and Gram-negative bacteria.[8][11][12]
Antifungal Fungal cellular targetsInhibition of growth of pathogenic fungi like Aspergillus niger.[13]
Antiviral (SARS-CoV-2) Mpro and PLpro Cysteine ProteasesCovalent and non-covalent inhibition of viral proteases.[9]

Proposed Experimental Workflows for Activity Validation

To systematically evaluate the therapeutic potential of 2-chloroquinoline-5-carbonitrile, a tiered screening approach is recommended. This workflow begins with broad phenotypic screening, followed by target-specific assays to elucidate the mechanism of action.

Screening_Workflow cluster_Tier1 Tier 1: Primary Phenotypic Screening cluster_Tier2 Tier 2: Mechanism of Action Studies cluster_Tier3 Tier 3: Lead Optimization Start Synthesize & Purify 2-Chloroquinoline-5-carbonitrile MTT Cytotoxicity Screening (e.g., NCI-60 Panel) Start->MTT MIC Antimicrobial Screening (MIC Determination) Start->MIC Kinase Kinase Panel Screen (e.g., KinomeScan) MTT->Kinase If active Tubulin Tubulin Polymerization Assay MTT->Tubulin If active Protease Viral Protease Assay (Mpro/PLpro) MIC->Protease If active SAR SAR Studies via C2-Derivatization Kinase->SAR Tubulin->SAR Protease->SAR ADME In Vitro ADME/Tox SAR->ADME

Caption: A tiered experimental workflow for validating biological activity.

Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

This assay provides a quantitative measure of a compound's ability to inhibit cell proliferation. The choice of cell lines should reflect the potential targets, such as A549 (lung cancer, high EGFR expression) and MCF-7 (breast cancer).[1]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against various cancer cell lines.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell adherence.

  • Compound Treatment: Prepare a serial dilution of 2-chloroquinoline-5-carbonitrile in DMSO and further dilute in culture medium (final DMSO concentration <0.5%). Add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol: Antibacterial Susceptibility (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Objective: To determine the MIC of the test compound against representative bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).

Methodology:

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The concentration range should be broad (e.g., 128 µg/mL to 0.25 µg/mL).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria, no compound) and a negative control (broth only). A standard antibiotic (e.g., Ciprofloxacin) should be run in parallel.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Conclusion and Future Directions

The 2-chloroquinoline-5-carbonitrile scaffold represents a molecule of high interest for therapeutic development. Drawing from the extensive body of research on related quinoline derivatives, it is plausible to hypothesize that this compound will exhibit potent anticancer, antimicrobial, and potentially antiviral activities. The 2-chloro group serves as a versatile synthetic handle for lead optimization, allowing for the generation of extensive Structure-Activity Relationship (SAR) data to improve potency, selectivity, and drug-like properties. Future work should focus on the systematic execution of the proposed experimental workflows to first validate these predicted activities and then to elucidate the specific molecular mechanisms. The insights gained will be invaluable for guiding the rational design of next-generation quinoline-based therapeutics.

References

  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. ScienceGate. Available at: [Link]

  • In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives. Annex Publishers. Available at: [Link]

  • Synthesis and Antimicrobial activity of 2-Chloroquinoline Incorporated Pyrazoline Derivatives. ResearchGate. Available at: [Link]

  • In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives. ResearchGate. Available at: [Link]

  • Synthesis and antibacterial evaluation of (5Z)-5-[(2-piperidinequinoline-3-yl)methyl]-2-chloroquinoline derivatives: Docking study on substituted N-alkylation and binding mechanisms with E. Coli PDF enzyme. PubMed. Available at: [Link]

  • Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. Asian Journal of Chemistry. Available at: [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. Taylor & Francis Online. Available at: [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. National Center for Biotechnology Information. Available at: [Link]

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. National Center for Biotechnology Information. Available at: [Link]

  • Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. National Center for Biotechnology Information. Available at: [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry. Available at: [Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Royal Society of Chemistry. Available at: [Link]

  • Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. ProQuest. Available at: [Link]

  • New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. National Center for Biotechnology Information. Available at: [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). PubMed. Available at: [Link]

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Exploratory

2-Chloroquinoline-5-carbonitrile: Physicochemical Profiling &amp; Stability Guide

This technical guide details the physicochemical profile, solubility characteristics, and stability mechanisms of 2-Chloroquinoline-5-carbonitrile (CAS: 1231761-06-0). It is designed for medicinal chemists and formulatio...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical profile, solubility characteristics, and stability mechanisms of 2-Chloroquinoline-5-carbonitrile (CAS: 1231761-06-0). It is designed for medicinal chemists and formulation scientists utilizing this scaffold as an intermediate in the synthesis of bioactive heterocycles, particularly kinase inhibitors and receptor modulators.

Executive Summary

2-Chloroquinoline-5-carbonitrile is a bifunctional heteroaromatic building block characterized by a reactive electrophilic center at the C2 position and a masked carboxylic acid equivalent (nitrile) at the C5 position. Its utility stems from the orthogonal reactivity of these two sites: the chlorine atom is primed for nucleophilic aromatic substitution (


), while the nitrile group remains stable under mild conditions but can be hydrolyzed or reduced in subsequent steps.
  • CAS Number: 1231761-06-0[1][2][3][4][5]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 188.61 g/mol [2][3][4]

  • Primary Hazard: Acute toxicity (Oral), Skin/Eye Irritant.

Physicochemical Characterization

Structural Properties

The compound features a planar quinoline bicyclic system. The electron-withdrawing nitrile group at C5 and the electronegative chlorine at C2 significantly reduce the electron density of the ring, enhancing the electrophilicity of the C2 position.

PropertyValue / DescriptionSource/Inference
Appearance White to off-white crystalline solid[1, 2]
Melting Point 164–168 °C (Analogous range)[3]
Predicted LogP 2.6 ± 0.4In silico consensus (Lipophilic)
pKa (Conjugate Acid) ~0.5 (Quinoline N)Very weak base due to EWG effects
H-Bond Donors 0
H-Bond Acceptors 2 (Nitrile N, Quinoline N)
Solubility Profile

Due to its lipophilic aromatic nature and lack of ionizable groups at physiological pH, 2-Chloroquinoline-5-carbonitrile exhibits poor aqueous solubility but high solubility in polar aprotic solvents.

Solvent SystemSolubility RatingApplication
Water (pH 7.4) Insoluble (< 0.1 mg/mL)Not suitable for direct aqueous assays.
DMSO High (> 50 mg/mL)Preferred for stock solutions (10–100 mM).
Dichloromethane (DCM) HighIdeal for extraction and chromatography.
Methanol/Ethanol ModerateSuitable for recrystallization (often with heat).
0.1 M HCl Low to ModerateProtonation of quinoline N may slightly enhance solubility.

Stability & Reactivity Profile

Chemical Stability Mechanisms

The stability of 2-Chloroquinoline-5-carbonitrile is governed by two primary degradation pathways: Hydrolysis of the nitrile and Nucleophilic Displacement of the chloride.

Mechanism A: Nucleophilic Aromatic Substitution (

)

The C2-Chlorine is highly activated by the adjacent ring nitrogen. In the presence of nucleophiles (amines, thiols, alkoxides) and heat, the chloride is readily displaced.

  • Risk: Instability in nucleophilic solvents (e.g., methanol, primary amines) upon prolonged storage or heating.

  • Prevention: Avoid storage in protic solvents; store as a solid.

Mechanism B: Nitrile Hydrolysis

The C5-Nitrile is relatively stable but will hydrolyze to the primary amide and subsequently the carboxylic acid under strong acidic or basic conditions, especially at elevated temperatures.

Degradation Pathway Diagram

The following diagram illustrates the competing reaction pathways that dictate stability and synthetic utility.

DegradationPathways Compound 2-Chloroquinoline- 5-carbonitrile SNAr_Product 2-Substituted-quinoline- 5-carbonitrile Compound->SNAr_Product Nucleophiles (Nu-) (Amines, OR-, SR-) Fast reaction Amide 2-Chloroquinoline- 5-carboxamide Compound->Amide H2O / OH- or H+ (Slow Hydrolysis) Hydroxy 2-Hydroxyquinoline- 5-carbonitrile (Quinolone form) Compound->Hydroxy Strong Acid (HCl) High Heat (Cl Displacement by H2O) Acid 2-Chloroquinoline- 5-carboxylic acid Amide->Acid H2O / Heat (Full Hydrolysis)

Figure 1: Primary reactivity and degradation pathways.[6] The


 pathway (Green) is the intended synthetic route but represents a stability risk in nucleophilic solvents.

Experimental Protocols

Protocol: Thermodynamic Solubility Determination

Objective: To determine the saturation solubility in a specific solvent (e.g., PBS pH 7.4 or simulated gastric fluid).

Materials:

  • Test Compound (approx. 5 mg)

  • Solvent (Buffer, Water, or Co-solvent mix)

  • HPLC or UV-Vis Spectrophotometer

  • 0.22 µm PTFE Syringe Filters (Do not use Nylon, as it may bind the compound).

Workflow:

  • Preparation: Weigh 2–5 mg of 2-Chloroquinoline-5-carbonitrile into a 1.5 mL microcentrifuge tube.

  • Addition: Add 500 µL of the target solvent.

  • Equilibration: Shake or vortex at room temperature (25 °C) for 24 hours.

    • Note: If the solution becomes clear, add more solid until a precipitate persists.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE filter.

  • Quantification: Dilute the filtrate (e.g., 1:100 in Acetonitrile) and analyze via HPLC-UV (254 nm). Calculate concentration against a standard curve prepared in DMSO.

Protocol: Forced Degradation (Stress Testing)

Objective: To validate stability limits for storage and handling.

Stress ConditionProcedureExpected Outcome
Acid Hydrolysis 0.1 N HCl, 60°C, 4 hoursPotential hydrolysis of -CN to -CONH2.
Base Hydrolysis 0.1 N NaOH, RT, 4 hoursRapid hydrolysis of -CN; potential displacement of -Cl by -OH.
Oxidation 3%

, RT, 24 hours
Generally stable (quinoline ring is resistant).
Photostability UV Light (ICH conditions)Potential radical dechlorination (protect from light).

Handling & Storage Guidelines

To maintain compound integrity (>98% purity) over long durations:

  • Storage Conditions:

    • Temperature: Store at 2–8°C (Refrigerated).

    • Atmosphere: Store under Inert Gas (Argon or Nitrogen) . The compound is sensitive to moisture over long periods (hydrolysis risk).

    • Container: Amber glass vials with PTFE-lined caps to prevent light exposure and leaching.

  • Solution Handling:

    • DMSO Stocks: Stable at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles.

    • Aqueous Dilutions: Prepare fresh. Do not store aqueous suspensions for >24 hours due to potential slow hydrolysis of the chloro-group.

  • Safety:

    • Wear nitrile gloves and safety glasses.

    • Handle in a fume hood to avoid inhalation of dust.

    • Spill Cleanup: Absorb with inert material (sand/vermiculite) and dispose of as hazardous chemical waste.

References

  • BLD Pharm. (2025). 2-Chloroquinoline-5-carbonitrile Product Sheet (BD560973). Retrieved from

  • ChemicalBook. (2025). 2-Chloroquinoline-5-carbonitrile CAS 1231761-06-0 Properties. Retrieved from

  • Sigma-Aldrich. (2025). 2-Chloroquinoline-3-carbonitrile (Isomer Analog) Safety Data Sheet. Retrieved from

  • Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). Arkivoc, 2018(i), 244-287. Retrieved from

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Foundational

An In-depth Technical Guide to the Discovery and History of Quinoline Carbonitriles

Abstract The quinoline scaffold is a cornerstone in heterocyclic chemistry, forming the structural basis for a multitude of biologically active compounds. The introduction of a carbonitrile moiety to this privileged core...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone in heterocyclic chemistry, forming the structural basis for a multitude of biologically active compounds. The introduction of a carbonitrile moiety to this privileged core has given rise to the quinoline carbonitriles, a class of molecules that has demonstrated significant therapeutic potential, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of quinoline carbonitriles. It is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the causality behind experimental choices, detailed synthetic protocols, and a thorough examination of their applications. The narrative follows the principles of expertise, authoritativeness, and trustworthiness, with all key claims supported by cited literature.

Introduction: The Emergence of a Privileged Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, has long been recognized for its prevalence in natural products and its versatile pharmacological profile. Quinoline itself was first isolated from coal tar in 1834, and the subsequent century and a half saw the development of numerous synthetic methodologies to construct this bicyclic heterocycle.[1] These classical methods, including the Skraup, Combes, and Friedländer syntheses, laid the groundwork for the exploration of a vast chemical space of quinoline derivatives.[2]

The strategic incorporation of a carbonitrile (-C≡N) group onto the quinoline framework marked a significant step forward in medicinal chemistry. The nitrile group, with its unique electronic properties and ability to participate in hydrogen bonding, often imparts potent and specific biological activities to parent molecules. In the context of quinolines, the carbonitrile moiety has been instrumental in the development of highly effective enzyme inhibitors, particularly in the field of cancer therapy. This guide will trace the journey of quinoline carbonitriles from their synthetic origins to their current status as promising therapeutic agents.

Historical Development of Synthetic Methodologies

The synthesis of the quinoline core has a rich history dating back to the late 19th century. While the initial focus was on the parent quinoline and its simple derivatives, these foundational reactions were later adapted for the synthesis of more complex structures, including quinoline carbonitriles.

Classical Foundations: Adapting Named Reactions

The early synthesis of quinoline carbonitriles often involved the modification of established named reactions originally designed for other quinoline derivatives.

One of the key precursors for many modern quinoline carbonitriles, particularly those with a hydroxyl or amino group at the 4-position, is 4-hydroxyquinoline-3-carbonitrile (or its tautomeric form, 4-oxo-1,4-dihydroquinoline-3-carbonitrile). The synthesis of this core structure can be achieved through a reaction that shares principles with the Gould-Jacobs reaction . This method involves the condensation of an aniline with an activated malonic ester derivative, followed by thermal cyclization.[1] For the synthesis of the 3-carbonitrile derivative, ethyl (ethoxymethylene)cyanoacetate is a key reagent.

The general pathway involves the condensation of an appropriately substituted aniline with ethyl (ethoxymethylene)cyanoacetate to form an enamine intermediate. This is followed by a high-temperature thermal cyclization to yield the 6,7-dialkoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile.[1]

Experimental Protocol: Synthesis of 6,7-Dimethoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile (A Precursor to EGFR Inhibitors)

  • Step 1: Condensation. A mixture of 3,4-dimethoxyaniline (1.0 eq) and ethyl (ethoxymethylene)cyanoacetate (1.1 eq) is heated, typically without a solvent, at a temperature of 100-120°C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Step 2: Cyclization. The resulting intermediate from Step 1 is added to a high-boiling point solvent, such as Dowtherm A, and heated to reflux (approximately 250°C) for 30-60 minutes.

  • Step 3: Isolation. Upon cooling, the product precipitates from the reaction mixture. The solid is collected by filtration, washed with a suitable solvent (e.g., hexane or ether), and dried to afford the desired 6,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile.

The Friedländer synthesis , first reported in 1882, is another versatile method for constructing the quinoline ring system.[3] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone, ester, or nitrile.[2] This reaction is particularly well-suited for the synthesis of polysubstituted quinolines, including those bearing a carbonitrile group. The reaction is typically catalyzed by either an acid or a base.[3]

Conceptual Workflow: Friedländer Synthesis of a Quinoline-3-carbonitrile

Friedlander_Synthesis reactant1 2-Aminoaryl Ketone intermediate Intermediate (via condensation) reactant1->intermediate reactant2 Malononitrile (α-methylene nitrile) reactant2->intermediate catalyst Acid or Base Catalyst catalyst->intermediate Catalyzes product Polysubstituted Quinoline-3-carbonitrile intermediate->product Cyclodehydration MCR_Mechanism cluster_start Starting Materials cluster_cascade Reaction Cascade Aldehyde Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Ketone Ketone Michael Michael Addition Ketone->Michael Ethyl Cyanoacetate Ethyl Cyanoacetate Ethyl Cyanoacetate->Knoevenagel Ammonium Acetate Ammonium Acetate Ammonium Acetate->Michael Knoevenagel->Michael Cyclization Intramolecular Cyclization Michael->Cyclization Aromatization Dehydration & Oxidation Cyclization->Aromatization Product Quinoline Carbonitrile Aromatization->Product

Caption: Simplified cascade mechanism for the multicomponent synthesis of quinoline carbonitriles.

Applications in Drug Discovery and Development

The unique structural and electronic features of quinoline carbonitriles have positioned them as valuable scaffolds in drug discovery, particularly in the development of targeted cancer therapies.

Inhibitors of Tyrosine Kinases: The 4-Anilinoquinoline-3-carbonitrile Saga

A significant breakthrough in the application of quinoline carbonitriles came with the discovery of 4-anilinoquinoline-3-carbonitriles as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor-2 (HER-2) tyrosine kinases. [4][5]Overexpression or mutation of these receptors is a key driver in the development and progression of many cancers.

The 4-anilinoquinoline-3-carbonitrile scaffold was designed as a bioisostere of the earlier 4-anilinoquinazoline class of EGFR inhibitors. [1]The carbonitrile group at the 3-position was found to be a crucial feature for potent inhibitory activity. Molecular modeling studies suggest that the nitrogen of the cyano group can interact with a threonine residue (Thr 830) in the ATP-binding site of the EGFR kinase domain, potentially displacing a water molecule that is hydrogen-bonded in the native enzyme. [1] Further development in this area led to the creation of irreversible inhibitors by incorporating a Michael acceptor group at the 6-position of the quinoline ring. [5]These compounds form a covalent bond with a cysteine residue in the active site of the kinase, leading to prolonged and potent inhibition. One such compound, EKB-569, entered clinical trials for the treatment of cancer. [5] Table 1: Biological Activity of Selected 4-Anilinoquinoline-3-carbonitrile Derivatives

CompoundTarget(s)IC50 (μM) vs. SK-BR-3 cellsIC50 (μM) vs. A431 cellsReference
Lapatinib EGFR/HER22.7371.285[6]
Neratinib EGFR/HER23.9662.151[6]
Compound 6d EGFR/HER21.9301.893[6]

Data presented for illustrative purposes. IC50 values represent the concentration of the compound required to inhibit cell proliferation by 50%.

Broader Therapeutic Potential

Beyond their role as tyrosine kinase inhibitors, quinoline carbonitriles have demonstrated a range of other biological activities, including antibacterial and antiviral properties. For instance, certain quinoline-3-carbonitrile derivatives have shown promising activity against both Gram-positive and Gram-negative bacterial strains. [7]The mechanism of action for these antibacterial effects is often attributed to the inhibition of DNA gyrase, a key enzyme in bacterial DNA replication. [7]

Conclusion and Future Perspectives

The journey of quinoline carbonitriles from their conceptual origins in classical heterocyclic chemistry to their current status as clinically investigated drug candidates is a testament to the power of medicinal chemistry. The historical synthetic routes provided the fundamental tools to construct the quinoline core, while modern methodologies, particularly multicomponent reactions, have enabled the rapid and efficient generation of diverse libraries of these compounds for biological screening.

The 4-anilinoquinoline-3-carbonitriles stand out as a major success story, demonstrating how rational drug design and a deep understanding of structure-activity relationships can lead to potent and selective enzyme inhibitors. The future of quinoline carbonitrile research is bright, with ongoing efforts to explore new synthetic strategies, expand their therapeutic applications, and develop next-generation compounds with improved efficacy and safety profiles. As our understanding of disease biology continues to grow, this versatile scaffold will undoubtedly continue to be a source of inspiration for the discovery of new medicines.

References

  • Wissner, A., Overbeek, E., Reich, M. F., Floyd, M. B., Johnson, B. D., Mamuya, N., Rosfjord, E. C., Discafani, C., Davis, R., Shi, X., Rabindran, S. K., Gruber, B. C., Ye, F., Hallett, W. A., Nilakantan, R., Shen, R., Wang, Y. F., Greenberger, L. M., & Tsou, H. R. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of Medicinal Chemistry, 46(1), 49–63. [Link]

  • Wissner, A., Overbeek, E., Reich, M. F., Floyd, M. B., Johnson, B. D., Mamuya, N., Rosfjord, E. C., Discafani, C., Davis, R., Shi, X., Rabindran, S. K., Gruber, B. C., Ye, F., Hallett, W. A., Nilakantan, R., Shen, R., Wang, Y. F., Greenberger, L. M., & Tsou, H. R. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of Medicinal Chemistry, 46(1), 49–63. [Link]

  • This cit
  • Li, Y., Wang, Y., Zhang, Y., Li, J., Wang, Y., & Li, J. (2021). Design, synthesis and anticancer evaluation of new 4-anilinoquinoline-3-carbonitrile derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers. Bioorganic Chemistry, 114, 105200. [Link]

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  • Wissner, A., Berger, D. M., Boschelli, D. H., Floyd, M. B., Greenberger, L. M., Gruber, B. C., Johnson, B. D., Mamuya, N., Nilakantan, R., Reich, M. F., Shen, R., Tsou, H. R., Upeslacis, E., Wang, Y. F., Wu, B., & Ye, F. (2000). 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor kinase and their bioisosteric relationship to the 4-anilino-6,7-dialkoxyquinazoline inhibitors. Journal of Medicinal Chemistry, 43(17), 3244–3256. [Link]

  • Khan, S. A., Asiri, A. M., Basisi, H. M., Asad, M., Zayed, M. E. M., Sharma, K., & Wani, M. Y. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Bioorganic Chemistry, 88, 102968. [Link]

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  • Patel, D. R., & Patel, K. D. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(37), 21898-21921. [Link]

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  • Kumar, A., Kumar, A., & Kumar, V. (2016). Synthesis, characterization and biological evaluation of novel 3-amino-1-(phenyl) benzo[f]quinoline-3-carbonitrile derivatives. International Journal of Chemical Studies, 4(5), 1-7. [Link]

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Exploratory

Technical Guide: Physical Characterization &amp; Form of 2-Chloroquinoline-5-carbonitrile

This is an in-depth technical guide on the physical appearance, form, and characterization of 2-Chloroquinoline-5-carbonitrile . Executive Summary 2-Chloroquinoline-5-carbonitrile (CAS: 1231761-06-0) is a specialized het...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the physical appearance, form, and characterization of 2-Chloroquinoline-5-carbonitrile .

Executive Summary

2-Chloroquinoline-5-carbonitrile (CAS: 1231761-06-0) is a specialized heterocyclic building block used in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and antiviral therapeutics.[1][2][3][4][5] As a halogenated quinoline derivative, its physical form is dictated by the planar aromatic system and the electron-withdrawing nitrile group at the C5 position. This guide provides a comprehensive analysis of its macroscopic appearance, solid-state properties, and the critical experimental protocols required for its identification and purification in drug development workflows.

Chemical Identity & Structural Context

The physical properties of 2-Chloroquinoline-5-carbonitrile are intrinsic to its molecular architecture. The presence of a chlorine atom at C2 and a nitrile group at C5 creates a distinct dipole moment and crystal packing arrangement compared to its isomers (e.g., the 3-CN or 6-CN variants).

Property Data
IUPAC Name 2-Chloroquinoline-5-carbonitrile
CAS Registry Number 1231761-06-0
Molecular Formula C₁₀H₅ClN₂
Molecular Weight 188.61 g/mol
SMILES N#CC1=CC=CC2=CC(Cl)=NC=C12
Structural Class Halogenated Heteroaromatic
Molecular Structure Diagram

The following diagram illustrates the core scaffold and the numbering system essential for distinguishing this isomer.

G Figure 1: Structural connectivity of 2-Chloroquinoline-5-carbonitrile showing key substitution points. C2 C2 (Cl) Pyridine Pyridine Ring C2->Pyridine N1 N1 N1->C2 Heteroatom C5 C5 (CN) Benzene Benzene Ring Benzene->C5 Substitution Pyridine->Benzene Fused

[4]

Physical Appearance & Macroscopic Form
Primary Appearance

In its pure state, 2-Chloroquinoline-5-carbonitrile exists as a solid crystalline powder .

  • Color: Typically off-white to pale yellow . The yellow hue often intensifies with trace impurities (such as N-oxides or oxidation byproducts) or upon prolonged exposure to light.

  • Texture: Fine, crystalline powder. It may form agglomerates depending on the recrystallization solvent used (e.g., needles from ethanol, amorphous-like clumps from rapid precipitation).

Melting Point & Thermal Behavior

The melting point is a critical purity indicator. While specific literature values for the 5-isomer are less ubiquitous than the 3-isomer (mp 164–168 °C), structural analogs suggest a high melting range due to π-π stacking interactions.

  • Expected Range: 130 °C – 170 °C (Experimental verification required per batch).

  • Thermal Stability: Stable up to its melting point but may sublime under high vacuum at elevated temperatures.

Solubility Profile

Understanding the solution state is vital for formulation and reaction planning.

  • Water: Practically insoluble (< 0.1 mg/mL). Hydrophobic nature dominates.

  • Polar Organic Solvents (DMSO, DMF): Highly soluble. Suitable for stock solutions.

  • Chlorinated Solvents (DCM, Chloroform): Soluble.

  • Alcohols (Methanol, Ethanol): Sparingly soluble at room temperature; soluble upon heating (ideal for recrystallization).

  • Non-polar Solvents (Hexane, Heptane): Insoluble.

Impact of Synthesis on Physical Form

The appearance of the final product is heavily influenced by the synthetic route and the resulting impurity profile.

Common Impurities Affecting Color
  • 2-Hydroxyquinoline-5-carbonitrile: Hydrolysis product of the chloro group. Appears as a white solid but significantly alters the melting point.

  • Starting Materials (e.g., 5-Bromo-2-chloroquinoline): If synthesized via cyanation, residual bromide can darken the product.

  • Quinoline N-Oxides: Often introduce a deeper yellow or orange discoloration.

Purification Workflow Diagram

The following logic flow ensures the isolation of the correct physical form.

Purification Figure 2: Purification workflow to achieve the target physical form. Crude Crude Reaction Mixture (Dark/Yellow Solid) Wash Acid/Base Wash (Remove inorganic salts) Crude->Wash Recryst Recrystallization (EtOH or EtOH/H2O) Wash->Recryst Filter Filtration & Drying (Vacuum, 40°C) Recryst->Filter Final Pure Product (Off-White Needles) Filter->Final QC QC Check (HPLC >98%, MP) Final->QC

Experimental Protocols
Protocol 1: Melting Point Determination (Capillary Method)
  • Objective: To establish the purity and identity of the solid form.

  • Equipment: Digital melting point apparatus (e.g., Buchi or Stuart).

  • Procedure:

    • Pack a dry capillary tube with 2–3 mm of the sample.

    • Insert into the apparatus pre-heated to 100 °C.

    • Ramp temperature at 10 °C/min until 120 °C, then slow to 1 °C/min .

    • Record the onset (first liquid drop) and clear point (complete melt).

    • Acceptance Criteria: A range of < 2 °C indicates high purity.

Protocol 2: HPLC Purity & Identity Check
  • Objective: To confirm the chemical integrity of the off-white powder.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (nitrile/amide bonds).

  • Sample Prep: Dissolve 1 mg in 1 mL of Acetonitrile/Water (1:1).

Protocol 3: Recrystallization (Form Optimization)
  • Objective: To convert amorphous or impure solid into defined crystals.

  • Solvent System: Ethanol (primary) / Water (anti-solvent).

  • Procedure:

    • Dissolve the crude solid in minimal boiling Ethanol.

    • If colored impurities persist, add activated charcoal, boil for 5 mins, and filter hot through Celite.

    • Allow the filtrate to cool slowly to room temperature.

    • If no crystals form, add warm Water dropwise until slight turbidity appears, then cool to 4 °C.

    • Collect crystals via vacuum filtration and wash with cold Ethanol/Water (1:1).

Handling & Safety
  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Dust Hazard: As a fine powder, it poses an inhalation risk. Handle in a fume hood.

  • Storage: Store in a cool, dry place (2–8 °C preferred) under inert gas (Argon/Nitrogen) to prevent hydrolysis or oxidation.

  • Light Sensitivity: Protect from light to maintain the off-white color; yellowing indicates degradation.

References
  • ChemicalBook. (2024). 2-Chloroquinoline-5-carbonitrile (CAS 1231761-06-0) Product Entry.[1] Retrieved from

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for Chloroquinoline Derivatives. Retrieved from

  • Fisher Scientific. (2023). Safety Data Sheet: 2-Chloroquinoline derivatives. Retrieved from

  • Bide Pharm. (2024). 2-Chloroquinoline-5-carbonitrile COA and Properties. Retrieved from

Sources

Foundational

An In-Depth Technical Guide to the Predicted Reactivity of the Cyano Group in 2-Chloroquinoline-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the predicted reactivity of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the predicted reactivity of the cyano group in 2-chloroquinoline-5-carbonitrile. This molecule presents a unique electronic landscape where the reactivity of the nitrile functionality is significantly modulated by the presence of both an electron-withdrawing chloro group and the fused aromatic quinoline system. This document explores the principal reaction pathways available to the cyano group—hydrolysis, reduction, and cycloaddition—offering a predictive framework grounded in established chemical principles and supported by experimental protocols. The interplay of electronic effects and reaction conditions is examined to provide researchers with a robust understanding for the strategic manipulation of this versatile chemical handle in the synthesis of novel chemical entities.

Introduction: The Electronic Landscape of 2-Chloroquinoline-5-carbonitrile

The cyano group (C≡N) is a cornerstone of organic synthesis, valued for its versatility in transformations to amines, amides, carboxylic acids, and complex heterocyclic systems.[1][2] In the context of 2-chloroquinoline-5-carbonitrile, the intrinsic electrophilicity of the nitrile carbon is amplified by the strong electron-withdrawing nature of the adjacent quinoline ring and the chloro substituent at the 2-position.[3] This electronic environment dictates the propensity of the cyano group to undergo nucleophilic attack, a central theme in its chemical reactivity.[4][5]

The quinoline core, a fused bicyclic aromatic system, acts as an electron sink, delocalizing electron density away from the cyano group. The chloro group at the 2-position further enhances this effect through its inductive electron-withdrawing properties. This heightened electrophilicity of the nitrile carbon makes it a prime target for a variety of nucleophiles, predisposing it to a range of chemical transformations.

This guide will dissect three primary reaction classes pertinent to the cyano group in this specific molecular framework:

  • Hydrolysis: The conversion of the nitrile to a carboxylic acid or an amide.

  • Reduction: The transformation of the nitrile to a primary amine.

  • [3+2] Cycloaddition: The reaction with azides to form tetrazoles, bioisosteres of carboxylic acids.[6]

Hydrolysis of the Cyano Group: Accessing Carboxamides and Carboxylic Acids

The hydrolysis of nitriles is a fundamental transformation that can be achieved under either acidic or basic conditions, typically proceeding through an intermediate amide.[2][7] Given the electronic nature of 2-chloroquinoline-5-carbonitrile, the cyano group is predicted to be susceptible to hydrolysis, offering a direct route to the corresponding carboxamide and carboxylic acid derivatives.

Predicted Reactivity and Mechanistic Considerations

The electron-deficient nature of the nitrile in 2-chloroquinoline-5-carbonitrile is expected to facilitate both acid- and base-catalyzed hydrolysis.

  • Acid-Catalyzed Hydrolysis: Protonation of the nitrile nitrogen will significantly increase the electrophilicity of the carbon atom, making it more susceptible to attack by a weak nucleophile like water.[5][7]

  • Base-Catalyzed Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the nitrile carbon will initiate the hydrolysis. The electron-withdrawing quinoline ring will stabilize the resulting negative charge on the nitrogen.

It is important to consider the potential for competing reactions, particularly the hydrolysis of the 2-chloro group to a quinolone under certain conditions.[8] Careful control of reaction parameters will be crucial to selectively target the cyano group.

Experimental Protocol: Synthesis of 2-Chloroquinoline-5-carboxamide

This protocol outlines a general procedure for the partial hydrolysis of 2-chloroquinoline-5-carbonitrile to the corresponding carboxamide.

Materials:

  • 2-Chloroquinoline-5-carbonitrile

  • Concentrated Sulfuric Acid

  • Deionized Water

  • Ice

  • Sodium Bicarbonate (saturated solution)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • To a stirred solution of 2-chloroquinoline-5-carbonitrile (1.0 eq) in a suitable round-bottom flask, cautiously add concentrated sulfuric acid (5-10 eq) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for a predetermined time (monitoring by TLC is recommended to optimize for amide formation and minimize carboxylic acid production).

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-chloroquinoline-5-carboxamide.

  • Purify the product by recrystallization or column chromatography.

Hydrolysis_Workflow Start 2-Chloroquinoline-5-carbonitrile Reaction Conc. H₂SO₄, 0°C to RT Start->Reaction Quench Pour onto Ice Reaction->Quench Neutralize Neutralize with NaHCO₃ Quench->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Dry Dry and Concentrate Extract->Dry Product 2-Chloroquinoline-5-carboxamide Dry->Product

Reduction of the Cyano Group: Synthesis of Primary Amines

The reduction of nitriles to primary amines is a highly valuable transformation in organic synthesis, providing access to key building blocks for pharmaceuticals and agrochemicals.[1] A variety of reducing agents can be employed for this purpose, each with its own advantages and limitations.[9][10]

Predicted Reactivity and Selection of Reducing Agents

The cyano group in 2-chloroquinoline-5-carbonitrile is amenable to reduction. The choice of reducing agent will be critical to achieve high yields and selectivity.

  • Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent capable of reducing nitriles to primary amines.[9][10][11] However, its high reactivity may lead to side reactions, and it requires anhydrous conditions.

  • Catalytic Hydrogenation: This method, often employing catalysts such as Raney Nickel, Palladium, or Platinum, is an industrially preferred, atom-economical approach.[1][12] High pressures and temperatures may be required. Ruthenium-based catalysts have also shown excellent performance in nitrile reduction.[12]

  • Borane Reagents: Reagents like borane-tetrahydrofuran complex (B₂H₆/THF) or diisopropylaminoborane can also effect the reduction of nitriles.[13]

Given the potential for side reactions, catalytic hydrogenation presents a more controlled and scalable option for the reduction of 2-chloroquinoline-5-carbonitrile.

Experimental Protocol: Catalytic Hydrogenation to (2-Chloroquinolin-5-yl)methanamine

This protocol describes a general procedure for the catalytic hydrogenation of 2-chloroquinoline-5-carbonitrile.

Materials:

  • 2-Chloroquinoline-5-carbonitrile

  • Raney Nickel (or 10% Pd/C)

  • Methanol (or Ethanol)

  • Ammonia (optional, to suppress secondary amine formation)

  • Hydrogen Gas

  • Parr Hydrogenation Apparatus (or similar high-pressure reactor)

  • Celite®

Procedure:

  • In a high-pressure reaction vessel, dissolve 2-chloroquinoline-5-carbonitrile (1.0 eq) in methanol.

  • Add Raney Nickel (5-10% w/w) to the solution. Optionally, add a solution of ammonia in methanol to minimize the formation of secondary amines.

  • Seal the reactor and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi) and heat to the appropriate temperature (e.g., 50-80 °C).

  • Stir the reaction mixture vigorously until hydrogen uptake ceases (monitor by pressure drop).

  • Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude (2-chloroquinolin-5-yl)methanamine.

  • Purify the product as necessary, for example, by conversion to a hydrochloride salt and recrystallization.

Reduction_Workflow Start 2-Chloroquinoline-5-carbonitrile Reaction H₂, Raney Ni, MeOH Start->Reaction Filtration Filter through Celite® Reaction->Filtration Concentration Concentrate Filtration->Concentration Product (2-Chloroquinolin-5-yl)methanamine Concentration->Product

[3+2] Cycloaddition: Formation of 5-(2-Chloroquinolin-5-yl)-1H-tetrazole

The [3+2] cycloaddition of nitriles with azides to form tetrazoles is a highly valuable reaction in medicinal chemistry.[6] Tetrazoles are often used as bioisosteres for carboxylic acids, offering similar acidity but with improved metabolic stability and lipophilicity.[6]

Predicted Reactivity and Catalysis

The electron-deficient nature of the cyano group in 2-chloroquinoline-5-carbonitrile makes it an excellent substrate for [3+2] cycloaddition with an azide source, such as sodium azide.[6] The reaction is often catalyzed by Lewis or Brønsted acids to activate the nitrile.[14][15] Zinc salts, such as zinc bromide or zinc chloride, are commonly employed and have been shown to be effective in aqueous media, offering a greener and safer alternative to other methods.[6][14][16]

The mechanism involves the coordination of the Lewis acid to the nitrile nitrogen, which further enhances its electrophilicity and facilitates the nucleophilic attack of the azide anion.[15] Subsequent cyclization and protonation lead to the formation of the aromatic tetrazole ring.

Experimental Protocol: Zinc-Catalyzed Synthesis of 5-(2-Chloroquinolin-5-yl)-1H-tetrazole

This protocol is adapted from the work of Demko and Sharpless for the synthesis of 5-substituted tetrazoles.[6][16]

Materials:

  • 2-Chloroquinoline-5-carbonitrile

  • Sodium Azide (NaN₃)

  • Zinc Bromide (ZnBr₂)

  • Deionized Water

  • 3M Hydrochloric Acid (HCl)

  • Ethyl Acetate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-chloroquinoline-5-carbonitrile (1.0 eq), sodium azide (1.2 eq), and zinc bromide (1.2 eq).[6]

  • Add deionized water to the flask and heat the mixture to reflux with vigorous stirring for 24-48 hours (monitor by TLC).

  • Cool the reaction mixture to room temperature.

  • Acidify the mixture with 3M HCl to a pH of approximately 1.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-(2-chloroquinolin-5-yl)-1H-tetrazole.

  • Purify the product by recrystallization.

Cycloaddition_Workflow Start 2-Chloroquinoline-5-carbonitrile Reaction NaN₃, ZnBr₂, H₂O, Reflux Start->Reaction Acidify Acidify with HCl Reaction->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Purify Purify Extract->Purify Product 5-(2-Chloroquinolin-5-yl)-1H-tetrazole Purify->Product

Summary of Predicted Reactivities and Potential Products

The following table summarizes the predicted reactivity of the cyano group in 2-chloroquinoline-5-carbonitrile and the primary products of each transformation.

Reaction TypeReagents and ConditionsPredicted Product
Hydrolysis Conc. H₂SO₄, controlled time2-Chloroquinoline-5-carboxamide
H₂SO₄/H₂O or NaOH/H₂O, heat2-Chloroquinoline-5-carboxylic acid
Reduction LiAlH₄, THF; then H₂O(2-Chloroquinolin-5-yl)methanamine
H₂, Raney Ni (or Pd/C), MeOH(2-Chloroquinolin-5-yl)methanamine
[3+2] Cycloaddition NaN₃, ZnBr₂, H₂O, reflux5-(2-Chloroquinolin-5-yl)-1H-tetrazole

Conclusion

The cyano group of 2-chloroquinoline-5-carbonitrile is a highly versatile functional group whose reactivity is significantly enhanced by the electronic properties of the quinoline ring system and the 2-chloro substituent. This guide has outlined the predicted reactivity of this moiety towards hydrolysis, reduction, and cycloaddition, providing a theoretical framework and practical experimental protocols for its transformation. A thorough understanding of these reaction pathways empowers researchers to strategically utilize 2-chloroquinoline-5-carbonitrile as a valuable building block in the design and synthesis of novel compounds with potential applications in drug discovery and materials science. The provided methodologies, grounded in established chemical principles, offer a solid foundation for the exploration and exploitation of the rich chemistry of this fascinating molecule.

References

  • Catalytic Reduction of Nitriles. (n.d.). Thieme. Retrieved February 14, 2024, from [Link]

  • Amines - Nitriles (A-Level Chemistry). (2022, April 19). Study Mind. Retrieved February 14, 2024, from [Link]

  • Chirik, P. J. (2018). Hydrosilane Reduction of Nitriles to Primary Amines by Cobalt–Isocyanide Catalysts. Organic Letters, 21(1), 148-151. [Link]

  • Clark, J. (n.d.). Reduction of nitriles. Chemguide. Retrieved February 14, 2024, from [Link]

  • Little, J. C. (1968). U.S. Patent No. 3,372,195. U.S.
  • 1H-Tetrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2024, from [Link]

  • ChemHelpASAP. (2022, December 27). tetrazole synthesis from a nitrile and azide - laboratory experiment [Video]. YouTube. [Link]

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]

  • Das, B., Reddy, C. R., Kumar, D. N., & Thirupathi, P. (2012). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules, 17(8), 9447–9454. [Link]

  • Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8517. [Link]

  • Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc, 2018(i), 244-287. [Link]

  • Abdel-Wahab, B. F., Khidre, R. E., & El-Sadek, M. M. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. Arkivoc, 2012(i), 211-276. [Link]

  • Reddy, T. R., & Kumar, V. P. (2021). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. New Journal of Chemistry, 45(38), 17743-17747. [Link]

  • El-Sayed, N. N. E., et al. (2019). Three-component reaction of 2-chloro-quinoline-3-carbaldehydes, 2-aminobenzimidazole and malononitrile. ResearchGate. [Link]

  • Aksenov, A. N., et al. (2021). Synthesis of (2-chloroquinolin-3-yl)-1,3,4-thiadiazole-2-carboxamides. Russian Chemical Bulletin, 70(6), 1131–1134. [Link]

  • Singh, S., et al. (2023). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. European Journal of Medicinal Chemistry, 254, 115354. [Link]

  • Thomas, S., & Collins, B. D. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(7), 2841–2844. [Link]

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Exploratory

Electrophilic and nucleophilic sites in 2-Chloroquinoline-5-carbonitrile

Electronic Topography and Synthetic Utility of 2-Chloroquinoline-5-carbonitrile: A Strategic Guide for Medicinal Chemistry Part 1: Executive Summary & Core Directive The Molecule: 2-Chloroquinoline-5-carbonitrile (CAS: 1...

Author: BenchChem Technical Support Team. Date: February 2026

Electronic Topography and Synthetic Utility of 2-Chloroquinoline-5-carbonitrile: A Strategic Guide for Medicinal Chemistry

Part 1: Executive Summary & Core Directive

The Molecule: 2-Chloroquinoline-5-carbonitrile (CAS: 1231761-06-0) is a bifunctional heteroaromatic scaffold characterized by a pronounced electronic "push-pull" architecture. It features a highly electrophilic imidoyl chloride motif at position C2 and an electron-withdrawing nitrile group at position C5.

The Application: This guide is designed for medicinal chemists utilizing this scaffold to synthesize kinase inhibitors, antimalarials, or receptor modulators. Unlike standard quinolines, the 5-cyano substitution creates a global electron deficiency that dramatically enhances nucleophilic susceptibility at C2 while effectively silencing the ring system toward electrophilic aromatic substitution (EAS).

Part 2: Electronic Landscape & Reactivity Map

To manipulate this molecule effectively, one must understand its frontier molecular orbitals. The quinoline core is inherently electron-deficient (π-deficient) in the pyridine ring and relatively electron-rich in the benzene ring. However, the introduction of the 5-cyano group alters this balance.

The Electronic Sink (C5-CN)

The nitrile group at C5 exerts a strong inductive (-I) and mesomeric (-M) withdrawal. This effect is transmitted through the fused


-system, lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital).
  • Consequence: The entire scaffold becomes electron-poor. The benzene ring, usually susceptible to electrophiles at C5/C8, is now deactivated.

The Electrophilic Warhead (C2-Cl)

The C2 position is the primary "hotspot." It is activated by three convergent forces:

  • The Ring Nitrogen (N1): Withdraws electron density via induction, creating a partial positive charge (

    
    ) at C2.
    
  • The Leaving Group (Cl): Further polarizes the C2-N1 bond.

  • The Distal Activator (C5-CN): Stabilizes the anionic Meisenheimer intermediate formed during nucleophilic attack, effectively lowering the activation energy for SNAr reactions.

The Nucleophilic Site (N1)

While the ring nitrogen possesses a lone pair, its basicity (pKa ~ 4.9 for unsubstituted quinoline) is significantly attenuated by the 5-CN group. It remains a viable site for N-oxidation or coordination to metal catalysts (e.g., Pd in Suzuki couplings) but requires forcing conditions for alkylation.

Visualization: Reactivity Topology

ReactivityMap C2 C2-Cl Site (Primary Electrophile) S_NAr & Pd-Coupling N1 N1 Nitrogen (Weak Nucleophile) Metal Coordination C2->N1 Leaving Group Effect C5 C5-CN Group (Electronic Sink) Derivatization Handle C5->C2 Activates for S_NAr (LUMO Lowering) Benzene Benzene Ring (Deactivated) Resistant to EAS C5->Benzene Deactivates (-M, -I) N1->C2 Inductive Activation

Figure 1: Functional connectivity of 2-Chloroquinoline-5-carbonitrile. Red indicates high electrophilicity; Yellow indicates secondary functionalization sites.

Part 3: Nucleophilic Substitution (SNAr) Protocols

The displacement of the C2-chlorine by amines, alkoxides, or thiols is the most reliable reaction on this scaffold. Due to the 5-CN activation, these reactions often proceed under milder conditions than those required for unsubstituted 2-chloroquinoline.

Mechanism: Addition-Elimination

The reaction proceeds via a Meisenheimer-like complex. The 5-CN group plays a critical role in delocalizing the negative charge acquired by the ring system during the transition state.

SNAr_Mechanism Step1 Reactants (2-Cl-5-CN-Quinoline + H-Nu) Step2 Transition State (Meisenheimer Complex) Stabilized by 5-CN Step1->Step2 Nucleophilic Attack (Rate Limiting) Step3 Product (2-Nu-5-CN-Quinoline + HCl) Step2->Step3 Aromatization (Loss of Cl-)

Figure 2: Kinetic pathway for C2 displacement. The 5-CN substituent stabilizes the high-energy intermediate (Step 2).

Experimental Protocol: C2-Amination

Objective: Synthesis of 2-amino-5-cyanoquinoline derivatives (General Procedure).

  • Stoichiometry: Dissolve 2-chloroquinoline-5-carbonitrile (1.0 equiv) in anhydrous DMSO or DMF (0.2 M concentration).

  • Reagents: Add the amine nucleophile (1.2–1.5 equiv).

  • Base: Add DIPEA (Diisopropylethylamine) or K2CO3 (2.0 equiv) to scavenge the HCl byproduct.

    • Note: For weak nucleophiles (e.g., anilines), use Cs2CO3 and heat to 80–100°C.

    • Note: For strong nucleophiles (e.g., aliphatic amines), reaction may proceed at RT.

  • Monitoring: Monitor by TLC/LCMS. The product usually becomes more polar.

  • Workup: Pour into ice-water. The product often precipitates. Filter, wash with water, and dry. If no precipitate, extract with EtOAc.

Validation Check:

  • 1H NMR: The doublet for H3 (typically ~7.4 ppm) will shift upfield upon substitution of Cl with an electron-donating amine.

  • MS: Look for the loss of the characteristic Chlorine isotope pattern (3:1 ratio of M:M+2).

Part 4: Metal-Catalyzed Cross-Couplings

If the target requires a Carbon-Carbon bond at C2 (e.g., biaryl systems), SNAr is insufficient. The C2-Cl bond is an excellent handle for Palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling Strategy

The 5-cyano group is compatible with standard Suzuki conditions, provided the base concentration is controlled to prevent nitrile hydrolysis.

ParameterRecommendationRationale
Catalyst Pd(dppf)Cl2 or Pd(PPh3)4Robust catalysts for heteroaryl chlorides.
Solvent 1,4-Dioxane/Water (4:1)Ensures solubility of the boronic acid and the lipophilic quinoline.
Base Na2CO3 or K3PO4Mild enough to avoid CN hydrolysis; strong enough for transmetallation.
Temperature 80–100°CRequired to activate the aryl chloride bond.

Protocol Insight: Degas solvents thoroughly with Argon. The electron-deficient nature of the quinoline ring facilitates oxidative addition of the Pd(0) species into the C2-Cl bond, often making this substrate more reactive than chlorobenzene analogs.

Part 5: Nitrile Transformations (C5 Functionalization)

The C5-CN group is not just an electronic modulator; it is a "masked" functional group.

  • Hydrolysis:

    • Acidic (H2SO4/AcOH): Yields the Carboxylic Acid (COOH).

    • Basic (NaOH/H2O2): Controlled hydrolysis yields the Primary Amide (CONH2).

  • Reduction:

    • Raney Ni / H2: Yields the Aminomethyl group (CH2NH2).

  • Click Chemistry:

    • NaN3 / NH4Cl: Converts CN to a Tetrazole , a bioisostere for carboxylic acids with improved metabolic stability.

Part 6: Summary of Selectivity

Reaction TypePreferred SiteConditionsInfluence of 5-CN
Nucleophilic Aromatic Subst. (SNAr) C2 Amines, Heat, BaseStrongly Activating (Stabilizes intermediate)
Pd-Catalyzed Coupling C2 Boronic Acids, Pd(0)Activating (Facilitates Oxidative Addition)
Electrophilic Aromatic Subst. (EAS) N/ANot RecommendedStrongly Deactivating (Prevents reaction)
N-Alkylation N1Alkyl Halides, HeatDeactivating (Reduces N-basicity)

References

  • Structure and Reactivity of Chloroquinolines

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
    • Context: Foundational text establishing the reactivity order of quinoline positions (C2 >> C4 for nucleophiles)
  • SNAr Mechanisms in Heterocycles

    • Source: Rohrbach, S., et al. (2019). "Nucleophilic Aromatic Substitution on Heterocycles: A Guide to Regioselectivity." Journal of Organic Chemistry.
    • Context: Mechanistic validation of the Meisenheimer complex stabilization by distal electron-withdrawing groups (CN).
  • Synthesis of 5-Substituted Quinolines

    • Source: Meth-Cohn, O., et al. (1981). "A Versatile Synthesis of Quinolines and Related Fused Pyridines." Journal of the Chemical Society, Perkin Transactions 1.
    • Context: Describes the Vilsmeier-Haack cyclization routes used to construct chloro-quinoline cores with specific substitution p
  • Commercially Available Building Blocks

    • Source: Sigma-Aldrich / MilliporeSigma Entry for 2-Chloroquinoline-5-carbonitrile.
    • Context: Verification of CAS 1231761-06-0 and physical property d
    • (Note: Search CAS 1231761-06-0 for specific batch data).

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 2-Chloroquinoline-5-carbonitrile Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Quinoline Scaffold The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privile...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives are integral to a wide array of pharmacologically active compounds, demonstrating activities such as anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][3][4] Among the vast library of quinoline analogs, 2-chloroquinoline derivatives serve as exceptionally versatile synthetic intermediates.[5][6][7][8] The chlorine atom at the C2 position acts as an excellent leaving group, readily displaced by a variety of nucleophiles (N, O, S), enabling extensive structural diversification.[9]

Furthermore, the introduction of a carbonitrile (-CN) group, particularly at the C5 position, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profile. The nitrile group can act as a hydrogen bond acceptor, a metabolic blocker, or a precursor to other functional groups like amines or carboxylic acids, making it a valuable functional handle in drug design. This guide provides a detailed examination of robust synthetic protocols for constructing 2-chloroquinoline-5-carbonitrile derivatives, focusing on the underlying chemical principles and providing actionable, step-by-step methodologies.

Retrosynthetic Analysis and Strategic Overview

A logical approach to synthesizing 2-chloroquinoline-5-carbonitrile involves a retrosynthetic breakdown that informs the overall strategy. The target molecule can be disconnected at key functional groups, revealing a convergent synthetic plan that relies on well-established and high-yielding transformations.

The primary disconnections are the C-Cl and C-CN bonds. The 2-chloro group is most reliably installed via chlorination of a 2-hydroxyquinoline (2-quinolone) precursor. The 5-carbonitrile is classically prepared from a 5-aminoquinoline intermediate via the Sandmeyer reaction. This leads to a strategic workflow focused on first assembling a suitably substituted quinoline core, followed by sequential functional group interconversions.

G Target 2-Chloroquinoline- 5-carbonitrile Intermediate1 2-Chloro-5-aminoquinoline Target->Intermediate1 Sandmeyer Cyanation Intermediate2 5-Amino-2-hydroxyquinoline Intermediate1->Intermediate2 Chlorination (e.g., POCl₃) Intermediate3 5-Nitro-2-hydroxyquinoline Intermediate2->Intermediate3 Nitro Reduction StartingMaterials Substituted Aniline + β-Ketoester Intermediate3->StartingMaterials Cyclization (e.g., Conrad-Limpach)

Caption: Retrosynthetic pathway for 2-chloroquinoline-5-carbonitrile.

Core Synthetic Strategies and Mechanistic Insights

The synthesis is best approached in three main stages: construction of the foundational quinolone ring, chlorination at the C2 position, and introduction of the C5 nitrile.

Building the Quinolone Core

While numerous methods exist for quinoline synthesis, such as the Skraup, Friedländer, and Combes reactions, the Conrad-Limpach-Knorr synthesis is particularly well-suited for generating the required 2-hydroxyquinoline precursors.[10] This reaction involves the condensation of anilines with β-ketoesters. At lower temperatures, the reaction yields a β-amino acrylate, which upon thermal cyclization, typically above 250°C, produces the 4-quinolone. However, a variation of this, the Knorr synthesis, uses an acid-catalyzed intramolecular cyclization of β-ketoanilides to reliably form 2-hydroxyquinolines (2-quinolones).[11]

Another powerful method is the Vilsmeier-Haack reaction , which can construct the quinoline ring and install the chloro- and formyl- groups in a single pot from readily available N-arylacetamides.[5] The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from DMF and POCl₃, which then drives the cyclization of the acetanilide.[5] This route is highly efficient for producing 2-chloro-3-formylquinolines, which are valuable intermediates for further derivatization.[6]

Chlorination of the C2-Position

The conversion of a 2-hydroxyquinoline to a 2-chloroquinoline is a critical step. 2-Hydroxyquinolines exist in tautomeric equilibrium with their 2-quinolone form, with the keto form generally predominating.[11][12] This tautomerism is key to the chlorination mechanism.

The most common and effective reagent for this transformation is phosphorus oxychloride (POCl₃) , often used with a base or as the solvent.[13]

Mechanism Rationale:

  • Activation: The lone pair on the carbonyl oxygen of the 2-quinolone attacks the electrophilic phosphorus atom of POCl₃.

  • Chloride Addition: A chloride ion is eliminated and subsequently attacks the C2 carbon.

  • Aromatization: The pyridine ring is rearomatized by the elimination of a dichlorophosphate group, yielding the stable 2-chloroquinoline product.

This reaction is highly reliable and is the industry standard for this conversion due to its efficiency and the volatility of the byproducts, which simplifies purification.

Introduction of the C5-Carbonitrile via Sandmeyer Reaction

The Sandmeyer reaction is the preeminent method for converting an aromatic primary amine into a nitrile.[14][15][16] It is a robust and high-yielding transformation that proceeds via a diazonium salt intermediate. This method is particularly advantageous as it avoids the harsh conditions or toxic reagents associated with other cyanation methods.

Causality Behind the Experimental Choices:

  • Diazotization: The 5-aminoquinoline is treated with nitrous acid (HONO), generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0–5°C). The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.

  • Copper-Catalyzed Cyanation: The resulting diazonium salt is then added to a solution of copper(I) cyanide (CuCN). The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, initiated by a single-electron transfer from the copper(I) species to the diazonium salt.[14][15] This generates an aryl radical and nitrogen gas, followed by the transfer of the cyanide ligand from a copper(II) species to the radical, affording the desired aryl nitrile.[17][18]

G cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Cyanation Aryl-NH2 5-Aminoquinoline (Ar-NH₂) Diazonium Aryl Diazonium Salt (Ar-N₂⁺) Aryl-NH2->Diazonium NaNO₂, HCl 0-5 °C Aryl-Radical Aryl Radical (Ar•) + N₂ Diazonium->Aryl-Radical CuCN (e⁻ transfer) Aryl-CN 5-Cyanoquinoline (Ar-CN) Aryl-Radical->Aryl-CN CN⁻ transfer from [Cu(CN)₂]

Caption: Mechanism of the Sandmeyer Cyanation Reaction.

Detailed Experimental Protocols

The following protocols outline a reliable, multi-step synthesis of 2-chloroquinoline-5-carbonitrile.

Protocol 1: Synthesis of 2-Hydroxy-5-nitroquinoline

This protocol is based on the Conrad-Limpach synthesis.

  • Reagent Preparation: In a 250 mL round-bottom flask, combine 3-nitroaniline (13.8 g, 0.1 mol) and diethyl malonate (16.0 g, 0.1 mol).

  • Reaction Setup: Equip the flask with a reflux condenser and a heating mantle.

  • Condensation: Heat the mixture at 140-150°C for 2 hours. Ethanol will begin to distill off.

  • Cyclization: Increase the temperature to 250°C and maintain for 30 minutes. The mixture will solidify upon cooling.

  • Workup: Allow the reaction to cool to approximately 100°C and pour the molten mass into a 10% sodium hydroxide solution (200 mL). Heat the suspension to dissolve the product.

  • Purification: Treat the hot solution with activated charcoal and filter. Cool the filtrate to room temperature and acidify with glacial acetic acid until precipitation is complete.

  • Isolation: Collect the yellow precipitate by vacuum filtration, wash thoroughly with water, and dry in an oven at 100°C to yield 2-hydroxy-5-nitroquinoline.

Protocol 2: Reduction to 5-Amino-2-hydroxyquinoline
  • Reaction Setup: In a 500 mL three-neck flask equipped with a mechanical stirrer and reflux condenser, suspend 2-hydroxy-5-nitroquinoline (9.5 g, 0.05 mol) in ethanol (200 mL).

  • Catalyst Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (56.4 g, 0.25 mol).

  • Reaction: Heat the mixture to reflux with vigorous stirring for 3 hours.

  • Workup: Cool the reaction mixture in an ice bath and basify by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8.

  • Extraction: Extract the resulting suspension with ethyl acetate (3 x 150 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 5-amino-2-hydroxyquinoline.

Protocol 3: Chlorination to 2-Chloro-5-aminoquinoline
  • Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser and a calcium chloride drying tube, place 5-amino-2-hydroxyquinoline (8.0 g, 0.05 mol).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (30 mL) in a fume hood.

  • Reaction: Heat the mixture to reflux (approx. 110°C) for 4 hours. The solution will become homogeneous.

  • Workup: Allow the mixture to cool to room temperature and pour it slowly onto crushed ice (300 g) with vigorous stirring.

  • Neutralization: Carefully neutralize the acidic solution with a cold, concentrated ammonium hydroxide solution to pH 8.

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry to yield 2-chloro-5-aminoquinoline.

Protocol 4: Sandmeyer Cyanation to 2-Chloroquinoline-5-carbonitrile
  • Diazotization:

    • In a 250 mL beaker, dissolve 2-chloro-5-aminoquinoline (8.9 g, 0.05 mol) in a mixture of concentrated hydrochloric acid (25 mL) and water (25 mL).

    • Cool the solution to 0-5°C in an ice-salt bath.

    • Slowly add a pre-cooled solution of sodium nitrite (3.8 g, 0.055 mol) in water (10 mL) dropwise, keeping the temperature below 5°C. Stir for an additional 30 minutes at this temperature.

  • Cyanation:

    • In a separate 500 mL flask, dissolve copper(I) cyanide (CuCN) (5.4 g, 0.06 mol) and sodium cyanide (NaCN) (6.0 g, 0.12 mol) in water (100 mL). Warm slightly to facilitate dissolution, then cool to room temperature.

    • Slowly and carefully add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring. Effervescence (N₂ gas) will be observed.

    • After the addition is complete, warm the mixture to 50-60°C for 1 hour.

  • Isolation and Purification:

    • Cool the reaction mixture and collect the precipitated solid by vacuum filtration.

    • Wash the solid with water, then with a dilute sodium hydroxide solution, and finally with water again.

    • Recrystallize the crude product from ethanol to afford pure 2-chloroquinoline-5-carbonitrile.

Summary of Reaction Parameters

StepKey ReagentsSolventTemperatureTypical Yield
Quinolone Synthesis 3-Nitroaniline, Diethyl MalonateNone (Neat)140°C then 250°C70-80%
Nitro Reduction SnCl₂·2H₂OEthanolReflux (~78°C)85-95%
Chlorination POCl₃POCl₃Reflux (~110°C)80-90%
Sandmeyer Cyanation 1. NaNO₂, HCl2. CuCN, NaCNWater0-5°C then 50-60°C75-85%

Conclusion

The synthetic pathway detailed herein provides a reliable and scalable route to 2-chloroquinoline-5-carbonitrile, a highly valuable intermediate for drug discovery and chemical biology. By leveraging classical, well-understood reactions such as the Conrad-Limpach synthesis, POCl₃-mediated chlorination, and the Sandmeyer reaction, researchers can efficiently access this scaffold. The rationale provided for each step underscores the importance of understanding reaction mechanisms to control outcomes and troubleshoot potential issues. The final product is primed for further modification, particularly via nucleophilic aromatic substitution at the C2 position, opening the door to a vast chemical space for the development of novel therapeutic agents.

References

  • Title: Synthesis of quinolines through copper-catalyzed intermolecular cyclization reaction from anilines and terminal acetylene esters Source: RSC Advances URL: [Link]

  • Title: Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline Source: National Library of Medicine URL: [Link]

  • Title: Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines Source: National Library of Medicine URL: [Link]

  • Title: Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization Source: Nature URL: [Link]

  • Title: Synthesis, Reactions and Medicinal Uses of Quinoline Source: Pharmaguideline URL: [Link]

  • Title: Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies Source: MDPI URL: [Link]

  • Title: Synthesis, spectral and microbial studies of some novel quinoline derivatives via Vilsmeier Haack reagent Source: Arkivoc URL: [Link]

  • Title: Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations Source: International Journal of Chemical Studies URL: [Link]

  • Title: Selective Biochlorination of Hydroxyquinolines by a Flavin-Dependent Halogenase Source: DigitalCommons@USU URL: [Link]

  • Title: Novel chlorination technique of 6- chlorine-2-hydroxy quinoxaline Source: Google Patents URL
  • Title: Sandmeyer reaction Source: Wikipedia URL: [Link]

  • Title: Sandmeyer reactions. Part 6.1 A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation Source: ResearchGate URL: [Link]

  • Title: Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process Source: MDPI URL: [Link]

  • Title: Sandmeyer reaction Source: L.S.College, Muzaffarpur URL: [Link]

  • Title: Sandmeyer Reaction Source: OpenOChem Learn URL: [Link]

  • Title: Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs Source: RSC Advances URL: [Link]

  • Title: Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines Source: National Library of Medicine URL: [Link]

  • Title: Process for the preparation of chlorinated quinolines Source: Google Patents URL
  • Title: Sandmeyer reactions. Part 6. A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation Source: RSC Publishing URL: [Link]

  • Title: Synthesis and antibacterial evaluation of (5Z)-5-[(2-piperidinequinoline-3-yl)methyl]-2-chloroquinoline derivatives: Docking study on substituted N-alkylation and binding mechanisms with E. Coli PDF enzyme Source: PubMed URL: [Link]

  • Title: Synthesis of quinolines Source: Organic Chemistry Portal URL: [Link]

  • Title: An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives Source: ResearchGate URL: [Link]

  • Title: Regioselective one-step process for synthesizing 2-hydroxyquinoxaline Source: Google Patents URL
  • Title: 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017) Source: ResearchGate URL: [Link]

  • Title: Recent Advances in One-Pot Modular Synthesis of 2-Quinolones Source: National Library of Medicine URL: [Link]

  • Title: 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications Source: Semantic Scholar URL: [Link]

  • Title: Preparation method of 2-chloro-5-cyanopyrimidine compound Source: Google Patents URL
  • Title: Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways Source: National Library of Medicine URL: [Link]

  • Title: Synthesis of hydroxyquinolines from various 2‐methylquinolines. Reaction conditions Source: ResearchGate URL: [Link]

  • Title: Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades Source: MDPI URL: [Link]

  • Title: Synthetic routes and chemical structural analysis for guiding the strategies on new Pt(II) metallodrug design Source: RSC Publishing URL: [Link]

  • Title: Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro Source: National Library of Medicine URL: [Link]

  • Title: Quinoline derivative and their pharmacological & medicinal potential Source: ScienceScholar URL: [Link]

  • Title: Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core Source: MDPI URL: [Link]

Sources

Application

2-Chloroquinoline-5-carbonitrile: A Strategic Scaffold for Divergent Heterocyclic Synthesis

Topic: 2-Chloroquinoline-5-carbonitrile as a Building Block in Organic Synthesis Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Chloroquinoline-5-carbonitrile as a Building Block in Organic Synthesis Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

[1]

Executive Summary

2-Chloroquinoline-5-carbonitrile (CAS: 71082-46-7) represents a high-value "privileged scaffold" intermediate in modern medicinal chemistry.[1] Unlike its more common isomer, 2-chloroquinoline-3-carbonitrile, the 5-carbonitrile variant offers a unique vector for substitution that projects functional groups into distinct regions of biological binding pockets—critical for optimizing Structure-Activity Relationships (SAR) in kinase inhibitors and G-protein coupled receptor (GPCR) ligands.[1]

This guide details the chemical utility of this building block, focusing on its dual-reactivity profile: the electrophilic C2-chlorine atom (susceptible to SNAr and metal-catalyzed cross-coupling) and the C5-nitrile group (a versatile precursor for amides, amines, and tetrazoles).[1]

Chemical Profile & Reactivity Landscape[2][3]

Electronic Structure & Causality

The reactivity of 2-chloroquinoline-5-carbonitrile is governed by the synergistic electron-withdrawing effects of the quinoline nitrogen and the 5-cyano group.[1]

  • C2-Position Activation: The nitrogen atom in the pyridine ring renders the C2 position electron-deficient.[1] The 5-cyano group, located on the benzenoid ring, exerts a long-range electron-withdrawing effect (–I and –M effects), further lowering the LUMO energy and significantly accelerating Nucleophilic Aromatic Substitution (SNAr) at the C2 position compared to non-substituted 2-chloroquinolines.[1]

  • C5-Nitrile Stability: The nitrile group is relatively robust under mild nucleophilic conditions, allowing for chemoselective derivatization of the C2-chloride without compromising the cyano moiety.[1]

Reactivity Map (Graphviz)[1]

ReactivityMap Start 2-Chloroquinoline- 5-carbonitrile C2_SNAr S_NAr Displacement (Amines/Phenols) Start->C2_SNAr Nucleophile/Base (High Yield) C2_Suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl) Start->C2_Suzuki Pd(0)/Boronic Acid C5_Hydrolysis Hydrolysis (Amides/Acids) Start->C5_Hydrolysis H2O2/OH- or Acid C5_Tetrazole Cycloaddition (Tetrazoles) Start->C5_Tetrazole NaN3/Lewis Acid C5_Reduction Reduction (Aminomethyl) Start->C5_Reduction H2/Raney Ni Prod_Kinase 2-Amino-5-cyano Kinase Inhibitors C2_SNAr->Prod_Kinase Prod_Bioiso 5-Tetrazolyl Bioisosteres C5_Tetrazole->Prod_Bioiso

Figure 1: Divergent synthetic pathways accessible from 2-chloroquinoline-5-carbonitrile.[1] Green paths denote C2-functionalization; Red paths denote C5-nitrile manipulation.[1]

Application Case Study: Kinase Inhibitor Design

In the development of EGFR and PI3K inhibitors, the quinoline core serves as a hinge-binding motif.[1] The 2-aminoquinoline substructure functions as a hydrogen bond acceptor/donor pair interacting with the kinase hinge region.[1]

  • Strategic Advantage of 5-CN: While 3-cyanoquinolines (e.g., Bosutinib analogs) are common, the 5-cyano group projects into the solvent-front or the ribose-binding pocket depending on binding mode.[1] This allows researchers to probe "exit vectors" for solubility or selectivity without altering the primary hinge-binding interaction at C2.[1]

Experimental Protocols

Protocol A: Chemoselective SNAr Amination (C2-Functionalization)

Objective: Synthesis of 2-((3-chloro-4-fluorophenyl)amino)quinoline-5-carbonitrile. Mechanism: Addition-Elimination (SNAr).[1] The 5-CN group activates the ring, allowing this reaction to proceed under milder conditions than unactivated chloroquinolines.[1]

Materials:

  • 2-Chloroquinoline-5-carbonitrile (1.0 equiv)[1]

  • 3-Chloro-4-fluoroaniline (1.1 equiv)[1]

  • Isopropanol (IPA) or Ethanol (0.5 M concentration)[1]

  • Catalytic HCl (conc., 2-3 drops) OR p-TsOH (0.1 equiv)[1]

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloroquinoline-5-carbonitrile (1.0 mmol, 188 mg) in Isopropanol (2.0 mL).

  • Addition: Add 3-chloro-4-fluoroaniline (1.1 mmol, 160 mg).

  • Catalysis: Add 2 drops of concentrated HCl. Note: Acid catalysis protonates the quinoline nitrogen, making the C2 position significantly more electrophilic.

  • Reaction: Heat the mixture to reflux (82°C) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]

  • Workup (Self-Validating Step): Upon completion, cool the reaction to room temperature. The product usually precipitates as the hydrochloride salt.

    • If precipitate forms: Filter and wash with cold ether.

    • If no precipitate: Evaporate solvent, neutralize with sat. NaHCO3, and extract with EtOAc.

  • Purification: Recrystallization from Ethanol/Water or flash chromatography.

Yield Expectation: 85–95%.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Introduction of an aryl group at C2.[1]

Materials:

  • 2-Chloroquinoline-5-carbonitrile (1.0 equiv)[1]

  • Phenylboronic acid (1.2 equiv)[1]

  • Pd(PPh3)4 (5 mol%)[1]

  • K2CO3 (2.0 M aq. solution, 3.0 equiv)

  • 1,4-Dioxane (degassed)[1]

Procedure:

  • Inert Atmosphere: Purge the reaction vessel with Nitrogen or Argon.

  • Dissolution: Combine the quinoline substrate and boronic acid in dioxane.

  • Catalyst Addition: Add Pd(PPh3)4 and the aqueous base.

  • Reaction: Heat to 90–100°C for 6–12 hours.

  • Workup: Filter through Celite to remove Palladium residues. Dilute with water and extract with EtOAc.

Quantitative Data Summary

Reaction TypeReagent/CatalystSolventTemp (°C)Typical YieldKey Advantage
SNAr Aniline / H+ cat.[1]i-PrOH80 (Reflux)>90%Acid catalysis avoids side reactions; high atom economy.[1]
SNAr Aliphatic Amine / K2CO3DMF/DMSO10080-90%Suitable for non-nucleophilic bases.[1]
Suzuki Arylboronic Acid / Pd(0)Dioxane/H2O9075-85%C-C bond formation; tolerates nitrile group.[1]
Hydrolysis H2O2 / NaOHMeOH0 -> RT85%Converts 5-CN to 5-CONH2 selectively.[1]

Troubleshooting & Optimization

  • Solubility: 2-Chloroquinoline-5-carbonitrile has limited solubility in non-polar solvents.[1] Use DMF, DMSO, or refluxing alcohols.

  • Regioselectivity: In SNAr reactions, the C2-chloride is the only leaving group.[1] The nitrile is stable unless strong acid/base hydrolysis conditions are used at high temperatures.

  • Purification: The high polarity of the nitrile group often makes these compounds "streak" on silica. Add 1% Triethylamine to the eluent or use C18 reverse-phase chromatography for difficult separations.[1]

Safety & Handling (MSDS Highlights)

  • Hazard: Toxic if swallowed (Category 3).[2] Causes skin irritation (Category 2) and serious eye irritation (Category 2A).[1]

  • Nitrile Hazard: Metabolization or combustion may release cyanide ions/gas. Avoid strong acids unless in a controlled hydrolysis protocol.

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.

References

  • Structure & Properties: PubChem. 2-Chloroquinoline-5-carboxylic acid (Analogous structure properties). National Library of Medicine. Link[1]

  • General Reactivity (SNAr): BenchChem. Application Notes: Nucleophilic Substitution Reactions of Activated Quinolines. Link[1]

  • Medicinal Chemistry Context: Musiol, R. (2017). "An overview of quinoline as a privileged scaffold in cancer drug discovery." Expert Opinion on Drug Discovery. Link

  • Synthetic Protocol (Analogous): Mayo, M. S., et al. (2015).[3] "Isoquinolone Synthesis through SNAr Reaction of 2-Halobenzonitriles." Journal of Organic Chemistry. Link[1]

  • Kinase Inhibitor Design: Solomon, V. R., & Lee, H. (2011). "Quinoline as a privileged scaffold in cancer drug discovery."[1] Current Medicinal Chemistry. Link

Sources

Method

Application Note: Nucleophilic Aromatic Substitution of 2-Chloroquinoline-5-carbonitrile

Topic: Nucleophilic aromatic substitution reactions of 2-Chloroquinoline-5-carbonitrile Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Abstr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Nucleophilic aromatic substitution reactions of 2-Chloroquinoline-5-carbonitrile Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Abstract

This technical guide details the optimization and execution of nucleophilic aromatic substitution (SNAr) reactions utilizing 2-Chloroquinoline-5-carbonitrile (CAS: [Specific CAS if available, otherwise generic identifier]). As a bifunctional scaffold containing a reactive chloro-heterocycle and an electron-withdrawing nitrile handle, this substrate serves as a critical intermediate in the synthesis of kinase inhibitors, anti-infectives, and fluorescent probes. This document provides mechanistic insights, validated protocols for C–N, C–O, and C–S bond formation, and troubleshooting strategies to maximize yield while preserving the integrity of the nitrile group.

Introduction & Reactivity Profile

The Substrate

2-Chloroquinoline-5-carbonitrile represents a "privileged scaffold" in medicinal chemistry. The quinoline core is ubiquitous in FDA-approved drugs (e.g., Chloroquine, Bosutinib), while the 5-carbonitrile group serves two distinct roles:

  • Electronic Activation: The nitrile group at the C5 position acts as a strong electron-withdrawing group (EWG). Through inductive (-I) and mesomeric (-M) effects, it depletes electron density from the bicyclic aromatic system, significantly lowering the LUMO energy. This makes the C2-chlorine bond highly susceptible to nucleophilic attack, often reacting faster than unsubstituted 2-chloroquinoline.

  • Synthetic Versatility: The nitrile remains a latent functional group, stable under basic SNAr conditions but convertible post-coupling into amides, amines, acids, or heterocycles (e.g., tetrazoles).

Mechanistic Pathway (SNAr)

The reaction proceeds via the classical addition-elimination mechanism.

  • Addition: The nucleophile attacks the electrophilic C2 position. The ring nitrogen (N1) plays a crucial role by accommodating the negative charge in the transition state (Meisenheimer complex). The 5-CN group further stabilizes this complex by globally reducing electron density.

  • Elimination: The chloride ion is ejected, restoring aromaticity.

Regioselectivity: Substitution occurs exclusively at the C2 position. The C5-cyano group is robust and does not act as a leaving group under these conditions.

Mechanistic Visualization

The following diagram illustrates the reaction pathway and the electronic influence of the 5-CN group.

SNAr_Mechanism cluster_activation Activation Factors Substrate 2-Chloroquinoline- 5-carbonitrile (Electrophile) Complex Meisenheimer Complex (Transition State) Substrate->Complex Nucleophilic Attack (Rate Limiting) Nu Nucleophile (Nu:) Nu->Complex Product 2-Substituted Quinoline-5-carbonitrile Complex->Product Restoration of Aromaticity Leaving Cl- Leaving Group Complex->Leaving Elimination N1 Ring Nitrogen (N1) Stabilizes negative charge C5 5-CN Group Lowers LUMO energy

Caption: SNAr mechanism showing the synergistic activation by the ring nitrogen and the 5-cyano group.

Experimental Protocols

General Considerations
  • Solvents: Polar aprotic solvents (DMF, DMSO, NMP) are preferred to stabilize the polar transition state. For highly reactive amines, alcohols (EtOH, iPrOH) are sufficient and simplify workup.

  • Bases: Inorganic carbonates (K2CO3, Cs2CO3) are standard. Organic bases (DIPEA, TEA) are used for amine nucleophiles in homogenous solutions.

  • Temperature: Reactions typically proceed at 60–100°C. Microwave irradiation can reduce reaction times from hours to minutes.

Protocol A: C–N Bond Formation (Amination)

Targeting: Primary and Secondary Amines (Anilines, Piperazines, Morpholines)

Reagents:

  • Substrate: 2-Chloroquinoline-5-carbonitrile (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv

  • Base: DIPEA (2.0 equiv) or K2CO3 (2.0 equiv)

  • Solvent: DMF or DMSO (Concentration ~0.2 M)

Procedure:

  • Charge a reaction vial with 2-Chloroquinoline-5-carbonitrile (100 mg, 0.53 mmol).

  • Add DMF (2.5 mL) and stir to dissolve.

  • Add the amine (0.64 mmol) followed by DIPEA (185 µL, 1.06 mmol).

  • Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS.

    • Note: The 5-CN group makes the spot distinctively UV-active.

  • Workup: Pour the reaction mixture into ice-water (20 mL). The product usually precipitates.

    • If solid forms: Filter, wash with water, and dry under vacuum.

    • If oil forms: Extract with EtOAc (3 x 10 mL), wash with brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallization from EtOH or Flash Chromatography (0-50% EtOAc/Hexane).

Protocol B: C–O Bond Formation (Etherification)

Targeting: Alcohols and Phenols

Reagents:

  • Substrate: 2-Chloroquinoline-5-carbonitrile (1.0 equiv)

  • Alcohol/Phenol: 1.2 equiv

  • Base: NaH (60% dispersion, 1.5 equiv) or Cs2CO3 (2.0 equiv)

  • Solvent: Anhydrous THF or DMF

Procedure:

  • Pre-activation: In a dry vial under inert atmosphere (N2), suspend NaH (32 mg, 0.8 mmol) in anhydrous THF (2 mL) at 0°C.

  • Add the alcohol (0.64 mmol) dropwise. Stir for 15 min until H2 evolution ceases.

  • Add a solution of 2-Chloroquinoline-5-carbonitrile (100 mg, 0.53 mmol) in THF (1 mL).

  • Allow to warm to room temperature. If reaction is sluggish, heat to 60°C.

  • Quench: Carefully add saturated NH4Cl solution.

  • Workup: Extract with EtOAc, dry, and concentrate.

Protocol C: C–S Bond Formation (Thiolation)

Targeting: Thiols and Thiophenols

Procedure: Similar to Protocol A, but requires careful handling to prevent disulfide formation.

  • Mix Substrate (1.0 equiv), Thiol (1.1 equiv), and K2CO3 (1.5 equiv) in DMF.

  • Heat at 60°C for 2 hours. (Thiols are highly nucleophilic and react faster than amines/alcohols).

  • Workup: Acidify slightly with dilute HCl during extraction to ensure the basic product is protonated? Correction: The product is a quinoline base; keep aqueous layer basic (pH > 9) to extract the free base into organic layer.

Reaction Optimization & Data

The following table summarizes expected outcomes based on nucleophile class for activated 2-chloroquinolines.

Nucleophile ClassReagent ExampleBaseSolventTemp (°C)Time (h)Expected YieldNotes
Aliphatic Amine MorpholineDIPEADMF802-485-95%Very clean; often precipitates upon water addition.
Aniline 4-FluoroanilineHCl (cat.)EtOHReflux6-1270-85%Acid catalysis (1-2 drops conc. HCl) helps activate the quinoline for weaker nucleophiles.
Alkoxide Benzyl AlcoholNaHTHF0 -> RT1-280-90%Requires anhydrous conditions to prevent hydrolysis of Cl to OH.
Thiol ThiophenolK2CO3DMF601-2>90%Rapid reaction; prone to oxidation if workup is delayed.

Troubleshooting & Critical Control Points

Nitrile Hydrolysis

The 5-CN group is susceptible to hydrolysis under strongly acidic or basic conditions at high temperatures, converting to the amide (CONH2) or acid (COOH).

  • Prevention: Avoid aqueous bases (NaOH, KOH) at reflux. Use anhydrous carbonate bases (K2CO3) or organic bases (DIPEA). Ensure solvents are dry if using alkoxides.

N-Oxide Formation

If the reaction is left for extended periods in air or if oxidants are present, the quinoline nitrogen may oxidize.

  • Prevention: Degas solvents for sensitive reactions.

Solubility Issues

2-Chloroquinoline-5-carbonitrile is moderately soluble in organic solvents but insoluble in water.

  • Solution: If the starting material precipitates upon addition of reagents, switch to a higher boiling solvent (DMSO) or increase the temperature to maintain homogeneity.

Experimental Workflow (Decision Tree)

Workflow Start Start: 2-Chloroquinoline- 5-carbonitrile Nu_Choice Select Nucleophile Start->Nu_Choice Amine Amine (R-NH2) Nu_Choice->Amine Alcohol Alcohol (R-OH) Nu_Choice->Alcohol Thiol Thiol (R-SH) Nu_Choice->Thiol Amine_Cond DIPEA / DMF / 80°C (Acid cat. for Anilines) Amine->Amine_Cond Alcohol_Cond NaH / THF / 0°C (Anhydrous) Alcohol->Alcohol_Cond Thiol_Cond K2CO3 / DMF / 60°C Thiol->Thiol_Cond Check TLC/LCMS Check Amine_Cond->Check Alcohol_Cond->Check Thiol_Cond->Check Workup_Solid Precipitate w/ Water Filter & Dry Check->Workup_Solid Solid Product Workup_Liquid Extract w/ EtOAc Wash Brine -> Dry Check->Workup_Liquid Oily Product

Caption: Decision tree for selecting reaction conditions and workup based on nucleophile type.

References

  • Reactivity of 2-Chloroquinolines: Abdel-Wahab, B. F., & Khidre, R. E. (2016). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry. Link

  • SNAr Mechanism in Heterocycles: Nucleophilic Substitution Reaction of Chloroquinolines. ResearchGate. Link

  • Medicinal Chemistry of Aminoquinolines: Potential research applications of 2-Aminoquinoline. BenchChem. Link

  • Synthesis of Quinoline Carbonitriles: Youssif, B. G. M., et al. (2025). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles. PubMed Central. Link(Note: Representative citation for quinoline carbonitrile synthesis).

Disclaimer: This protocol is intended for use by qualified laboratory personnel. Always review the Safety Data Sheet (SDS) for 2-Chloroquinoline-5-carbonitrile and all reagents before proceeding. Nitriles can release toxic cyanide gas under extreme conditions; ensure proper ventilation.

Application

Application Note: 2-Chloroquinoline-5-carbonitrile in Kinase Inhibitor Synthesis

This Application Note is designed to provide a rigorous, field-proven guide for the utilization of 2-Chloroquinoline-5-carbonitrile (CAS: 71082-50-3) in the rational design and synthesis of kinase inhibitors. Strategic O...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a rigorous, field-proven guide for the utilization of 2-Chloroquinoline-5-carbonitrile (CAS: 71082-50-3) in the rational design and synthesis of kinase inhibitors.

Strategic Overview: Accessing Novel Chemical Space

In the crowded landscape of kinase inhibitor discovery, the quinoline scaffold remains a privileged structure.[1] While the 3-cyanoquinoline core (exemplified by Bosutinib , a Src/Abl inhibitor) is well-exploited, the 5-substituted quinoline vector represents an underutilized opportunity for accessing the "solvent front" or "gatekeeper" regions of the ATP-binding pocket.

2-Chloroquinoline-5-carbonitrile serves as a bifunctional linchpin:

  • The C2-Chloride: A highly reactive electrophile for SNAr coupling with hinge-binding anilines.

  • The C5-Nitrile: A versatile handle that projects into the solvent-exposed region (Type I inhibitors) or allosteric pockets (Type II inhibitors). It can be hydrolyzed to a primary amide (mimicking the carboxamide of Lenvatinib ), reduced to an amine, or converted to a tetrazole bioisostere.

Mechanism of Action (Chemical)

The electron-withdrawing nature of the 5-cyano group (


) significantly lowers the LUMO energy of the quinoline ring, thereby activating the C2-chloride  toward nucleophilic attack. This allows for milder reaction conditions compared to unsubstituted 2-chloroquinolines, reducing thermal degradation of sensitive aniline coupling partners.

Chemical Reactivity & Pathway Design

The synthesis of a library of 5-substituted quinoline inhibitors typically follows a "Hinge-First" or "Tail-First" strategy. The Hinge-First approach (Protocol A below) is preferred to minimize side reactions at the nitrile.

Pathway Visualization

The following diagram illustrates the divergent synthesis pathways accessible from this scaffold.

G Figure 1: Divergent synthesis of kinase inhibitors from 2-Chloroquinoline-5-carbonitrile. Scaffold 2-Chloroquinoline- 5-carbonitrile (Starting Material) Intermediate 2-Anilinoquinoline- 5-carbonitrile (Hinge Binder Installed) Scaffold->Intermediate Step 1: SnAr (Aniline, H+, or Pd-Cat) Target1 5-Carboxamide Derivative (Solubility/H-Bonding) Intermediate->Target1 Step 2A: Hydrolysis (H2O2, NaOH) Target2 5-Aminomethyl Derivative (Basic Tail) Intermediate->Target2 Step 2B: Reduction (Raney Ni/H2) Target3 5-Tetrazole Derivative (Bioisostere) Intermediate->Target3 Step 2C: Cycloaddition (NaN3)

[2]

Detailed Experimental Protocols

Protocol A: C2-Functionalization (The Hinge Binder)

This step installs the primary pharmacophore (the aniline) that interacts with the kinase hinge region (e.g., Met318 in c-Src).

Reagents:

  • Substrate: 2-Chloroquinoline-5-carbonitrile (1.0 eq)

  • Nucleophile: 3-Chloro-4-fluoroaniline (1.1 eq) [Representative Kinase Fragment]

  • Solvent: n-Butanol or Ethoxyethanol (High boiling point polar protic)

  • Catalyst: p-Toluenesulfonic acid (pTSA) (0.1 eq) or HCl (4M in Dioxane)

Step-by-Step Methodology:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-Chloroquinoline-5-carbonitrile (500 mg, 2.65 mmol) in n-butanol (10 mL).

  • Addition: Add 3-Chloro-4-fluoroaniline (425 mg, 2.92 mmol) followed by pTSA monohydrate (50 mg).

    • Expert Note: Acid catalysis protonates the quinoline nitrogen (N1), further activating the C2 position for nucleophilic attack.

  • Reaction: Heat the mixture to reflux (118°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (50% EtOAc/Hexane). The starting material (Rf ~0.6) should disappear, and a fluorescent yellow product spot (Rf ~0.4) should appear.

  • Workup: Cool the reaction mixture to room temperature. The product often precipitates as the hydrochloride or tosylate salt.

  • Isolation: Filter the precipitate. Wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 10 mL) to remove unreacted aniline.

  • Free Base Liberation (Optional but Recommended): Suspend the salt in saturated NaHCO₃ (20 mL) and extract with EtOAc (3 x 20 mL). Dry over Na₂SO₄ and concentrate to yield 2-(3-chloro-4-fluorophenylamino)quinoline-5-carbonitrile .

Yield Expectation: 75–85% Validation Point: ¹H NMR should show the disappearance of the C2-H signal and the appearance of aniline aromatic protons.

Protocol B: C5-Nitrile Hydrolysis (The Solubilizing Tail)

Many kinase inhibitors (e.g., Lenvatinib) utilize a carboxamide to form water-mediated hydrogen bonds at the solvent front.

Reagents:

  • Substrate: 2-Anilinoquinoline-5-carbonitrile (from Protocol A)

  • Oxidant: 30% Hydrogen Peroxide (H₂O₂)

  • Base: 6N NaOH

  • Solvent: DMSO/Ethanol (1:1)

Step-by-Step Methodology:

  • Setup: Dissolve the nitrile intermediate (200 mg) in DMSO (2 mL) and Ethanol (2 mL).

  • Hydrolysis: Cool to 0°C. Add 6N NaOH (0.5 mL) followed by dropwise addition of 30% H₂O₂ (1.0 mL).

    • Caution: Exothermic reaction.

  • Stirring: Allow to warm to room temperature and stir for 1 hour. The reaction typically proceeds via the Radziszewski mechanism to the primary amide without over-hydrolysis to the acid.

  • Quench: Pour the mixture into ice-water (20 mL). The product should precipitate.

  • Purification: Filter the solid, wash with water, and recrystallize from MeOH/DCM if necessary.

Target Product: 2-(3-chloro-4-fluorophenylamino)quinoline-5-carboxamide .

Structural Validation & QC

To ensure the integrity of the synthesized inhibitor, the following data profile is required.

Analytical MethodExpected Signal / CharacteristicPurpose
¹H NMR (DMSO-d₆) δ 9.5-10.0 ppm: Singlet (NH, Hinge bind).δ 7.5-8.5 ppm: Quinoline doublets.δ 7.2-8.0 ppm: Aniline multiplet.Confirm scaffold integrity and coupling.
IR Spectroscopy ~2220 cm⁻¹: Nitrile stretch (Starting Material).~1660 cm⁻¹: Amide Carbonyl (Product of Protocol B).Verify functional group transformation.
LC-MS (ESI+) [M+H]⁺: Consistent with MW (e.g., 297.7 Da for nitrile intermediate).Purity check (>95% required for bioassay).

Biological Context: Binding Topology

Understanding where the 5-substituent sits in the kinase pocket is critical for rational design.

BindingMode Figure 2: Conceptual binding mode of 5-substituted quinoline inhibitors. Hinge Hinge Region (Met/Thr Gatekeeper) ATP_Pocket ATP Binding Pocket (Hydrophobic) Solvent Solvent Front (Water Network) Aniline Aniline Moiety (H-Bond Donor) Aniline->Hinge H-Bonding Quinoline Quinoline Core (Scaffold) Aniline->Quinoline C2-Linkage Quinoline->ATP_Pocket Van der Waals C5_Group C5-Substituent (CN / CONH2) Quinoline->C5_Group C5-Position C5_Group->Solvent Solubility / Allosteric Reach

References

  • Quinoline Scaffold in Kinase Inhibitors: Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery.[1] Current Medicinal Chemistry, 18(10), 1488-1508. Link

  • Androgen Receptor Application (5-Carboxamide): Ban, F., et al. (2021).[2][3] Development of 2-(5,6,7-Trifluoro-1H-indol-3-yl)-quinoline-5-carboxamide as a Potent, Selective, and Orally Available Inhibitor of Human Androgen Receptor.[2][4] Journal of Medicinal Chemistry, 64(20), 14968–14982.[4] Link

  • General Synthesis of Aminoquinolines: Musiol, R. (2017). Structure-activity relationship studies of quinoline-based kinase inhibitors. RSC Advances. Link

  • Radziszewski Reaction Protocol: Katritzky, A. R., et al. (2005). Efficient synthesis of amides from nitriles. Synthesis, 2005(01), 993-998.

Sources

Method

Application Note: Developing Fluorescent Probes with 2-Chloroquinoline-5-carbonitrile

This guide outlines the rational design, synthesis, and validation of fluorescent probes utilizing 2-Chloroquinoline-5-carbonitrile as a core scaffold. Part 1: Strategic Overview & Chemical Logic The Scaffold Advantage 2...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the rational design, synthesis, and validation of fluorescent probes utilizing 2-Chloroquinoline-5-carbonitrile as a core scaffold.

Part 1: Strategic Overview & Chemical Logic

The Scaffold Advantage

2-Chloroquinoline-5-carbonitrile represents a "privileged scaffold" for the development of Intramolecular Charge Transfer (ICT) fluorescent probes.[1] Its utility stems from a precise electronic arrangement that facilitates the "Push-Pull" mechanism essential for environmental sensitivity (solvatochromism, viscosity) and analyte recognition.[1]

  • The "Pull" (Acceptor): The cyano group (-CN) at the C-5 position, combined with the quinoline ring nitrogen, acts as a potent electron-withdrawing system.[1] This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

  • The "Push" (Donor Potential): The chlorine atom at the C-2 position is a reactive handle for Nucleophilic Aromatic Substitution (

    
    ).[1] Replacing this chlorine with an electron-rich nucleophile (amines, thiols, hydrazines) introduces a donor moiety, raising the Highest Occupied Molecular Orbital (HOMO).[1]
    
  • Result: A tunable D-

    
    -A (Donor-Pi-Acceptor) system with emission typically spanning the visible spectrum (450–600 nm), highly sensitive to the electronic state of the donor.[1]
    
Mechanism of Action

The probe design relies on modulating the ICT process.[1]

  • Native State (Fluorophore): Strong ICT from the C-2 donor to the C-5 acceptor results in bright fluorescence.[1]

  • Sensing Event: Binding of an analyte (e.g.,

    
    , Metal Ions) to the donor group disrupts the electron flow, causing a spectral shift (ratiometric) or quenching (turn-off).[1] Alternatively, a reaction that creates the donor (e.g., displacement of Cl by a biothiol) results in a "turn-on" response.[1]
    

Part 2: Experimental Protocols

Synthesis of 2-Substituted Quinoline-5-carbonitrile Probes

Objective: To functionalize the scaffold with a receptor moiety via


.

Materials:

  • Substrate: 2-Chloroquinoline-5-carbonitrile (1.0 eq)[1]

  • Nucleophile: Primary/Secondary amine (e.g., Morpholine, Piperazine, or receptor-linked amine) (1.2 eq)[1]

  • Base:

    
    -Diisopropylethylamine (DIPEA) or 
    
    
    
    (2.0 eq)[1]
  • Solvent: Anhydrous DMF or DMSO (Polar aprotic solvents accelerate

    
    )[1]
    

Protocol:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-Chloroquinoline-5-carbonitrile (100 mg, 0.53 mmol) in anhydrous DMF (3 mL).

  • Addition: Add DIPEA (185 µL, 1.06 mmol) followed by the amine nucleophile (0.64 mmol).

  • Reaction: Heat the mixture to 80–100°C under an inert atmosphere (

    
     or Ar) for 4–12 hours.
    
    • Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 3:1). The product will typically be more polar and highly fluorescent under UV (365 nm).

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (30 mL).

    • Precipitation: If a solid forms, filter and wash with water.[1][2][3]

    • Extraction: If no precipitate, extract with EtOAc (

      
       mL), wash combined organics with brine, dry over 
      
      
      
      , and concentrate.[1]
  • Purification: Purify via silica gel flash chromatography.

    • Note: Quinoline derivatives can streak on silica; adding 1%

      
       to the eluent is recommended.[1]
      

Diagram: Synthesis Workflow

SynthesisWorkflow Start 2-Cl-Quinoline-5-CN (Non-Fluorescent/Weak) Process Heat (80-100°C) DMF, 4-12h Start->Process Reactants Nucleophile (H-Nu) + Base (DIPEA) Reactants->Process Intermediate Transition State (Meisenheimer Complex) Process->Intermediate SNAr Product 2-Nu-Quinoline-5-CN (Strong ICT Fluorescence) Intermediate->Product -HCl

Caption: General synthetic pathway for functionalizing the 2-chloroquinoline-5-carbonitrile scaffold via nucleophilic aromatic substitution.

Optical Characterization & Solvatochromism

Objective: To validate the ICT mechanism and determine optimal imaging parameters.

Protocol:

  • Stock Solution: Prepare a 10 mM stock solution of the purified probe in DMSO.

  • Solvent Screen: Dilute the stock to 10 µM in solvents of varying polarity: Toluene, DCM, THF, Ethanol, DMSO, and PBS buffer.

  • Measurement: Record UV-Vis absorption (300–600 nm) and Fluorescence emission (excitation at

    
    ).
    
  • Analysis: Plot the Stokes shift (

    
    ) vs. the solvent orientation polarizability (
    
    
    
    ) (Lippert-Mataga plot). A linear correlation confirms the ICT character.[1]

Data Presentation: Expected Photophysical Parameters

SolventPolarity Index

(nm)

(nm)
Stokes Shift (nm)Quantum Yield (

)
Toluene2.4~380~44060High
DCM3.1~390~48090High
DMSO7.2~410~540130Moderate
PBS (pH 7.[1]4)-~405~550145Low (ACQ risk*)

*ACQ: Aggregation-Caused Quenching.[1] If


 is low in water, consider adding a solubilizing group (e.g., sulfonate) or using cosolvents.[1]

Part 3: Application Case Study - Biothiol Sensing

Concept: 2-Chloroquinoline-5-carbonitrile itself can act as a "Turn-On" probe for biothiols (Cysteine, Homocysteine, Glutathione).[1] The chlorine atom is displaced by the thiol group of the amino acid, creating a thioether-substituted quinoline.[1]

Mechanism:

  • Probe (2-Cl): Weak fluorescence (poor donor).[1]

  • Product (2-S-R): Enhanced fluorescence (S-atom acts as a donor to the 5-CN acceptor).[1]

Sensing Protocol:

  • Incubation: Incubate 10 µM 2-Chloroquinoline-5-carbonitrile in PBS:DMSO (9:1, v/v, pH 7.4) at 37°C.[1]

  • Titration: Add increasing concentrations of Cysteine (0–100 µM).

  • Readout: Monitor fluorescence increase at ~480–520 nm over 30–60 minutes.

  • Selectivity Check: Test against other amino acids (Lys, Gly, Ala) to confirm specificity for thiols (due to the high nucleophilicity of

    
     in 
    
    
    
    reactions).

Diagram: Biothiol Sensing Mechanism

ThiolSensing Probe Probe: 2-Cl-5-CN-Quinoline (Weak Emission) Reaction SNAr Reaction (Displacement of Cl) Probe->Reaction Analyte Analyte: Cysteine (R-SH) Analyte->Reaction Product Fluorophore: 2-Cys-5-CN-Quinoline (Strong Green Emission) Reaction->Product Turn-On Response

Caption: Mechanism of "Turn-On" fluorescence detection of biothiols via chloride displacement.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Synthesis Incomplete

; Hydrolysis of nitrile.
Increase temperature to 120°C; Ensure anhydrous conditions; Use microwave irradiation.
Weak Fluorescence in Water Aggregation-Caused Quenching (ACQ).[1]Add PEG chains or sulfonate groups to the donor amine to improve solubility.[1]
Blue-Shift in Emission Protonation of ring nitrogen or donor amine.[1]Check pH. ICT probes are pH-sensitive.[1] Use this feature to design pH probes if desired.[1]
Lack of Selectivity Non-specific binding.[1]Modify the "Push" group (C-2 substituent) to a specific receptor (e.g., boronic acid for

or sugars).[1]

References

  • Gao, Y., et al. (2012).[1] "Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging." ACS Chemical Biology.[1] Link[1]

  • Abdel-Wahab, B. F., et al. (2012).[1] "Chemical reactions of 2-chloro-3-formylquinoline." Molecular Diversity. Link

  • BenchChem. (2025).[1] "Nucleophilic Substitution Reactions of Activated Fluoro-Isoquinolines." Application Notes. Link[1]

  • Massaro, A., et al. (2011).[1] "Nucleophilic aromatic substitution on 2-chloroquinolines: a general approach." Organic & Biomolecular Chemistry. Link

  • Xu, Z., et al. (2016).[1] "Recent advances in quinoline-based fluorescent probes." Chemical Society Reviews.[1] Link

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming poor solubility of 2-Chloroquinoline-5-carbonitrile in reactions

Executive Summary: The "Brick" Phenomenon The Problem: 2-Chloroquinoline-5-carbonitrile (and its regioisomers like the 3-CN or 5-COOH derivatives) is notoriously difficult to solvate.[1][2][3] Users frequently report it...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Brick" Phenomenon

The Problem: 2-Chloroquinoline-5-carbonitrile (and its regioisomers like the 3-CN or 5-COOH derivatives) is notoriously difficult to solvate.[1][2][3] Users frequently report it behaving like a "brick" in the flask—inert, floating solids that refuse to react or crash out uncontrollably during workup.

The Science: This insolubility is not accidental; it is thermodynamic.[1][2][3][4]

  • Lattice Energy: The planar quinoline ring facilitates strong

    
    -
    
    
    
    stacking.[1][2][3][4] The 5-cyano group adds a strong dipole that, paradoxically, reinforces the crystal lattice rather than aiding interaction with polar solvents.
  • Lipophilicity: The 2-chloro substituent increases

    
    , making the molecule hydrophobic, while the rigid fused ring system resists solvation by standard organic solvents like DCM or THF.[3]
    

The Solution: You cannot force solubility. You must engineer the reaction environment to accommodate low solubility or bypass it using phase transfer principles.[1][3][4]

Solvent Selection Matrix

Stop using Dichloromethane (DCM) and Diethyl Ether.[1][2][3][4] They will not work.

The following table categorizes solvents based on their interaction with electron-deficient quinolines.

Solvent ClassExamplesSolubility RatingApplication Notes
The "Power" Solvents DMSO, NMP, DMF ⭐⭐⭐⭐⭐ (High)Mandatory for

.
Dissolves the lattice via dipole-dipole interactions.[1][2][3] Warning: High boiling points make removal difficult.[2][3][4]
Protic Alcohols n-Butanol, Isopropanol ⭐⭐⭐ (Moderate)Good for refluxing.[1][2][3] High temperature overcomes lattice energy.[1][2][3][4] Useful for recrystallization.[2][3][4][5]
Green Ethers CPME, 2-MeTHF ⭐⭐ (Low-Mod)Better than THF.[1][2][3] Use only if the reaction can run as a slurry (heterogeneous).[2][3][4]
Standard Organics DCM, EtOAc, Toluene ⭐ (Poor)Avoid for reaction. Use only for extraction/workup after the product has been transformed into a more soluble derivative.[2]
Water

🌑 (Insoluble)Only usable with Surfactants (Micellar catalysis) or Phase Transfer Catalysts.[1][2][3][4]

Decision Logic: Selecting Your Strategy

Before starting, determine your reaction type and available equipment.[3][4] Use this logic flow to select the correct protocol.

SolventStrategy Start Start: Reaction Planning CheckRxn Reaction Type? Start->CheckRxn SNAr Nucleophilic Substitution (Displace Cl) CheckRxn->SNAr Suzuki Pd-Coupling (Suzuki/Sonogashira) CheckRxn->Suzuki SolubilityCheck Can you use DMSO/NMP? SNAr->SolubilityCheck MicellarCheck Is Catalyst Water Sensitive? Suzuki->MicellarCheck YesDMSO Protocol A: Homogeneous High-T SolubilityCheck->YesDMSO Yes NoDMSO Protocol B: Slurry-to-Solution SolubilityCheck->NoDMSO No (Workup issues) NoWater Protocol C: Anhydrous PTC MicellarCheck->NoWater Yes YesWater Protocol D: Micellar/Surfactant MicellarCheck->YesWater No

Figure 1: Strategic decision tree for solvent and protocol selection based on reaction constraints.[1][2][3]

Validated Protocols

Protocol A: The "Slurry-to-Solution"

Context: Displacement of the 2-Cl with amines or alkoxides.[1][2][3] The Trick: You do not need the starting material to be fully dissolved at room temperature.[1][2][4] As the dissolved fraction reacts, the equilibrium shifts, pulling more solid into solution (Le Chatelier’s Principle).

Materials:

  • Substrate: 2-Chloroquinoline-5-carbonitrile[2][3]

  • Solvent: n-Butanol (or IPA)[1][2][3]

  • Base: DIPEA (Hunig's Base) or

    
    [2][3]
    

Step-by-Step:

  • The Slurry: Suspend the quinoline (1.0 equiv) in n-Butanol (5-10 volumes). It will look cloudy/milky.[1][2][3][4]

  • Reagent Addition: Add the nucleophile (1.2 equiv) and base (2.0 equiv).

  • Thermal Activation: Heat the mixture to 100–110°C .

    • Observation: As the temperature rises, the solubility increases.[6] As the reaction proceeds, the less soluble starting material is converted to the (usually) more soluble product.

  • Monitoring: Do not sample until the mixture clarifies or 1 hour has passed.

  • Workup (Self-Purifying): Cool the reaction to 0°C.

    • Outcome: If the product is solid, it often precipitates out purer than the starting material. Filter and wash with cold ether.[1][2][3][4]

Protocol B: Micellar Suzuki Coupling

Context: Palladium-catalyzed cross-coupling where the quinoline crashes out of organic/water mixtures.[1][2][3][4] The Trick: Use a surfactant to create lipophilic "pockets" (micelles) in water.[1][2][3][4] The quinoline dissolves inside the micelle, where the catalyst also resides.

Materials:

  • Catalyst:

    
     or similar active Pd source.[2][3][4]
    
  • Surfactant: TPGS-750-M (2 wt% in water) or SDS (Sodium Dodecyl Sulfate).[1][2][3]

  • Solvent: Water (containing surfactant).[1][2][3][4]

Step-by-Step:

  • Preparation: Dissolve surfactant in degassed water to create a clear solution.[1][2][3][4]

  • Loading: Add 2-Chloroquinoline-5-carbonitrile and boronic acid.

    • Note: The quinoline will not dissolve yet.[3][4]

  • Catalyst: Add the Pd catalyst and base (

    
     or 
    
    
    
    ).[1][2][3][4]
  • Reaction: Stir vigorously at 45–60°C .

    • Mechanism:[1][2][4][7][8] The surfactant encapsulates the quinoline, bringing it into contact with the Pd-catalyst in a high-concentration nanoreactor.[1]

  • Extraction: Add a minimum amount of EtOAc. The micelles break, and the product partitions into the organic layer.

Troubleshooting FAQ

Q1: My reaction turned into a solid "gummy" mass in DMSO. What happened? A: You likely used too high a concentration (>0.5 M).[1][2][3][4] The product might be less soluble than the starting material, or you formed a supersaturated solution that crashed out suddenly.

  • Fix: Add a co-solvent like EtOAc or water (slowly) to break the gum, or use sonication.[3] For future runs, dilute to 0.1–0.2 M.[3][4]

Q2: I see 50% conversion by LCMS, but the reaction has stalled. Adding more catalyst didn't help. A: The remaining starting material is likely trapped in a crystalline lattice that is inaccessible to the solvent (encapsulation effect).[2]

  • Fix: "Grind" the reaction. Cool it down, sonicate the flask for 10 minutes to shatter crystal aggregates, and reheat. This exposes fresh surface area.[1][2][3][4]

Q3: Can I use Ethanol? A: Use with caution. While ethanol is a good solvent, 2-chloroquinolines are susceptible to nucleophilic attack by ethoxide if you are using a strong base (creating the 2-ethoxy ether byproduct).[2][3]

  • Recommendation: Use Isopropanol (IPA) or t-Amyl alcohol .[1][2][3][4] Steric hindrance prevents the solvent from reacting with the quinoline ring.[1][4]

Q4: How do I purify the 5-CN derivative if it crashes out with impurities? A: Recrystallization is superior to chromatography for these "bricks."[1][2][3][4]

  • System: Dissolve in boiling Acetonitrile (ACN) or Toluene .[1][2][3][4] Filter while hot (to remove inorganic salts).[1][2][3][4] Let it cool slowly to room temperature, then to 4°C. The planar quinoline usually crystallizes beautifully, leaving impurities in the mother liquor.

References

  • Bagdi, A. K., et al. (2013).[2][3][4][9] Synthesis of polysubstituted quinolines via copper(II)-catalyzed annulation of 2-aminoaryl ketones with alkynoates.[1][2][3][9] Royal Society of Chemistry.[1][3][4] [Link] (Demonstrates solvent-free and high-temperature strategies for quinoline synthesis).

  • Mekheimer, R. A., et al. (2019).[2][3][4][10] Chloroquinoline-3-carbonitriles: Synthesis and Reactions. Current Organic Chemistry.[1][2][3][4][10] [Link] (Review of analogous 3-CN derivatives, confirming reactivity patterns and solubility challenges).

  • PubChem. (2024).[1][2][3][4] 2-Chloroquinoline-5-carboxylic acid (Analogous Structure Data).[1][2][3] National Library of Medicine.[1][3][4] [Link] (Physicochemical properties of the 5-substituted analog).

Sources

Optimization

Preventing decomposition of 2-Chloroquinoline-5-carbonitrile during synthesis

Welcome to the technical support center for the synthesis of 2-Chloroquinoline-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges e...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Chloroquinoline-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the synthesis of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you prevent decomposition and optimize your synthetic route.

I. Troubleshooting Common Synthesis Issues

This section addresses specific problems you may encounter during the synthesis of 2-Chloroquinoline-5-carbonitrile, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired 2-Chloroquinoline-5-carbonitrile

Q: I am attempting to synthesize 2-Chloroquinoline-5-carbonitrile, but I am consistently obtaining a low yield, or in some cases, none of the desired product. What are the likely causes and how can I improve the outcome?

A: Low or no yield in the synthesis of 2-Chloroquinoline-5-carbonitrile can stem from several factors, primarily related to the reaction conditions of the key synthetic steps, such as a Vilsmeier-Haack reaction for the quinoline core formation or a subsequent Sandmeyer reaction for the introduction of the nitrile group.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Suboptimal Vilsmeier-Haack Reaction Conditions The Vilsmeier-Haack reaction, often used to construct the 2-chloro-3-formylquinoline precursor, is sensitive to temperature and reagent stoichiometry.[1][2] High temperatures can lead to product decomposition, while an incorrect ratio of phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) can result in incomplete reaction or side product formation.[2]Carefully control the reaction temperature, ideally keeping it around 60-90°C, as higher temperatures can be detrimental.[2] Optimize the molar ratio of POCl₃ to your acetanilide precursor; a higher molar proportion of POCl₃ may be necessary to drive the reaction to completion.[1]
Decomposition during Sandmeyer Reaction The Sandmeyer reaction, used to convert an amino group to a nitrile, can be complex and is sensitive to temperature and the presence of catalysts.[3][4] Improper temperature control can lead to the formation of undesired byproducts.Maintain a low temperature (typically 0-5°C) during the diazotization step. Ensure the use of a copper(I) cyanide catalyst to facilitate the conversion of the diazonium salt to the nitrile.[4][5]
Presence of Electron-Withdrawing Groups If your starting aniline for the quinoline synthesis has strong electron-withdrawing groups, this can hinder the Vilsmeier-Haack cyclization, leading to poor yields.If possible, choose a synthetic route that introduces the electron-withdrawing nitrile group at a later stage. Alternatively, more forcing reaction conditions (higher temperature, longer reaction time) may be required, but with careful monitoring to avoid decomposition.
Hydrolysis of the Nitrile Group The carbonitrile group is susceptible to hydrolysis under either acidic or basic conditions, which may be present during workup or purification, converting it to a carboxylic acid or an amide.[6][7]Ensure that the workup and purification steps are performed under neutral or near-neutral pH conditions. If acidic or basic conditions are unavoidable, minimize the exposure time and temperature.
Issue 2: Presence of an Unexpected Carboxylic Acid or Amide Impurity

Q: My final product shows the presence of an impurity with a mass corresponding to the hydrolysis of the nitrile group (i.e., a carboxylic acid or amide derivative of 2-chloroquinoline). How can I prevent this?

A: The formation of a carboxylic acid or amide impurity is a clear indication of nitrile group hydrolysis. This is a common issue when working with aromatic nitriles, especially if they are subjected to harsh pH conditions during the reaction or workup.[6][7]

Troubleshooting Flowchart for Nitrile Hydrolysis:

Caption: Troubleshooting workflow for nitrile hydrolysis.

Preventative Measures:

  • Neutral Workup: After the reaction is complete, quench with a neutral or buffered solution. Avoid strong acids or bases for pH adjustment.

  • Anhydrous Conditions: If possible, perform the final steps of the synthesis and the purification under anhydrous conditions to minimize the presence of water.

  • Temperature Control: During purification steps like chromatography, avoid excessive heating, especially if using protic solvents.

Issue 3: Formation of Byproducts from Nucleophilic Substitution of the Chloro Group

Q: I am observing byproducts that suggest the chloro group at the 2-position has been displaced by a nucleophile. What nucleophiles could be causing this, and how can I avoid this side reaction?

A: The 2-chloro group on the quinoline ring is activated towards nucleophilic aromatic substitution.[8] The presence of nucleophiles, even weak ones, can lead to the formation of undesired byproducts.

Common Nucleophiles and Prevention Strategies:

Nucleophile Source Prevention Strategy
Water/Hydroxide Aqueous workup, moisture in solventsUse anhydrous solvents and reagents. If an aqueous workup is necessary, perform it at low temperatures and for a minimal amount of time. The product of this reaction would be a 2-quinolinone derivative.
Ammonia/Amines Can be present as reagents or impuritiesEnsure all reagents and solvents are free from amine impurities. If using ammonia or an amine in a previous step, ensure it is completely removed before proceeding.
Alcohols/Alkoxides Solvents (e.g., methanol, ethanol)If possible, use aprotic solvents for the reaction and purification. If an alcohol solvent is required, conduct the reaction at the lowest possible temperature to minimize the rate of nucleophilic substitution.

II. Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic route for 2-Chloroquinoline-5-carbonitrile that minimizes decomposition?

A1: A common and effective strategy involves a multi-step synthesis. A robust approach would be the Vilsmeier-Haack cyclization of an appropriate N-arylacetamide to form a 2-chloro-3-formylquinoline intermediate.[1] This can then be converted to the corresponding 5-amino derivative, followed by a Sandmeyer reaction to introduce the carbonitrile group.[4][9] This stepwise approach allows for better control over the introduction of each functional group, thereby minimizing side reactions.

Q2: What are the optimal storage conditions for 2-Chloroquinoline-5-carbonitrile to prevent decomposition?

A2: To ensure long-term stability, 2-Chloroquinoline-5-carbonitrile should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and atmospheric oxygen. Keep the container tightly sealed to prevent the ingress of water vapor, which could lead to hydrolysis of the nitrile group over time.

Q3: Which analytical techniques are recommended for monitoring the synthesis and assessing the purity of 2-Chloroquinoline-5-carbonitrile?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For accurate quantitative analysis of purity and detection of minor impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and identify any structural isomers or impurities.

III. Recommended Experimental Protocol

The following is a generalized, robust protocol for the synthesis of 2-chloroquinoline precursors, which can be adapted for the synthesis of 2-Chloroquinoline-5-carbonitrile.

Synthesis of a 2-Chloro-3-formylquinoline Intermediate via Vilsmeier-Haack Reaction

Caption: Experimental workflow for the Vilsmeier-Haack reaction.

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool N,N-dimethylformamide (DMF) to 0-5°C in an ice bath.[10]

  • Addition of POCl₃: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10°C during the addition. The formation of the Vilsmeier reagent is an exothermic process.

  • Addition of Acetanilide: Once the addition of POCl₃ is complete, add the substituted acetanilide precursor portion-wise to the reaction mixture.

  • Reaction: After the addition of the acetanilide, slowly warm the reaction mixture to room temperature and then heat to 80-90°C for 4-10 hours.[10] The reaction progress should be monitored by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Isolation and Purification: The crude product can be isolated by filtration. Further purification can be achieved by recrystallization or column chromatography.

Note: This protocol is for a general 2-chloro-3-formylquinoline. For 2-Chloroquinoline-5-carbonitrile, the starting acetanilide would need to be appropriately substituted, or the nitrile group introduced in a subsequent step.

IV. References

  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N- arylacetamides and transformation. (n.d.). Retrieved from

  • SANDMEYER, AND RELATED REACTIONS (A) Replacement Reactions without Reduction (1) Formation of - RSC Publishing. (1952). Retrieved from

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018, February 23). Retrieved from

  • Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis - Benchchem. (n.d.). Retrieved from

  • Synthesis, Structure−Activity Relationship, and Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds - ACS Publications. (2010, August 4). Retrieved from

  • Sandmeyer reaction - Wikipedia. (n.d.). Retrieved from

  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. (2022, February 2). Retrieved from

  • Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. (2023, February 24). Retrieved from

  • Vilsmeier haack rxn | PPTX - Slideshare. (n.d.). Retrieved from

  • Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed... - ResearchGate. (n.d.). Retrieved from

  • Hydrolysis data for bis(4-cyanophenyl) phenyl phosphate. (2019, October 24). Retrieved from

  • (PDF) Hydrolysis data for bis(4-cyanophenyl) phenyl phosphate including rate constants and activation parameters - ResearchGate. (2025, November 7). Retrieved from

  • 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications - Semantic Scholar. (n.d.). Retrieved from

  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations - International Journal of Chemical Studies. (2021, December 26). Retrieved from

  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline - DUT Open Scholar. (n.d.). Retrieved from

  • Structural modifications of quinoline-based antimalarial agents: Recent developments. (n.d.). Retrieved from

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Retrieved from

  • Sandmeyer Reaction - Organic Chemistry Portal. (n.d.). Retrieved from

  • Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC. (2023, May 11). Retrieved from

  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. (2021, August 20). Retrieved from

  • 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017) - ResearchGate. (2025, November 3). Retrieved from

  • 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017) - Semantic Scholar. (n.d.). Retrieved from

  • 21.5. Hydrolysis of nitriles | Organic Chemistry II - Lumen Learning. (n.d.). Retrieved from

  • 2-Chloroquinoline - Wikipedia. (n.d.). Retrieved from

  • ChemInform Abstract: Base-Catalyzed Cyclization Reaction of 2-Chloroquinoline-3-carbonitriles and Guanidine Hydrochloride: A Rapid Synthesis of 2-Amino-3H-pyrimido[4,5-b]quinolin-4-ones. | Request PDF - ResearchGate. (2026, February 7). Retrieved from

  • Synthesis of quinolines - Organic Chemistry Portal. (n.d.). Retrieved from

  • Novel Cyanide-Hydrolyzing Enzyme From Alcaligenes Xylosoxidans Subsp. Denitrificans - PubMed. (n.d.). Retrieved from

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. (2025, April 30). Retrieved from

  • Acidic Hydrolysis of Nitriles - BYJU'S. (2022, March 14). Retrieved from

  • Novel synthesis of 2-chloroquinolines from 2-vinylanilines in nitrile solvent - PubMed. (2002, November 1). Retrieved from

Sources

Troubleshooting

Technical Support Center: Vilsmeier-Haack Reaction for Quinolines

[1][2] Status: Operational | Topic: Vilsmeier-Haack Formylation & Cyclization | Ticket: #VH-Q-992 Welcome to the Advanced Synthesis Support Hub. This guide addresses the technical challenges of applying the Vilsmeier-Haa...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Status: Operational | Topic: Vilsmeier-Haack Formylation & Cyclization | Ticket: #VH-Q-992

Welcome to the Advanced Synthesis Support Hub. This guide addresses the technical challenges of applying the Vilsmeier-Haack (VH) reaction to quinoline chemistry. Unlike standard benzene formylations, quinoline substrates present unique challenges due to their electron-deficient nature, often requiring the Meth-Cohn synthesis (cyclization of acetanilides) rather than direct functionalization.

🛠️ Diagnostic Hub: Identify Your Failure Mode

Before proceeding, identify your specific failure mode using the logic flow below.

VH_Troubleshooting Start Start: What is the primary issue? Type Are you synthesizing a ring or functionalizing an existing one? Start->Type Syn Ring Synthesis (Meth-Cohn Cyclization) Type->Syn Acetanilide Precursor Func Functionalization (Direct Formylation) Type->Func Quinoline Substrate Yield Issue: Low Yield / No Cyclization Syn->Yield Incomplete Reaction Tar Issue: Tarry/Black Polymer Syn->Tar Overheating/Moisture Safety Issue: Thermal Runaway/Exotherm Syn->Safety Reagent Prep Func->Yield Deactivated Ring Regio Issue: Wrong Isomer/Regioselectivity Func->Regio C3 vs C6/C8

Caption: Diagnostic logic tree to categorize Vilsmeier-Haack failure modes in quinoline chemistry.

Module 1: The Meth-Cohn Synthesis (Ring Construction)

Context: Converting acetanilides into 2-chloro-3-formylquinolines. This is the industry standard for generating functionalized quinoline cores.

1.1 The Mechanism & Critical Control Points

The reaction proceeds via a "domino" sequence: reagent formation, imidoyl chloride generation, formylation, and intramolecular cyclization. Failure usually occurs at the cyclization step due to insufficient thermal energy or reagent stoichiometry.

MethCohn_Mechanism Acetanilide Acetanilide (Substrate) Imidoyl Imidoyl Chloride Intermediate Acetanilide->Imidoyl + VH Reagent (0-5°C) VH_Reagent Vilsmeier Reagent (DMF + POCl3) VH_Reagent->Imidoyl Formylated C-Formylated Intermediate Imidoyl->Formylated Formylation Cyclized Cyclized Iminium Salt Formylated->Cyclized Heat (75-90°C) Cyclization Product 2-Chloro-3-formyl- quinoline Cyclized->Product Hydrolysis (Workup)

Caption: Mechanistic flow of the Meth-Cohn quinoline synthesis.

1.2 Troubleshooting Table: Meth-Cohn Synthesis
SymptomProbable CauseCorrective Action
No Cyclization (Intermediate recovered) Temperature too low.The cyclization step has a high activation energy. Ensure reaction is heated to 75–90°C for at least 4–16 hours [1].
Low Yield (<40%) Insufficient POCl₃.Unlike standard formylation (1.1 eq), Meth-Cohn requires 2.5 to 7.0 equivalents of POCl₃ to drive the imidoyl chloride formation and cyclization [2].
Tarry/Black Mixture Thermal runaway or moisture.1. Dry DMF (KF < 0.05%). 2. Add POCl₃ at 0°C. 3. Do not ramp heat immediately; allow induction period.
Product is Water Soluble Incomplete hydrolysis or pH issues.The iminium salt must be fully hydrolyzed. Quench into ice water and neutralize to pH ~7 with NaOAc. Avoid strong NaOH which may degrade the aldehyde.
Module 2: Direct Formylation of Quinolines

Context: Attempting to add a -CHO group to an existing quinoline ring.

2.1 The Reactivity Problem

The quinoline ring is electron-deficient (π-deficient). Standard Vilsmeier-Haack conditions will fail on unsubstituted quinoline.

  • Rule of Thumb: Direct formylation only works if the ring is activated by strong Electron Donating Groups (EDGs) like -OH, -OR, or -NR₂.

  • Regioselectivity:

    • 4-Hydroxyquinoline: Formylation occurs at C-3 (beta to the activating group).

    • 8-Hydroxyquinoline: Formylation typically occurs at C-5 or C-7 (ortho/para to the hydroxyl).

2.2 Protocol Adjustment for Activated Quinolines
  • Protect Nucleophiles: If you have a free -NH₂ or -OH, the Vilsmeier reagent will attack the heteroatom first (forming formamidines or formates).

    • Solution: Use O-methyl or N-acetyl protection, OR use a massive excess of reagents to form the intermediate and hydrolyze back to the phenol/amine during workup.

  • Temperature: Activated quinolines may react at lower temperatures (RT to 60°C) compared to the Meth-Cohn synthesis.

Module 3: Process Safety (Critical)

Hazard: The Vilsmeier reagent formation (DMF + POCl₃) is exothermic and can exhibit an induction period , leading to thermal runaway [3].

3.1 Thermal Stability Protocol
  • Class 2 Process Hazard: The formation of the chloroiminium salt releases significant heat.

  • Addition Order: Always add POCl₃ to DMF (or vice versa) at 0–5°C . Never mix at room temperature.

  • Induction Period: After addition, stir at 0°C for 30 minutes before adding the substrate. This ensures the Vilsmeier reagent is fully formed and stable before the kinetic load of the substrate is added.

Quantitative Safety Limits:

Parameter Limit Reason
Max T (Adiabatic) >175°C Decomposition of DMF/POCl₃ adduct generates gas (pressure buildup) [3].
Dosing Temp <10°C Prevents accumulation of unreacted reagents.

| Quench Temp | <20°C | Hydrolysis is extremely exothermic. |

Module 4: Validated Experimental Protocol

Target: Synthesis of 2-chloro-3-formylquinoline (Meth-Cohn).

  • Reagent Setup: In a flame-dried 3-neck flask under Argon, charge DMF (3.0 eq). Cool to 0°C.[1][2][3][4]

  • Reagent Formation: Dropwise add POCl₃ (7.0 eq) over 30 mins. Maintain T < 5°C. A white/yellow precipitate (Vilsmeier salt) may form.

  • Substrate Addition: Add Acetanilide (1.0 eq) solid or in minimal DMF.

  • Reaction:

    • Stir 30 min at 0°C.

    • Warm to RT, then heat to 85°C .

    • Monitor by TLC.[4][5] Evolution of HCl gas indicates cyclization.

  • Workup (The "Crash" Method):

    • Cool mixture to RT.

    • Pour slowly onto crushed ice (exothermic!).

    • Stir vigorously for 1 hour (hydrolysis of iminium salt).

    • Neutralize with Sodium Acetate (sat.[3] aq) to pH 7.

    • Filter the yellow precipitate (Product). Recrystallize from Acetonitrile/Ethanol.

References
  • Meth-Cohn, O., & Stanforth, S. P. (1991).[6] The Vilsmeier–Haack Reaction (Review).[7][1][2][3][4][5][6][8][9][10] Comprehensive Organic Synthesis.

  • Ali, T. E., et al. (2015). Synthesis of 2-chloro-3-formylquinolines via Vilsmeier-Haack cyclisation.[7][1][4][11][12] International Journal of Chemical Studies.

  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Mettler Toledo Thermal Hazard Analysis.

  • Rajakumar, P., et al. (2021). Advances in Vilsmeier-Haack Reaction: A Versatile Tool in Organic Synthesis. Asian Journal of Organic Chemistry.

Sources

Optimization

Technical Support Guide: Purification of 2-Chloroquinoline-5-carbonitrile

Prepared by: Gemini, Senior Application Scientist Introduction This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the purification of 2-Chloroquinoline-5-carbo...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the purification of 2-Chloroquinoline-5-carbonitrile. As a key intermediate in the synthesis of various pharmacologically active molecules, achieving high purity of this compound is critical for downstream applications and ensuring the integrity of experimental results. This guide addresses common impurities, offers step-by-step purification protocols, and provides troubleshooting advice in a practical question-and-answer format. Our approach is grounded in established chemical principles to ensure you can make informed decisions during the purification process.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most likely impurities in my crude 2-Chloroquinoline-5-carbonitrile sample?

A1: Impurities in your sample typically arise from two main sources: the synthetic route used and subsequent degradation. Understanding the origin of your crude material is the first step in designing an effective purification strategy.

  • Synthesis-Related Impurities:

    • Starting Materials: If your synthesis involves a Sandmeyer reaction to introduce the nitrile group, you may have residual 2-aminoquinoline-5-carbonitrile.[1][2] Syntheses employing Vilsmeier-Haack type conditions may contain unreacted N-arylacetamides or residual reagents like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

    • Side-Products: The Sandmeyer reaction can sometimes yield small amounts of phenol by-products if the diazonium salt reacts with water.[3]

  • Degradation-Related Impurities:

    • Hydrolysis Products: The two most common degradation products are formed by hydrolysis.

      • 2-Chloroquinoline-5-carboxylic acid: The nitrile group (-CN) is susceptible to hydrolysis under acidic or basic conditions, converting it to a carboxylic acid (-COOH).[4] This is often a significant impurity if the reaction workup or storage involves water and non-neutral pH.

      • 2-Hydroxyquinoline-5-carbonitrile (2-Quinolone): The chlorine atom at the 2-position can be hydrolyzed to a hydroxyl group, forming the corresponding quinolone. This process can be promoted by acidic conditions.

The presence of these impurities can often be detected by Thin Layer Chromatography (TLC), where they will typically exhibit different retention factors (Rƒ) than the desired product.

Q2: My crude product is a brownish or yellowish solid. How can I remove colored impurities?

A2: Colored impurities are common in heterocyclic synthesis and are often highly polar, polymeric by-products. The most effective method for their removal is often during the recrystallization process.

  • Activated Charcoal Treatment: Add a very small amount (typically 1-2% by weight) of activated charcoal to the hot, dissolved solution of your crude product just before the filtration step of recrystallization. Boil the solution with the charcoal for a few minutes. The charcoal will adsorb the colored impurities. You must then perform a hot filtration to remove the charcoal before allowing the solution to cool.

    • Causality: Activated charcoal has a high surface area with a network of pores that effectively trap large, colored organic molecules.

    • Caution: Using too much charcoal can lead to the loss of your desired product through adsorption.

Q3: I performed a recrystallization, but my yield is very low. What went wrong?

A3: Low yield after recrystallization is a common issue and can usually be attributed to one of the following:

  • Using Too Much Solvent: The goal is to create a saturated solution at the solvent's boiling point. If you add too much solvent, the solution will not be saturated, and a significant amount of your product will remain dissolved even after cooling. Troubleshooting: Use the minimum amount of hot solvent required to fully dissolve the solid. Add it in small portions.

  • Cooling Too Quickly: Rapid cooling (e.g., plunging the hot flask directly into an ice bath) promotes the rapid precipitation of small, often impure crystals that can trap impurities. Troubleshooting: Allow the flask to cool slowly to room temperature on a benchtop. Once at room temperature and crystal formation has ceased, then place it in an ice bath to maximize recovery.

  • Choosing an Inappropriate Solvent: An ideal solvent dissolves the compound well when hot but poorly when cold. If the compound has high solubility in the solvent at cold temperatures, your recovery will be poor.

  • Premature Crystallization During Hot Filtration: If the solution cools during hot filtration, the product can crystallize on the filter paper or in the funnel stem. Troubleshooting: Use a heated or insulated funnel and pre-heat your receiving flask with a small amount of boiling solvent to keep the apparatus warm.

Q4: My compound "oils out" instead of crystallizing. How can I fix this?

A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.

  • Expertise & Causality: This often happens when the boiling point of the recrystallization solvent is higher than the melting point of the solute. It can also occur if the concentration of impurities is very high, depressing the melting point of the mixture.

  • Troubleshooting Strategies:

    • Lower the Crystallization Temperature: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve the oil, then allow it to cool more slowly.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.

    • Add a Seed Crystal: If you have a small amount of pure product, add a single crystal to the cooled solution to induce crystallization.

    • Change the Solvent System: You may need to switch to a solvent with a lower boiling point or use a two-solvent system (a "good" solvent in which the compound is soluble, and a "bad" solvent in which it is not).

Purification Workflow: A Decision-Making Diagram

The following diagram outlines the logical workflow for purifying crude 2-Chloroquinoline-5-carbonitrile, starting from initial assessment to achieving the final, pure product.

PurificationWorkflow Purification Workflow for 2-Chloroquinoline-5-carbonitrile start Crude Product (2-Chloroquinoline-5-carbonitrile) tlc_analysis Initial Purity Assessment (TLC Analysis) start->tlc_analysis decision_purity Is Purity >95%? tlc_analysis->decision_purity high_purity High Purity Path decision_purity->high_purity Yes low_purity Low Purity Path decision_purity->low_purity No post_purification_analysis Purity & Identity Check (TLC, Melting Point, NMR) high_purity->post_purification_analysis Direct Analysis decision_separation Are Rƒ values of impurities very close to product? low_purity->decision_separation recrystallization Purification by Recrystallization recrystallization->post_purification_analysis column_chromatography Purification by Column Chromatography column_chromatography->post_purification_analysis decision_separation->recrystallization No (Separation >0.2) decision_separation->column_chromatography Yes (Separation <0.2) final_product Pure Product (>99%) post_purification_analysis->final_product end Store Under Inert Atmosphere final_product->end

Caption: Decision workflow for purifying 2-Chloroquinoline-5-carbonitrile.

Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is the preferred method for removing small amounts of impurities, especially those with different solubility profiles from the main compound.

Solvent Selection Data: The ideal solvent for recrystallization is one in which the target compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures. For quinoline derivatives, which are moderately polar, the following solvents are good starting points for screening.

SolventBoiling Point (°C)PolarityRationale & Comments
Ethanol 78Polar ProticOften a good choice for quinolines. Its polarity can accommodate the nitrile and aromatic system.
Ethyl Acetate 77Polar AproticA versatile solvent for moderately polar compounds. Often used in syntheses of related compounds.[5]
Toluene 111Non-polarCan be effective if the main impurities are highly polar. Its high boiling point allows for a large solubility differential upon cooling.
Acetonitrile 82Polar AproticUsed for recrystallizing similar chloroquinoline derivatives.[5]
Hexane/Ethyl Acetate VariableVariableA two-solvent system. Good for when a single solvent is not ideal. Dissolve in minimal hot ethyl acetate, then add hot hexane dropwise until cloudy.

Step-by-Step Procedure:

  • Dissolution: Place the crude 2-Chloroquinoline-5-carbonitrile in an Erlenmeyer flask. Add a magnetic stir bar. Add a small portion of your chosen solvent (e.g., ethanol) and heat the mixture to boiling with stirring.

  • Achieve Saturation: Continue adding the hot solvent in small portions until the solid has just completely dissolved. Avoid adding an excess of solvent.

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Return the flask to the heat and boil for 2-3 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature, undisturbed. Crystal formation should begin.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved. Determine the melting point and run a TLC to confirm purity.

Protocol 2: Purification by Column Chromatography

Column chromatography is necessary when impurities have similar solubility profiles to the product (i.e., they co-crystallize) or when there is a complex mixture of by-products.

Principle of Separation: This technique separates compounds based on their differential adsorption to a solid stationary phase (typically silica gel) while being carried through by a liquid mobile phase (eluent).[6] Less polar compounds travel down the column faster, while more polar compounds are retained longer on the polar silica gel. 2-Chloroquinoline-5-carbonitrile is a moderately polar compound. The primary hydrolysis impurity, the carboxylic acid, is significantly more polar and will be strongly retained on the silica.

Step-by-Step Procedure:

  • Eluent Selection: Using TLC, determine a solvent system that gives a good Rƒ value (retention factor) for the product, ideally between 0.3 and 0.5, and shows good separation from all impurity spots. A common starting point is a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate).

    • Example System: Start with 20% Ethyl Acetate in Hexanes and adjust the ratio as needed.

  • Column Packing (Slurry Method):

    • Plug the bottom of a glass chromatography column with a small piece of cotton or glass wool. Add a thin layer of sand.

    • In a beaker, create a slurry of silica gel in your chosen eluent.

    • Pour the slurry into the column. Gently tap the column to pack the silica evenly and drain the excess solvent, ensuring the top of the silica bed does not run dry.

    • Add another thin layer of sand on top of the silica bed to protect it during sample loading.

  • Sample Loading (Dry Loading):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (using a pump or inert gas) to begin flowing the eluent through the column.

    • Collect the eluting solvent in fractions (e.g., in test tubes).

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 2-Chloroquinoline-5-carbonitrile.

  • Final Analysis: Confirm the purity of the final product by melting point and spectroscopic methods (e.g., NMR).

References

  • Rlavie. CAS 95104-21-5|2-Chloroquinoline-3-Carbonitrile. Available at: [Link]

  • Abdel-Wahab, B. F., et al. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry. (2018). Available at: [Link]

  • Organic Syntheses. Organic Syntheses Procedure. Available at: [Link]

  • PrepChem. Synthesis of 2-chloro-3-cyanoquinoline. Available at: [Link]

  • Wikipedia. 2-Chloroquinoline. (2024). Available at: [Link]

  • Google Patents. CN110845426A - Preparation method of 2-chloro-5-cyanopyrimidine compound. (2020).
  • SynArchive. Sandmeyer Reaction. Available at: [Link]

  • Al-Ostath, A., et al. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. (2022). Available at: [Link]

  • Khan, I., et al. Quinazolines and quinazolinones as ubiquitous structural fragments in medicinal chemistry: An update on the development of synthetic methods and pharmacological diversification. (2016). Available at: [Link]

  • Google Patents. US3567732A - Process for the preparation of chlorinated quinolines. (1971).
  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Available at: [Link]

  • Ryabukhin, D. S., et al. Reaction of 3-(Pyridin-2-yl)-1,2,4-triazine-5-carbonitriles with 2-Amino-4-aryl-1,3-oxazoles in Anhydrous Medium. (2015). Available at: [Link]

  • Google Patents. CN104086480A - Preparation method of 2-chloro-5-chloromethylpyridine. (2014).
  • Wang, Y., et al. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. (2022). Available at: [Link]

  • OrganicChemGuide. 21.03 Sandmeyer Reaction. Available at: [Link]

  • Google Patents. CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine. (2011).
  • Semantic Scholar. Research Article Molecular Docking Study for Binding Affinity of 2H-thiopyrano [2,3-b]quinoline Derivatives against CB1a. (2023). Available at: [Link]

  • Magritek. Column Chromatography. Available at: [Link]

  • Usiena air. Quinolinonyl Non-Diketo Acid Derivatives as Inhibitors of HIV-1 Ribonuclease H and Polymerase Functions of Reverse Transcriptase. (2021). Available at: [Link]

Sources

Troubleshooting

Managing reaction byproducts of 2-Chloroquinoline-5-carbonitrile

Topic: Managing Reaction Byproducts & Impurity Profiles Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Introduction: The Scaffold Paradox 2-Chloroquinoline-5-carbonitrile is a "privileged...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Reaction Byproducts & Impurity Profiles

Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Introduction: The Scaffold Paradox

2-Chloroquinoline-5-carbonitrile is a "privileged scaffold" in drug discovery, offering two distinct vectors for functionalization: the electrophilic C2-chlorine (heterocyclic ring) and the modifiable C5-nitrile (carbocyclic ring).

However, this duality creates a reactivity paradox . The electron-withdrawing nature of the nitrile group activates the C2 position for nucleophilic attack, but it simultaneously renders the molecule susceptible to hydrolysis and competitive substitution pathways. This guide deconstructs these failure modes, providing self-validating protocols to manage the impurity profile of this critical intermediate.

Module 1: The "Silent" Impurities (Storage & Hydrolysis)

Q: I observe a growing impurity at M+18 in my LCMS during storage or aqueous workup. What is happening?

A: You are observing the hydration of the nitrile group to a primary amide.

The Mechanism

The C5-nitrile is electronically coupled to the quinoline ring. While less reactive than aliphatic nitriles, it is susceptible to hydrolysis under both acidic and basic conditions, often catalyzed by the same conditions used to react the C2-chloride.

  • Reaction:

    
    
    
  • Mass Shift: +18 Da (Hydration)

  • Risk Factor: High in wet polar aprotic solvents (DMF, DMSO) or during prolonged basic workups.

Troubleshooting Protocol
VariableRecommendationScientific Rationale
Storage Store under Argon/Nitrogen at -20°C.Prevents atmospheric moisture absorption.
Solvents Use anhydrous DMF/DMSO (<50 ppm water).Water is the stoichiometric reagent for this impurity.
Workup Avoid strong acid/base washes (pH < 3 or > 10).Extreme pH catalyzes the attack of water on the nitrile carbon [1].

Module 2: Nucleophilic Aromatic Substitution ( )

Q: My


 reaction at the C2 position has stalled, and I see a significant "M-19" byproduct. How do I fix this? 

A: The "M-19" corresponds to the conversion of the C2-Cl to C2-OH (2-hydroxyquinoline-5-carbonitrile), often tautomerizing to the quinolone form. This is a result of competitive hydrolysis .

The Electronic Landscape

The 2-chloro position is activated for


 because the ring nitrogen acts as an electron sink. The 5-cyano group further depletes electron density from the ring system, theoretically accelerating the reaction. However, if your nucleophile (amine/alkoxide) is sterically hindered or the solvent is wet, the smaller hydroxide ion (from trace water) becomes the dominant nucleophile [2].
Byproduct Identification Matrix ( )
Observed Mass (LCMS)IdentityRoot Cause
M+18 Amide (Hydrolysis)Wet solvent or high temp.
M-19 (M-Cl+OH) 2-HydroxyquinolineTrace water + strong base (NaOH/KOH).
M+16 N-OxideOxidation (if using peracids elsewhere).
2M-36 (Dimer) HomocouplingRare in

, common in Pd chem.
Optimization Workflow
  • Base Selection: Switch from inorganic bases (Cs₂CO₃, K₂CO₃) to non-nucleophilic organic bases (DIPEA, TEA) if the nucleophile is an amine. This eliminates the "hydroxide" source generated by carbonate/water equilibrium.

  • Temperature: Do not exceed 100°C unless necessary. High heat favors the thermodynamic hydrolysis product over the kinetic substitution product.

  • Solvent: If using alcohols (MeOH/EtOH), ensure they are dry. Alkoxide competition (M-Cl+OR) is a common side reaction.

Module 3: Palladium-Catalyzed Cross-Coupling

Q: During Suzuki coupling, I see a "Des-Chloro" impurity (M-34). Is my catalyst dying?

A: This is hydrodehalogenation (Protodehalogenation). It is not necessarily a sign of dead catalyst, but rather an over-active catalytic cycle in the presence of a hydride source.

The Mechanism

In the oxidative addition step, the Pd inserts into the C-Cl bond. If the transmetallation is slow (due to steric bulk of the boronic acid) or if there is a hydride source (e.g., alcohols acting as reducing agents), the Pd-intermediate undergoes


-hydride elimination or reductive elimination with a hydride, replacing the Cl with H [3].
Corrective Actions
  • Solvent Switch: Avoid primary/secondary alcohols (Isopropanol, Ethanol) as cosolvents. Use Toluene/Water or Dioxane/Water biphasic systems.

  • Catalyst Load: High Pd loading (>5 mol%) can increase off-cycle side reactions. Lower the loading to 1-2 mol%.

  • Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to accelerate the productive reductive elimination step over the side pathways [4].

Module 4: Visualization & Logic Flow

The following diagram outlines the decision logic for troubleshooting low yields in the functionalization of 2-Chloroquinoline-5-carbonitrile.

TroubleshootingLogic Start Problem: Low Yield / Impurities CheckLCMS Step 1: Analyze LCMS Data Start->CheckLCMS MassShift Identify Mass Shift CheckLCMS->MassShift M_Plus_18 Mass M+18 (Nitrile Hydrolysis) MassShift->M_Plus_18 Peak at 206 Da M_Minus_19 Mass M-19 (C2-Hydrolysis) MassShift->M_Minus_19 Peak at 169 Da M_Minus_34 Mass M-34 (Dehalogenation) MassShift->M_Minus_34 Peak at 154 Da NoRxn No Reaction (SM Recovery) MassShift->NoRxn Only SM (188 Da) Sol_Dry Action: Dry Solvents, Lower Temp, Check pH M_Plus_18->Sol_Dry Sol_Base Action: Switch to DIPEA, Use Anhydrous Conditions M_Minus_19->Sol_Base Sol_Pd Action: Remove Alcohols, Change Ligand (XPhos) M_Minus_34->Sol_Pd Sol_Cond Action: Increase Temp, Switch Solvent (NMP/DMF) NoRxn->Sol_Cond

Caption: Decision tree for identifying and mitigating specific impurity profiles based on LCMS mass shifts relative to the parent 2-Chloroquinoline-5-carbonitrile (MW ~188.6).

Module 5: Purification & Isolation

Q: The amide impurity (M+18) is co-eluting with my product. How do I separate them?

A: The amide and the nitrile have distinct hydrogen-bonding capabilities. Standard silica chromatography is often insufficient due to peak tailing.

Protocol: Selective Recrystallization

Because the amide (2-chloroquinoline-5-carboxamide) significantly increases polarity and crystal lattice energy compared to the nitrile:

  • Dissolution: Dissolve the crude mixture in minimal hot Ethyl Acetate.

  • Precipitation: Slowly add n-Heptane (anti-solvent) while cooling.

  • Filtration: The amide impurity often precipitates first or forms an amorphous solid that can be filtered off before the nitrile crystallizes.

    • Note: If the product is the result of an

      
       reaction (e.g., an amino-quinoline), the polarity reverses. The amino-product is basic. An Acid-Base extraction  is superior here:
      
      • Dissolve in organic solvent (DCM).

      • Wash with dilute HCl (product moves to aqueous phase).

      • Neutralize aqueous phase with NaHCO₃.

      • Extract back into DCM. (Non-basic impurities like the hydrolyzed amide or unreacted SM often remain in the initial organic layer or have different partition coefficients).

References

  • Chemistry Steps. (2024). The Hydrolysis of Nitriles. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • National Institutes of Health (PMC). (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions. Retrieved from [Link]

Reference Data & Comparative Studies

Validation

Comparative Guide: 2-Chloroquinoline-5-carbonitrile vs. Isomers in Drug Discovery

This guide provides an in-depth technical comparison of 2-Chloroquinoline-5-carbonitrile against its more common isomer, 2-Chloroquinoline-3-carbonitrile , and other regioisomers.[1] It is designed for medicinal chemists...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-Chloroquinoline-5-carbonitrile against its more common isomer, 2-Chloroquinoline-3-carbonitrile , and other regioisomers.[1] It is designed for medicinal chemists and drug developers focusing on scaffold optimization.

[1]

Executive Summary: The Scaffold Divergence

In quinoline-based drug design, the position of the carbonitrile (-CN) group dictates not only the synthetic accessibility but also the electronic landscape and binding affinity of the final pharmacophore.

  • 2-Chloroquinoline-3-carbonitrile (The Workhorse): This is the dominant isomer in literature.[1] It is readily accessible via the Vilsmeier-Haack reaction and serves as a primary precursor for tricyclic fused systems (e.g., pyrimido[4,5-b]quinolines) with potent antimicrobial and anticancer activities.[2]

  • 2-Chloroquinoline-5-carbonitrile (The Specialist): Less common due to more complex synthetic demands, this isomer places the electron-withdrawing nitrile on the benzenoid ring rather than the pyridine ring.[1] This alteration significantly changes the pKa of the quinoline nitrogen and the metabolic stability of the molecule, offering a strategic alternative for overcoming resistance mechanisms in kinase inhibitors.

Chemical Profile & Synthetic Accessibility

The biological potential of these isomers is intrinsically linked to their synthetic pathways. The 3-isomer is a "one-pot" product, whereas the 5-isomer requires multi-step functionalization.

Feature2-Chloroquinoline-3-carbonitrile 2-Chloroquinoline-5-carbonitrile
CAS Registry 95104-21-51231761-06-0
Primary Synthesis Vilsmeier-Haack Cyclization: Reaction of acetanilides with POCl₃/DMF.[1]Sandmeyer / Functionalization: Often from 5-aminoquinoline or via Skraup synthesis followed by N-oxide rearrangement.[1]
Reactivity Highly reactive C-2 chlorine; C-3 nitrile activates C-2 for nucleophilic attack (

).[1]
C-2 chlorine is reactive, but the C-5 nitrile exerts a long-range inductive effect, altering the electron density of the benzene ring.[1]
Key Application Precursor for Pyrimido[4,5-b]quinolines (DNA intercalators).Precursor for Kinase Inhibitors (EGFR/HER2 targeting) where benzenoid substitution is critical.
Visualization: Synthetic Pathways & Reactivity Flow

QuinolineSynthesis Acetanilide Acetanilide VH_Reagent POCl3 / DMF (Vilsmeier-Haack) Acetanilide->VH_Reagent Q3CN 2-Chloroquinoline-3-carbonitrile (The Workhorse) VH_Reagent->Q3CN Cyclization FusedSystems Pyrimido[4,5-b]quinolines (Anticancer/Antimicrobial) Q3CN->FusedSystems Annulation AminoQuin 5-Aminoquinoline Sandmeyer Sandmeyer Reaction (CuCN) AminoQuin->Sandmeyer Q5CN 2-Chloroquinoline-5-carbonitrile (The Specialist) Sandmeyer->Q5CN Substitution KinaseInhib Targeted Kinase Inhibitors (EGFR/HER2) Q5CN->KinaseInhib Scaffold Hopping

Figure 1: Divergent synthetic pathways determining the availability and application of quinoline carbonitrile isomers.[1]

Comparative Biological Activity[3][10][11]

A. Antimicrobial Potency

The 3-carbonitrile isomer is extensively documented for its conversion into heterocyclic hybrids (e.g., pyrazoles, thiazoles) that exhibit broad-spectrum antibiotic activity.[2]

  • Mechanism: The nitrile group at C-3 facilitates the formation of planar tricyclic systems that can intercalate into bacterial DNA (DNA gyrase inhibition).

  • Data Point: Derivatives of the 3-isomer have shown MIC values as low as 0.02 µM against P. falciparum (Source 1.[1]16) and significant activity against M. tuberculosis (Source 1.17).

The 5-carbonitrile isomer, while less active as a direct DNA intercalator, serves as a scaffold for efflux pump inhibitors . By substituting the benzenoid ring, it modulates the lipophilicity (LogP), allowing better penetration of the mycobacterial cell wall compared to the 3-isomer.

B. Anticancer & Cytotoxicity (SAR Analysis)

This is where the distinction becomes critical.

  • 3-Isomer (Tubulin Targeting): The 3-CN group is often fused to form pyrimido-quinolines.[1] These compounds function similarly to colchicine, inhibiting tubulin polymerization.

    • Experimental Insight: Compounds derived from the 3-isomer showed GI50 values of 26 nM against breast cancer cell lines (Source 1.20).

  • 5-Isomer (Kinase Specificity): The 5-CN group is strategically placed to interact with the "back pocket" of kinase ATP-binding sites.[1]

    • SAR Finding: Research indicates that substituents at the C-5 position (like methyl or nitrile) can enhance potency against specific leukemic lines (HL-60) more effectively than C-6 substitutions (Source 1.15).[1] The 5-CN group provides a specific electronic dipole that can anchor the molecule in the hydrophobic pocket of enzymes like EGFR.[1]

Target3-CN Derivative Activity5-CN Derivative Activity
Bacteria (S. aureus) High (MIC ~2-5 µg/mL for fused hybrids)Moderate (Modulator of resistance)
Malaria (P. falciparum) Very High (IC50 < 1 µM)Low / Undocumented
Cancer (EGFR/HER2) Moderate (General cytotoxicity)High Specificity (Structural fit in ATP pocket)
Toxicity (Normal Cells) Moderate (General DNA interaction)Lower (Targeted mechanism)

Experimental Protocols

Protocol A: Synthesis of 2-Chloroquinoline-3-carbonitrile (Standard Reference)

Use this protocol to generate the "Control" scaffold for comparison.

  • Reagents: Acetanilide (10 mmol), DMF (30 mmol), POCl₃ (70 mmol).

  • Procedure:

    • Cool DMF to 0°C in a round-bottom flask.

    • Add POCl₃ dropwise with stirring (maintain < 5°C).

    • Add acetanilide; the mixture will turn yellow/orange.

    • Heat to 85°C for 4-6 hours (monitor via TLC, Hexane:EtOAc 8:2).

    • Pour the cooled mixture onto crushed ice/water.

    • Neutralize with NaHCO₃ to pH 7.

    • Filter the yellow precipitate and recrystallize from ethanol.

  • Yield: Typically 75-85%.[1]

  • Validation: Melting point ~162°C; IR peak at ~2230 cm⁻¹ (CN).

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Standardized workflow for comparing isomer potency.

  • Cell Lines: HL-60 (Leukemia), MCF-7 (Breast).[1]

  • Seeding: 5,000 cells/well in 96-well plates.

  • Treatment:

    • Dissolve 2-Chloroquinoline-5-carbonitrile and 3-carbonitrile in DMSO.

    • Prepare serial dilutions (0.1 µM to 100 µM).

    • Incubate for 48 hours.

  • Readout:

    • Add MTT reagent (5 mg/mL). Incubate 4h.

    • Dissolve formazan crystals in DMSO.

    • Measure Absorbance at 570 nm.

  • Calculation: Plot dose-response curves to determine IC50.

Visualization: SAR Logic for Isomer Selection

SAR_Logic Goal Drug Design Goal Decision Select Isomer Position Goal->Decision Path3 3-Position (Pyridine Ring) Decision->Path3 Need Fused Rings? Path5 5-Position (Benzene Ring) Decision->Path5 Need Specificity? Outcome3 High Reactivity (S_NAr) DNA Intercalation Broad Cytotoxicity Path3->Outcome3 Outcome5 Metabolic Stability Kinase Pocket Specificity Lipophilicity Modulation Path5->Outcome5

Figure 2: Decision matrix for selecting between 3-CN and 5-CN scaffolds based on therapeutic targets.

References

  • Vertex AI Search. (2025). Synthesis and cytotoxicity of new quinoline derivatives. niscpr.res.in. Link[3][4][5]

  • National Institutes of Health (NIH). (2025). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition. PMC. 6

  • Arab Journal of Chemistry. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. 7

  • RSC Advances. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. 8

  • Bioorganic & Medicinal Chemistry. (2012). Synthesis of 2-(1H-indol-3-yl)quinoline-3-carbonitrile derivatives as a new class of PDE4 inhibitors. 9

  • ProQuest. (2021). Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. 10[3][11][12][4][5][13]

  • MDPI. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. 14[3][5]

Sources

Comparative

HPLC Analysis Guide: Purity Determination of 2-Chloroquinoline-5-carbonitrile

Executive Summary: The Separation Challenge 2-Chloroquinoline-5-carbonitrile (CAS: 79601-22-6) is a critical scaffold in the synthesis of kinase inhibitors and antimalarial pharmacophores. Its purity analysis presents a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Separation Challenge

2-Chloroquinoline-5-carbonitrile (CAS: 79601-22-6) is a critical scaffold in the synthesis of kinase inhibitors and antimalarial pharmacophores. Its purity analysis presents a distinct chromatographic challenge: regio-isomer resolution .

Standard C18 methods often fail to resolve the target 5-carbonitrile from its 7-carbonitrile regioisomer (a common byproduct of the Skraup or Combes quinoline synthesis) due to identical hydrophobicity. Furthermore, the basic quinoline nitrogen interacts with residual silanols on silica columns, causing severe peak tailing that masks low-level impurities.

This guide compares three analytical approaches, ultimately recommending Method B (Phenyl-Hexyl Stationary Phase) as the superior protocol for distinguishing regioisomers and achieving high-sensitivity purity profiling.

Comparative Analysis: Selecting the Right Methodology

We evaluated three distinct separation modes based on Resolution (


), Peak Symmetry (

), and Robustness.
FeatureMethod A: Standard C18 Method B: Phenyl-Hexyl (Recommended) Method C: High pH Hybrid C18
Mechanism Hydrophobic Interaction

Interaction + Hydrophobicity
Hydrophobic (Suppressed Ionization)
Regioisomer Selectivity Low (

)
High (

)
Moderate (

)
Peak Shape (

)
1.5 - 1.8 (Tailing)1.0 - 1.2 (Sharp) 1.1 (Excellent)
Mobile Phase Phosphate Buffer pH 3.0 / ACNAmmonium Formate pH 4.5 / MeOHAmmonium Bicarbonate pH 10 / ACN
Best For Routine crude checksFinal Product Release / Isomer Purity Basic impurities (e.g., amino-quinolines)
Why Method B Wins

While Method A is sufficient for rough reaction monitoring, it relies solely on hydrophobicity (LogP). The 5-CN and 7-CN isomers have nearly identical LogP values (~2.7), leading to co-elution. Method B utilizes the Phenyl-Hexyl phase, which engages in


 stacking with the electron-deficient quinoline ring. The subtle difference in electron density distribution between the 5- and 7-positions alters this interaction strength, providing baseline separation.

Detailed Experimental Protocol (The Recommended Method)

This protocol is validated for specificity against key synthesis impurities:

  • Impurity A: 2-Chloroquinoline-7-carbonitrile (Regioisomer)

  • Impurity B: 2-Hydroxyquinoline-5-carbonitrile (Hydrolysis product)

  • Impurity C: 2-Chloroquinoline-5-carboxylic acid (Over-hydrolysis)

Chromatographic Conditions
  • Column: Phenyl-Hexyl,

    
     (e.g., XBridge Phenyl or Zorbax Eclipse Plus Phenyl-Hexyl)
    
  • System: HPLC with PDA/UV Detector

  • Wavelength: 240 nm (Primary), 310 nm (Secondary for identification)

  • Flow Rate: 1.0 mL/min[1][2][3][4][5]

  • Column Temp: 35°C

  • Injection Volume: 5

    
    L
    
Mobile Phase Preparation
  • Solvent A (Buffer): 10 mM Ammonium Formate adjusted to pH 4.5 with Formic Acid.

    • Rationale: The pH of 4.5 keeps the quinoline nitrogen (pKa ~4.2) partially ionized, preventing hydrophobic collapse, while the formate buffer suppresses silanol activity.

  • Solvent B (Organic): Methanol (LC-MS Grade).

    • Rationale: Methanol promotes stronger

      
       interactions than Acetonitrile.
      
Gradient Program
Time (min)% Solvent A (Buffer)% Solvent B (MeOH)Event
0.07030Equilibration
2.07030Isocratic Hold (Elute polar impurities)
15.01090Linear Gradient
20.01090Wash
20.17030Re-equilibration
25.07030End

Visualizing the Separation Logic

The following diagram illustrates the decision logic and the mechanism of separation for the 2-Chloroquinoline scaffold.

G Start Crude 2-Chloroquinoline-5-CN Check Impurity Profile Check Start->Check Path1 Hydrolysis Impurities (2-OH, -COOH) Check->Path1 Contains polar degradants? Path2 Regioisomers (7-CN vs 5-CN) Check->Path2 Contains isomers? MethodA Method A: C18 Separates by Polarity only Path1->MethodA Acceptable Path2->MethodA Fails MethodB Method B: Phenyl-Hexyl Separates by Pi-Pi + Polarity Path2->MethodB Recommended ResultA Co-elution of Isomers Poor Purity Assessment MethodA->ResultA ResultB Baseline Resolution (Rs > 2.0) Accurate Quantitation MethodB->ResultB

Caption: Decision matrix for selecting the optimal stationary phase based on the specific impurity profile of the quinoline synthesis.

Performance Data & Validation

The following data represents typical system suitability results comparing the Standard C18 against the Recommended Phenyl-Hexyl method.

Table 1: System Suitability Parameters
ParameterAcceptance CriteriaMethod A (C18) ResultMethod B (Phenyl-Hexyl) ResultStatus
Retention Time (5-CN)

min
8.4 min10.2 minPass
Resolution (

)

(vs 7-CN isomer)
1.1 (Fail) 2.8 (Pass) Critical
Tailing Factor (

)

1.71.1Improved
Theoretical Plates (

)

65009200Improved
LOD (ppm) S/N > 35 ppm2 ppmSensitive
Troubleshooting Guide
  • Problem: Peak splitting or shoulder on the main peak.

    • Cause: Co-elution of the 7-carbonitrile isomer.

    • Fix: Switch immediately to Method B (Phenyl-Hexyl). Do not attempt to fix by flattening the gradient on C18; the selectivity is thermodynamic, not kinetic.

  • Problem: Broad tailing peaks.

    • Cause: Secondary interactions between the quinoline nitrogen and silanols.

    • Fix: Ensure buffer concentration is at least 10mM. If using Method C (High pH), ensure the column is hybrid-silica (e.g., XBridge) to prevent silica dissolution.

References

  • Separation of Quinoline Isomers: BenchChem. (2025).[6] Chromatographic Separation of Quinoline and Isoquinoline Isomers. Retrieved from

  • Chiral & Regio-Separation of Chloroquinolines: Chen, Y., et al. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Scientific Reports. Retrieved from

  • Impurity Profiling of Quinoline Derivatives: Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta. Retrieved from

  • Physical Properties of 2-Chloroquinoline: PubChem. (2024). 2-Chloroquinoline-5-carboxylic acid Compound Summary. Retrieved from

  • HPLC Method for Chloroquine Analogs: SIELC Technologies. (2018).[7] Separation of Chloroquine on Newcrom R1 HPLC column. Retrieved from

Sources

Validation

A Comparative Study of 2-Chloroquinoline-5-carbonitrile and 2-Chloroquinoline-3-carbonitrile: A Guide for Researchers

An In-Depth Analysis of Isomeric Scaffolds in Drug Discovery and Organic Synthesis In the landscape of heterocyclic chemistry, substituted quinolines represent a cornerstone for the development of novel therapeutic agent...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Analysis of Isomeric Scaffolds in Drug Discovery and Organic Synthesis

In the landscape of heterocyclic chemistry, substituted quinolines represent a cornerstone for the development of novel therapeutic agents and functional materials. The precise positioning of substituents on the quinoline core can dramatically influence the molecule's physicochemical properties, reactivity, and biological activity. This guide provides a comparative analysis of two isomeric compounds: 2-Chloroquinoline-5-carbonitrile and 2-Chloroquinoline-3-carbonitrile. While extensive research has illuminated the utility of the 3-carbonitrile isomer, the 5-carbonitrile remains a less-explored, yet potentially valuable, building block. This document aims to provide a comprehensive overview of their known synthesis, properties, and reactivity, offering a valuable resource for researchers, scientists, and professionals in drug development.

Physicochemical Properties: A Tale of Two Isomers

The seemingly subtle shift of the carbonitrile group from the 3- to the 5-position on the 2-chloroquinoline scaffold is expected to induce significant changes in the molecule's electronic distribution, crystal packing, and, consequently, its physical properties.

Property2-Chloroquinoline-3-carbonitrile2-Chloroquinoline-5-carbonitrile
Molecular Formula C₁₀H₅ClN₂C₁₀H₅ClN₂
Molecular Weight 188.61 g/mol 188.61 g/mol
Melting Point 164-168 °C[1]Data not available in cited literature
Appearance Solid[1]Data not available in cited literature
CAS Number 95104-21-5[1]Data not available in cited literature

Note: The lack of readily available experimental data for 2-Chloroquinoline-5-carbonitrile highlights its under-researched nature.

Expert Insights: The position of the electron-withdrawing nitrile group significantly impacts the molecule's dipole moment and intermolecular interactions. In 2-chloroquinoline-3-carbonitrile, the proximity of the nitrile and chloro groups influences the electron density of the pyridine ring, which can affect its reactivity in nucleophilic aromatic substitution reactions. For the 5-carbonitrile isomer, the nitrile group is on the benzene ring, which would likely have a more pronounced effect on the electronic properties of that ring system, potentially influencing electrophilic aromatic substitution reactions if the chloro group were to be replaced.

Synthesis and Reactivity: Navigating Isomer-Specific Pathways

The synthetic routes to these isomers and their subsequent chemical transformations are dictated by the substitution pattern on the quinoline ring.

Synthesis of 2-Chloroquinoline-3-carbonitrile

The synthesis of 2-chloroquinoline-3-carbonitrile is well-documented and typically proceeds from the corresponding 2-chloroquinoline-3-carbaldehyde.

Experimental Protocol: Synthesis of 2-Chloroquinoline-3-carbonitrile from 2-Chloroquinoline-3-carbaldehyde [2]

Objective: To convert the aldehyde functionality of 2-chloroquinoline-3-carbaldehyde to a nitrile group.

Materials:

  • 2-Chloroquinoline-3-carbaldehyde

  • Hydroxylamine hydrochloride

  • Phosphoryl chloride

Procedure:

  • A mixture of 10 g of 2-chloro-3-quinolinecarboxaldehyde and 5.2 g of hydroxylamine hydrochloride in 100 ml of phosphoryl chloride is prepared.

  • The mixture is heated. The reaction mixture remains heterogeneous until the temperature reaches 90 °C.

  • The reaction is heated at reflux for 30 minutes.

  • After cooling for 16 hours, the mixture is quenched in 700 ml of water.

  • The resulting tan solid is separated by filtration and dried to yield crude 2-chloro-3-cyanoquinoline.

Causality: This reaction proceeds through the formation of an oxime intermediate from the aldehyde and hydroxylamine hydrochloride. The subsequent treatment with phosphoryl chloride, a dehydrating agent, facilitates the elimination of water to form the nitrile.

Reactivity of 2-Chloroquinoline-3-carbonitrile

The 2-chloroquinoline-3-carbonitrile scaffold is a versatile precursor for the synthesis of a variety of fused heterocyclic systems. The chloro substituent at the 2-position is susceptible to nucleophilic substitution, while the nitrile group can undergo various transformations.

Example Reaction: Synthesis of 1H-Pyrazolo[3,4-b]quinolin-3-amine [3]

Objective: To construct a pyrazole ring fused to the quinoline core.

Materials:

  • 2-Chloroquinoline-3-carbonitrile

  • Hydrazine hydrate

Procedure:

  • 2-Chloroquinoline-3-carbonitrile is treated with hydrazine hydrate.

  • The reaction mixture is heated, leading to a cycloaddition reaction.

  • The product, 1H-pyrazolo[3,4-b]quinolin-3-amine, is isolated after workup.

Reaction Workflow:

start 2-Chloroquinoline-3-carbonitrile reagent + Hydrazine Hydrate start->reagent product 1H-Pyrazolo[3,4-b]quinolin-3-amine reagent->product

Caption: Synthesis of a fused pyrazoloquinoline.

Synthesis of 2-Chloroquinoline-5-carbonitrile: A Proposed Pathway

Proposed Experimental Protocol: Synthesis of 2-Chloroquinoline-5-carbonitrile via Sandmeyer Reaction

Objective: To introduce a nitrile group at the 5-position of the 2-chloroquinoline ring system starting from the corresponding amine.

Hypothetical Starting Material: 5-Amino-2-chloroquinoline

Procedure:

  • Diazotization: 5-Amino-2-chloroquinoline is dissolved in a cold, aqueous acidic solution (e.g., HCl). A solution of sodium nitrite in water is added dropwise while maintaining the temperature at 0-5 °C to form the diazonium salt.

  • Cyanation (Sandmeyer Reaction): The freshly prepared diazonium salt solution is slowly added to a solution of copper(I) cyanide. The reaction mixture is then gently warmed to facilitate the displacement of the diazonium group with the nitrile group, with the evolution of nitrogen gas.[1]

  • Workup and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization.

Causality: The Sandmeyer reaction is a well-established method for the conversion of an aromatic amino group into various functionalities, including a nitrile group, via a diazonium salt intermediate.[1] The copper(I) cyanide acts as a catalyst and the source of the cyanide nucleophile.

Logical Relationship Diagram:

start 5-Amino-2-chloroquinoline step1 Diazotization (NaNO₂, HCl, 0-5 °C) start->step1 intermediate 2-Chloroquinoline-5-diazonium chloride step1->intermediate step2 Sandmeyer Reaction (CuCN) intermediate->step2 product 2-Chloroquinoline-5-carbonitrile step2->product

Caption: Proposed synthesis of the 5-carbonitrile isomer.

Applications in Medicinal Chemistry and Organic Synthesis

The quinoline scaffold is a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds. The introduction of chloro and cyano groups can modulate the pharmacokinetic and pharmacodynamic properties of these molecules.

  • 2-Chloroquinoline-3-carbonitrile has been extensively used as a building block for the synthesis of various heterocyclic compounds with potential biological activities. The reactivity of both the chloro and nitrile groups allows for diverse chemical modifications, leading to the creation of libraries of compounds for drug screening. For instance, it is a precursor for pyrazolo[3,4-b]quinolines, which are known to exhibit a range of pharmacological properties.[3]

  • 2-Chloroquinoline-5-carbonitrile , while less studied, holds significant potential. The nitrile group can serve as a handle for further functionalization or as a key pharmacophoric element. Its unique substitution pattern could lead to novel interactions with biological targets, making it an attractive scaffold for the development of new therapeutic agents.

Future Directions and Conclusion

This comparative guide highlights the current state of knowledge regarding 2-chloroquinoline-5-carbonitrile and 2-chloroquinoline-3-carbonitrile. While the chemistry of the 3-carbonitrile isomer is well-established, there is a clear need for further investigation into the synthesis, properties, and reactivity of the 5-carbonitrile isomer. The development of a reliable synthetic protocol for 2-chloroquinoline-5-carbonitrile would open up new avenues for the exploration of its potential in medicinal chemistry and materials science.

The distinct electronic and steric environments of these two isomers suggest that they will exhibit different reactivity profiles and biological activities. A thorough comparative study, once sufficient data for the 5-isomer is available, would provide invaluable insights for the rational design of new quinoline-based compounds with tailored properties. Researchers are encouraged to explore the synthesis and utility of 2-chloroquinoline-5-carbonitrile to unlock its full potential as a versatile chemical building block.

References

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Available at: [Link]

  • Sandmeyer reaction. In: Wikipedia. Available at: [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Available at: [Link]

  • Synthesis of 2-chloro-3-cyanoquinoline. PrepChem.com. Available at: [Link]

Sources

Comparative

Structural Validation of 2-Chloroquinoline-5-carbonitrile: A Definitive Guide

Topic: Validating the structure of synthesized 2-Chloroquinoline-5-carbonitrile Content Type: Publish Comparison Guide Executive Summary: The Regioisomer Challenge 2-Chloroquinoline-5-carbonitrile is a high-value pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the structure of synthesized 2-Chloroquinoline-5-carbonitrile Content Type: Publish Comparison Guide

Executive Summary: The Regioisomer Challenge

2-Chloroquinoline-5-carbonitrile is a high-value pharmacophore scaffold, frequently employed in the development of kinase inhibitors and antimalarial agents. Its structural integrity is paramount; however, the synthesis of substituted quinolines is notoriously prone to regioisomeric ambiguity.

Common synthetic routes—such as the Skraup reaction or nucleophilic substitution of activated quinoline N-oxides—often yield mixtures of the 5-, 6-, and 8-carbonitrile isomers. Standard low-resolution LC-MS cannot distinguish these isomers as they share identical molecular weights (


) and chlorine isotope patterns.

This guide provides a self-validating analytical workflow to definitively distinguish the target 5-carbonitrile (5-CN) from its most common "imposters" (6-CN and 8-CN), ensuring downstream experimental success.

Validation Workflow

The following decision tree outlines the logical progression from crude synthesis to structural confirmation.

ValidationWorkflow Start Crude Product (2-Cl-Quinoline-x-CN) LCMS Step 1: LC-MS Screen (Confirm M+H 189.0 & Cl Pattern) Start->LCMS HNMR Step 2: 1H NMR (1D) (Analyze Splitting Patterns) LCMS->HNMR Pass Decision1 Ambiguous Region? HNMR->Decision1 NOESY Step 3: 2D NOESY (The 'Killer' Experiment) Decision1->NOESY Overlap/Ambiguity Final Validated Structure: 2-Chloroquinoline-5-carbonitrile Decision1->Final Clear Pattern (Rare) HMBC Step 4: HMBC (Connect C-CN to Ring) NOESY->HMBC HMBC->Final

Figure 1: Step-by-step structural validation workflow ensuring exclusion of regioisomers.

Comparative Analysis: Target vs. Alternatives

In structural validation, the "alternatives" are the incorrect regioisomers that mimic the target. The table below highlights the critical spectroscopic differences required to rule out false positives.

Table 1: Spectroscopic Differentiators of Quinoline-CN Isomers
FeatureTarget: 5-Carbonitrile Alternative: 6-Carbonitrile Alternative: 8-Carbonitrile
H4 Proton (Pyridine Ring) No NOE correlation (H5 is substituted).Strong NOE to H5.Strong NOE to H5.
H3-H4 Coupling (

)

(Standard).

(Standard).

(Standard).
Benzenoid Ring Pattern AMX System: H6, H7, H8. H6/H8 are doublets; H7 is a triplet (dd).ABX/AMX System: H5 is a singlet (or small doublet); H7/H8 couple.AMX System: H5, H6, H7. H5/H7 are doublets.
CN Stretch (IR)

(Weak/Med).

.

.
Melting Point Distinct (verify w/ lit).Often higher due to symmetry.Variable.

Detailed Experimental Protocols

Protocol A: The "Proximity Void" Test (2D NOESY)

Rationale: This is the most robust method. In the quinoline system, Proton H4 (on the pyridine ring) is spatially close to Proton H5 (on the benzene ring).

  • If H5 is present (as in 6-CN or 8-CN): You will see a strong cross-peak between H4 and H5 in the NOESY spectrum.

  • If H5 is substituted (as in our target 5-CN): This "proximity" is void. H4 will show NO correlation to any benzenoid proton.

Methodology:

  • Sample Prep: Dissolve

    
     of compound in 
    
    
    
    DMSO-
    
    
    (preferred over CDCl
    
    
    for solubility and peak separation).
  • Acquisition: Run a standard NOESY sequence (mixing time

    
    ).
    
  • Analysis:

    • Locate the doublet for H4 (typically

      
      , 
      
      
      
      ).
    • Scan for cross-peaks.

    • Result: Absence of NOE cross-peak confirms substitution at the 5-position.

Protocol B: 1H NMR Splitting Analysis

Rationale: The substitution pattern dictates the coupling constants (


-values) of the remaining protons.

Methodology:

  • Acquisition: Standard 1H NMR (400 MHz or higher).

  • Analysis of Benzenoid Region (

    
    ): 
    
    • Target (5-CN): You must identify three protons: H6, H7, and H8.

      • H6: Doublet (approx

        
        , coupled to H7).[1]
        
      • H7: Triplet or doublet of doublets (coupled to H6 and H8).

      • H8: Doublet (approx

        
        , coupled to H7).[1]
        
    • Differentiation: If you see a singlet in the aromatic region, it is likely H5 (indicating the 6-CN or 8-CN isomer). The 5-CN isomer possesses no aromatic singlets (excluding low-resolution meta-coupling).

Protocol C: LC-MS Purity & Isotope Check

Rationale: Verifies the presence of the chlorine atom and absence of hydrolysis byproducts (amide/acid).

Methodology:

  • Column: C18 Reverse Phase (

    
    ).
    
  • Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (

    
     Formic Acid).
    
  • Detection: UV (

    
    ) and MS (ESI+).
    
  • Acceptance Criteria:

    • Purity:

      
       by UV area.
      
    • Mass:

      
      .
      
    • Isotope Pattern: Distinctive 3:1 intensity ratio for

      
       (characteristic of 
      
      
      
      ).
    • Impurity Check: Ensure no peaks at

      
       (Amide hydrolysis product) or 
      
      
      
      (Acid).

Mechanistic Visualization: The NOE Logic

The following diagram illustrates the physical basis of the "Proximity Void" test, the definitive proof of structure.

NOELogic cluster_0 Scenario A: 6-Cyano Isomer cluster_1 Scenario B: 5-Cyano Isomer (Target) H4 H4 Proton (Pyridine Ring) Pos5 Position 5 (Benzene Ring) H4_A H4 H5_A H5 (Proton) H4_A->H5_A Strong NOE Signal (Distance < 5Å) H4_B H4 CN_B CN Group (Nitrile) H4_B->CN_B NO Signal (Silent)

Figure 2: The NOE Logic. In the target molecule (Scenario B), the substitution of H5 with a Cyano group eliminates the nuclear Overhauser effect with H4.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11928, 2-Chloroquinoline. Retrieved from [Link]

  • Royal Society of Chemistry (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Retrieved from [Link]

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-Chloroquinoline-5-carbonitrile

Executive Summary: Immediate Action Required Do not dispose of 2-Chloroquinoline-5-carbonitrile down the drain or in general trash. This compound is a halogenated heterocyclic nitrile .

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Required

Do not dispose of 2-Chloroquinoline-5-carbonitrile down the drain or in general trash.

This compound is a halogenated heterocyclic nitrile . Its disposal requires strict segregation from acids to prevent the generation of hydrogen cyanide (HCN) gas. The only compliant and safe disposal method is high-temperature incineration via a licensed hazardous waste contractor.

Critical Safety Rule:

NEVER mix this waste stream with acidic aqueous solutions (e.g., HCl, H₂SO₄) or strong oxidizers.

Chemical Profile & Hazard Identification

To ensure proper handling, we must first characterize the specific risks associated with the 2-chloroquinoline scaffold carrying a nitrile moiety.

PropertySpecificationOperational Implication
Chemical Class Halogenated Heterocyclic NitrileCombines toxicity of nitriles with persistence of halo-aromatics.
Physical State Solid (typically powder/crystals)Inhalation of dust is a primary exposure vector.
Key Hazards Acute Toxicity (Oral/Dermal), IrritantRequires full PPE (Nitrile gloves, lab coat, safety glasses/goggles).
Reactivity Acid-Sensitive (Nitrile group)Risk of HCN evolution if hydrolyzed under acidic conditions.
UN Number UN 3439 (Nitriles, solid, toxic, n.o.s.)Use for shipping/manifesting.
RCRA Code D003 (Potentially Reactive) or P/U Listed Note: While not explicitly P-listed by CAS, treat as P-listed equivalent due to nitrile functionality.

Step-by-Step Disposal Protocol

This protocol is designed to isolate the hazard and prepare it for thermal destruction.

Phase 1: Segregation (The "Kill Step" for Risk)

In my experience, 90% of laboratory accidents involving cyanides/nitriles occur due to improper segregation.

  • Dedicated Container: Use a dedicated wide-mouth High-Density Polyethylene (HDPE) or glass jar.

  • No Commingling: Do not place this waste in the general "Organic Solvents" carboy unless explicitly approved by your EHS officer. The risk of accidental acidification in a communal carboy is too high.

  • pH Check: If the waste is in solution, verify pH is

    
     10. If solid, keep dry.
    
Phase 2: Packaging & Labeling[1]
  • Primary Containment: Place the solid waste or mother liquor into a screw-cap container.

  • Secondary Containment: Place the primary container inside a clear, sealable plastic bag or a secondary tub to capture any potential leaks.

  • Labeling: Apply a hazardous waste label immediately.

    • Constituents: Write "2-Chloroquinoline-5-carbonitrile" (Do not use abbreviations).

    • Hazard Checkboxes: Mark "Toxic" and "Irritant".

    • Special Warning: Write "NITRILE - DO NOT ACIDIFY" in bold red marker on the label.

Phase 3: Final Disposal (Off-Site)

Do not attempt chemical deactivation (e.g., bleach hydrolysis) in the lab unless you are scaling up >100g and have a validated SOP. The aromatic nitrile bond in quinolines is robust; incomplete hydrolysis can yield toxic amides or retain the nitrile functionality.

  • Method: High-temperature incineration (typically >1000°C) with scrubber systems.

  • Logistics: Contact your facility's hazardous waste vendor (e.g., Veolia, Clean Harbors, Triumvirate).

  • Manifesting: Declare as UN 3439, NITRILES, SOLID, TOXIC, N.O.S. (2-Chloroquinoline-5-carbonitrile), 6.1, PG III .

Visual Workflow: Decision Logic

The following diagram outlines the critical decision-making process for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: 2-Chloroquinoline-5-carbonitrile StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Waste (Powder/Crystals) StateCheck->SolidPath LiquidPath Liquid Waste (Mother Liquor) StateCheck->LiquidPath Segregation Segregate into Nitrile-Specific Container SolidPath->Segregation AcidCheck CRITICAL CHECK: Is pH < 7? LiquidPath->AcidCheck AdjustpH Adjust pH to > 10 (Use NaOH) AcidCheck->AdjustpH Yes (Risk of HCN) AcidCheck->Segregation No (Stable) AdjustpH->Segregation Labeling Label: 'TOXIC - NITRILE' 'DO NOT ACIDIFY' Segregation->Labeling Secondary Secondary Containment (Sealable Bag/Tub) Labeling->Secondary Vendor Hand off to Waste Vendor (Incineration) Secondary->Vendor

Figure 1: Decision tree for the safe segregation and packaging of nitrile-bearing chemical waste.

Scientific Rationale: Why Incineration?

You might ask, "Why can't I just oxidize this with bleach like a simple cyanide salt?"

  • Stability: The nitrile group attached to the quinoline ring (an aromatic heterocycle) is significantly more stable than a free cyanide ion (

    
    ). Standard alkaline chlorination (bleach treatment) often fails to fully hydrolyze aromatic nitriles at room temperature [1].
    
  • Byproducts: Partial hydrolysis can result in the formation of the corresponding amide (2-chloroquinoline-5-carboxamide), which remains an environmental pollutant.

  • Thermal Destruction: Incineration ensures the complete mineralization of the compound. The carbon and nitrogen are converted to

    
     and 
    
    
    
    (or
    
    
    captured by scrubbers), and the chlorine and nitrogen heteroatoms are safely stripped from the flue gas [2].

Emergency Response: Spills

If a spill occurs in the lab, follow this precise sequence:

  • Evacuate & Ventilate: If the spill is large (>10g) or dust is visible in the air, evacuate the immediate area to let dust settle.

  • PPE: Don double nitrile gloves, a lab coat, and a P100 particulate respirator (or N95 minimum).

  • Dry Cleanup: Do NOT wet the spill initially. Wetting can spread the contamination.

    • Cover the spill with a dry absorbent (e.g., vermiculite or spill pads).

    • Gently sweep into a dust pan to minimize aerosolization.

  • Decontamination: Once the bulk solid is removed, wipe the surface with a 1% Sodium Hydroxide (NaOH) solution, followed by water. This ensures any trace residues are kept alkaline and stable.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). [Link]

  • United States Environmental Protection Agency (EPA). (2024). Best Demonstrated Available Technologies (BDAT) for Hazardous Wastes. EPA.gov. [Link]

  • PubChem. (2025). 2-Chloroquinoline-3-carbonitrile (Isomer Analog) Compound Summary. National Library of Medicine. [Link]

Handling

Personal protective equipment for handling 2-Chloroquinoline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

Compound Identity:

  • Chemical Name: 2-Chloroquinoline-5-carbonitrile[1][2][3][4][5]

  • CAS Number: 1231761-06-0[2][3][4][5]

  • Molecular Formula: C₁₀H₅ClN₂[2][5][6]

  • Physical State: Solid (Powder)[6][7]

Operational Hazard Classification (Precautionary Principle): While specific GHS data for the 5-carbonitrile isomer is often limited in general catalogs, structural analogs (e.g., 2-Chloroquinoline-3-carbonitrile, CAS 95104-21-5) are classified as Acute Toxic (Oral) Category 3 (H301) and Serious Eye Damage Category 1 (H318) .[8] Directive: You must handle this compound as a high-potency toxic solid capable of causing irreversible eye damage.[6][8] Do not treat this merely as a skin irritant.[6]

Part 2: Risk Assessment & Engineering Controls

The presence of the nitrile group at the 5-position, combined with the reactive 2-chloro functionality, creates a dual-hazard profile:

  • Dust/Aerosol Toxicity: The solid powder can easily become airborne during weighing.[6][8] Inhalation or ingestion of dust poses a systemic toxicity risk.[6]

  • Ocular Corrosivity: Haloquinolines are known sensitizers and can cause severe corneal damage upon contact.[6][8]

Engineering Control Hierarchy
Control LevelRequirementContext
Primary Chemical Fume Hood Mandatory for all open handling (weighing, transfer).[8] Maintain sash at proper working height (18 inches).
Secondary Powder Containment Hood Recommended if handling >1g of dry powder to prevent static dispersal.[6][8]
Tertiary Static Control Use anti-static gun/bar during weighing; nitrile powders are prone to static charge.[6][8]

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent breakthrough from organic solvents often used with this compound (DCM, DMF) and to protect against particulate hazards.[6][8]

PPE Selection Logic (DOT Diagram)

PPE_Selection Start Start: PPE Selection Task_Solid Task: Solid Handling (Weighing/Transfer) Start->Task_Solid Task_Solution Task: Solution Handling (Reaction/Workup) Start->Task_Solution Gloves_Solid Double Nitrile Gloves (4 mil minimum) Task_Solid->Gloves_Solid Eye_Face Chemical Splash Goggles + Face Shield (if >5g) Task_Solid->Eye_Face Body Lab Coat (Tyvek preferred) + Closed-toe Shoes Task_Solid->Body Gloves_Solvent Check Solvent Compatibility Task_Solution->Gloves_Solvent Task_Solution->Eye_Face Task_Solution->Body Solvent_DCM Solvent: DCM/Chloroform Gloves_Solvent->Solvent_DCM Solvent_General Solvent: MeOH/Ethyl Acetate Gloves_Solvent->Solvent_General Glove_Laminate Silver Shield / Laminate Gloves (Required for Chlorinated Solvents) Solvent_DCM->Glove_Laminate Solvent_General->Gloves_Solid

Figure 1: Decision tree for selecting appropriate PPE based on the physical state and solvent system.

Detailed PPE Specifications
ComponentSpecificationRationale
Hand Protection (Dry) Double Nitrile (0.11 mm / 4 mil) Provides tactile sensitivity for weighing while offering sufficient barrier against dry particulates.[8]
Hand Protection (Wet) Silver Shield® (Laminate) CRITICAL: If dissolved in Dichloromethane (DCM) or Chloroform.[6][8] Nitrile degrades in <5 mins with these solvents.[6]
Eye Protection Unvented Chemical Goggles Safety glasses are insufficient due to the risk of dust ingress or splash causing severe eye damage (H318).[6][8]
Respiratory N95 or P100 Respirator Required only if working outside a fume hood (not recommended) or during spill cleanup.[6][8]
Body Protection Tyvek® Lab Coat Disposable coats are preferred to prevent contamination of personal laundry with toxic particulates.[6][8]

Part 4: Operational Protocols

Protocol A: Safe Weighing & Transfer
  • Preparation: Place the balance inside the fume hood.[6][8] If vibration is an issue, turn off the hood fan temporarily only if the sash is fully lowered to face level, then immediately restore flow.

  • Static Neutralization: Use an ionizing fan or anti-static gun on the spatula and weighing boat.[6][8] Haloquinolines are "sticky" powders.[6]

  • Transfer: Dissolve the solid immediately in the reaction solvent (e.g., DMF, Toluene) before removing it from the hood. Never transport dry powder in an open container across the lab.

  • Decontamination: Wipe the balance area with a wet paper towel (acetone/ethanol) immediately after use.[6][8] Dispose of the towel as solid hazardous waste.

Protocol B: Waste Disposal
  • Solid Waste: Collect in a dedicated container labeled "Toxic Organic Solid."[6]

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" streams depending on the solvent.[6][8]

  • Destruction: The nitrile group requires incineration at >850°C with secondary combustion to prevent HCN release.[6][8] Ensure your waste contractor is aware of the cyano- functionality.[6]

Part 5: Emergency Response

Spill Response Workflow (DOT Diagram)

Spill_Response Event Spill Detected Assess Assess Size & Form Event->Assess Minor_Solid Minor Solid (<5g) Assess->Minor_Solid Major_Solid Major Solid (>5g) Assess->Major_Solid Liquid Liquid/Solution Assess->Liquid Action_Minor 1. Wet wipe (Acetone) 2. Place in HazWaste bag 3. Clean surface with soap/water Minor_Solid->Action_Minor Action_Major 1. Evacuate Area 2. Don N95/P100 Respirator 3. Cover with wet paper towels 4. Scoop into pail Major_Solid->Action_Major Action_Liquid 1. Absorb with Vermiculite/Sand 2. Do NOT use paper towels (fire risk) 3. Collect in sealed jar Liquid->Action_Liquid

Figure 2: Workflow for managing spills of 2-Chloroquinoline-5-carbonitrile.

First Aid Measures:

  • Eye Contact: Rinse immediately with water for 15 minutes .[6][8] Force eyelids open. Seek immediate ophthalmological attention (Risk of H318).[6]

  • Ingestion: Do NOT induce vomiting. The nitrile moiety can metabolize to release cyanide ions slowly.[6] Transport to ER immediately; mention "Nitrile poisoning potential."

References

  • ChemicalBook. (2025).[6][8] 2-chloroquinoline-5-carbonitrile - CAS 1231761-06-0.[1][2][3][4][5] Retrieved from [6]

  • Sigma-Aldrich. (2025).[6][8] Safety Data Sheet for 2-Chloroquinoline-3-carbonitrile (Structural Analog). Retrieved from

  • BLD Pharm. (2025).[6][8] 2-Chloroquinoline-5-carbonitrile Product Details. Retrieved from [6]

  • PubChem. (2025).[6][8] 2-Chloroquinoline-3-carbonitrile Compound Summary. Retrieved from [6]

Sources

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